molecular formula C3HCl7 B1582496 1,1,1,2,3,3,3-Heptachloropropane CAS No. 3849-33-0

1,1,1,2,3,3,3-Heptachloropropane

Cat. No.: B1582496
CAS No.: 3849-33-0
M. Wt: 285.2 g/mol
InChI Key: LZOUTMTXULWVSU-UHFFFAOYSA-N
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Description

1,1,1,2,3,3,3-Heptachloropropane is a useful research compound. Its molecular formula is C3HCl7 and its molecular weight is 285.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,2,3,3,3-heptachloropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HCl7/c4-1(2(5,6)7)3(8,9)10/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOUTMTXULWVSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)(Cl)Cl)(C(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HCl7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7063211
Record name Propane, 1,1,1,2,3,3,3-heptachloro-
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Molecular Weight

285.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3849-33-0
Record name 1,1,1,2,3,3,3-Heptachloropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3849-33-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 1,1,1,2,3,3,3-heptachloro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 1,1,1,2,3,3,3-heptachloro-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propane, 1,1,1,2,3,3,3-heptachloro-
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Foundational & Exploratory

Technical Monograph: 1,1,1,2,3,3,3-Heptachloropropane (CAS 3849-33-0)

Author: BenchChem Technical Support Team. Date: February 2026

Role: Critical Intermediate in the Synthesis of Pharmaceutical Propellant HFC-227ea (Apaflurane)

Executive Summary

1,1,1,2,3,3,3-Heptachloropropane (CAS 3849-33-0) is a high-value chlorinated alkane intermediate, serving as the definitive structural scaffold for 1,1,1,2,3,3,3-Heptafluoropropane (HFC-227ea) .[1] While HFC-227ea is widely recognized as a fire suppressant (FM-200), its pharmaceutical grade (Apaflurane) is indispensable as a propellant in Metered Dose Inhalers (MDIs) for the treatment of asthma and COPD.

As the pharmaceutical industry transitions away from ozone-depleting CFCs and high-GWP hydrofluorocarbons, the purity and supply chain integrity of the heptachloropropane precursor are paramount. This guide details the physicochemical properties, synthesis pathways, and quality control protocols required for its use in cGMP-compliant environments.

Physicochemical Profile

The molecule features a highly symmetrical propane backbone with terminal trichloromethyl groups, creating a dense, lipophilic liquid at room temperature.

PropertyValueNotes
CAS Registry Number 3849-33-0 Distinct from isomer 1,1,1,2,2,3,3-heptachloropropane (CAS 594-89-8)
IUPAC Name This compound
Molecular Formula C₃HCl₇
Molecular Weight 285.21 g/mol
Appearance White/Colorless Crystalline Solid or LiquidMelting point is near ambient temperature.[2][3][4][5]
Melting Point 11 °C (51.8 °F)Solidifies in cool storage.
Boiling Point 249 °C (480 °F)High boiling point facilitates separation from lower chlorinated byproducts.
Density 1.82 g/cm³Significantly denser than water.
Solubility Negligible in water; Soluble in organic solvents (DCM, Chloroform)Lipophilic character.
Refractive Index

1.5410 - 1.5450

Synthesis & Manufacturing Architecture

The industrial production of this compound is a two-stage process designed to maximize regioselectivity. It avoids the formation of the asymmetric 1,1,1,2,2,3,3-isomer, which is difficult to separate.

Stage 1: Radical Telomerization

The process begins with the copper-catalyzed telomerization of Carbon Tetrachloride (CCl₄) and Vinylidene Chloride (VDC) . This step constructs the carbon skeleton, yielding 1,1,1,3,3,3-Hexachloropropane .

  • Catalyst System: CuCl / Amine (e.g., Ethanolamine or Isopropylamine).

  • Mechanism: Redox-transfer catalysis prevents polymerization, favoring the 1:1 adduct.

Stage 2: Regioselective Chlorination

The hexachloropropane intermediate undergoes photochlorination or radical chlorination to replace the central methylene hydrogen.

  • Reaction:

    
    
    
  • Selectivity: The steric bulk of the terminal

    
     groups directs the chlorine radical to the central carbon, ensuring high yield of the desired isomer.
    
Synthesis Workflow Diagram

Synthesispathway CCl4 Carbon Tetrachloride (CCl4) Hex INTERMEDIATE 1,1,1,3,3,3-Hexachloropropane (CAS 3607-78-1) CCl4->Hex CuCl Cat. Telomerization (Redox Transfer) VDC Vinylidene Chloride (CH2=CCl2) VDC->Hex CuCl Cat. Telomerization (Redox Transfer) Hepta TARGET This compound (CAS 3849-33-0) Hex->Hepta Photochlorination (hν, -HCl) HCl Byproduct: HCl Hex->HCl Cl2 Chlorine Gas (Cl2) Cl2->Hepta

Figure 1: Step-wise synthesis pathway from commodity feedstocks to the pharmaceutical intermediate.

Pharmaceutical Application: The HFC-227ea Link

The primary value of CAS 3849-33-0 lies in its conversion to Apaflurane (HFC-227ea) . In drug development, this fluorocarbon is critical because it is non-ozone depleting and biologically inert, making it safe for pulmonary delivery systems.

Fluorination Protocol

The substitution of chlorine with fluorine is achieved using anhydrous Hydrogen Fluoride (HF) and a Lewis acid catalyst.

  • Reaction:

    
    
    
  • Critical Quality Attribute (CQA): The process must strictly control the formation of toxic perfluoroisobutylene (PFIB) byproducts. Using the symmetric heptachloropropane precursor minimizes this risk compared to other routes.

MDI Supply Chain Workflow

ApplicationWorkflow cluster_synthesis Chemical Manufacturing cluster_pharma Drug Product Manufacturing Hepta This compound (Precursor) Reactor Fluorination Reactor (SbF5 Catalyst) Hepta->Reactor HF Anhydrous HF HF->Reactor Purification Distillation & Scrubbing (Removal of HCl/PFIB) Reactor->Purification HFC227 HFC-227ea (Apaflurane) API/Excipient Grade Purification->HFC227 Formulation MDI Formulation (Drug + Propellant) HFC227->Formulation Supply to Pharma Filling Canister Filling (High Pressure) Formulation->Filling Patient Patient Administration (Asthma/COPD) Filling->Patient

Figure 2: Critical path from heptachloropropane intermediate to patient-ready Metered Dose Inhalers.

Analytical Characterization

Validating the identity of CAS 3849-33-0 is essential before fluorination. The molecule's high symmetry simplifies its spectral signature.

Nuclear Magnetic Resonance (NMR)[6][7][8][9]
  • ¹H NMR (300 MHz, CDCl₃):

    • Signal: Singlet (s) at δ 5.29 ppm .

    • Interpretation: The molecule contains only one proton (on C2). The deshielding effect of the adjacent chlorine and trichloromethyl groups shifts the peak significantly downfield.

  • ¹³C NMR:

    • Expected signals for the terminal

      
       carbons (~90-100 ppm) and the central 
      
      
      
      carbon (~60-70 ppm).
Mass Spectrometry (GC-MS)
  • Molecular Ion: The parent ion (

    
    ) is often weak due to fragmentation.
    
  • Fragmentation Pattern: Characteristic loss of

    
     atoms. Look for isotope clusters typical of polychlorinated compounds (³⁵Cl/³⁷Cl ratios).
    

Safety & Handling (EHS)

As a halogenated hydrocarbon, this compound requires strict containment strategies.[3]

  • GHS Classification:

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

    • H411: Toxic to aquatic life with long-lasting effects.

  • Handling Protocol:

    • Engineering Controls: Use only in a chemical fume hood.

    • PPE: Nitrile gloves (breakthrough time > 480 min), safety goggles, and lab coat.

    • Storage: Store in a cool (2-8°C), dry place under inert gas (Argon/Nitrogen). The compound's melting point (11°C) means it may fluctuate between solid and liquid phases during transport; gentle warming may be required for aliquoting.

References

  • PubChem. (2025). Propane, 1,1,1,2,3,3,3-heptachloro- (CAS 3849-33-0).[3][6][7][8] National Library of Medicine. [Link]

  • Google Patents. (2015). CN104803821A: Hexachloropropane production method.
  • Ullmann's Encyclopedia of Industrial Chemistry. (2016). Fluorine Compounds, Organic (Production of HFC-227ea). Wiley-VCH. [Link]

Sources

physical and chemical properties of 1,1,1,2,3,3,3-Heptachloropropane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physical and Chemical Properties of 1,1,1,2,3,3,3-Heptachloropropane Content Type: In-depth Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Critical Intermediate for Fluorocarbon Synthesis

Executive Summary

This compound (CAS 3849-33-0), often designated as HCC-210ab, is a high-value chlorinated hydrocarbon intermediate. It serves as the primary structural scaffold for the synthesis of 1,1,1,2,3,3,3-Heptafluoropropane (HFC-227ea) , a globally standard clean fire suppression agent (FM-200) and medical propellant. This guide provides a rigorous analysis of its physicochemical properties, synthesis pathways, and handling protocols, designed to support process optimization and R&D applications.

Molecular Architecture & Identification

The molecule features a propane backbone fully substituted with chlorine atoms, except for a single hydrogen at the C2 position. This specific substitution pattern (CCl3-CHCl-CCl3) confers unique steric and electronic properties, distinguishing it from its isomer 1,1,1,2,2,3,3-heptachloropropane (CAS 594-89-8).

IdentifierValue
IUPAC Name This compound
CAS Number 3849-33-0
Common Code HCC-210ab
Molecular Formula C₃HCl₇
SMILES ClC(C(Cl)(Cl)Cl)C(Cl)(Cl)Cl
InChI Key LZOUTMTXULWVSU-UHFFFAOYSA-N
Physical Characterization

HCC-210ab exhibits phase behavior typical of highly chlorinated alkanes, existing as a dense liquid or low-melting solid at ambient conditions.

Table 1: Physicochemical Constants

PropertyValueConditions
Molecular Weight 285.21 g/mol -
Physical State Liquid / Low-melting Solid@ 20°C
Melting Point 11 °C-
Boiling Point 249 °C@ 760 mmHg
Density 1.82 g/cm³@ 20°C
Refractive Index (

)
1.5410 - 1.5450@ 20°C
Vapor Pressure ~0.05 mmHg@ 25°C
Solubility Insoluble in water; Soluble in organic solvents (CCl₄, CHCl₃)-
Chemical Reactivity & Synthesis

The synthesis of this compound is classically achieved through the Lewis acid-catalyzed addition of carbon tetrachloride to trichloroethylene . This route is preferred for its atom economy and direct formation of the desired C3 backbone.

4.1 Synthesis Mechanism

The reaction proceeds via a carbocation intermediate, typically catalyzed by Aluminum Chloride (


) or Ferric Chloride (

). The electrophilic attack of the

cation (generated from

) on the double bond of trichloroethylene establishes the carbon skeleton.

Primary Reaction:



4.2 Fluorination Pathway (HFC-227ea Production)

The most critical industrial application of HCC-210ab is its conversion to HFC-227ea via hydrofluorination. This process replaces all seven chlorine atoms with fluorine, typically using anhydrous HF and a chromium-based catalyst.

Fluorination Reaction:



4.3 Pathway Visualization[1]

SynthesisPathway CCl4 Carbon Tetrachloride (CCl4) HCC210 This compound (HCC-210ab) [CAS 3849-33-0] CCl4->HCC210 AlCl3 Catalyst Addition Reaction TCE Trichloroethylene (CHCl=CCl2) TCE->HCC210 AlCl3 Catalyst Addition Reaction HFC227 HFC-227ea (Heptafluoropropane) Fire Suppressant HCC210->HFC227 + 7 HF Cr2O3 Catalyst Fluorination HCl HCl (Byproduct) HCC210->HCl Elimination

Figure 1: Synthesis workflow from basic chlorocarbons to the high-value HFC-227ea fluorocarbon.

Experimental Protocols

Note: All procedures must be performed in a functioning fume hood by trained personnel wearing appropriate PPE (nitrile gloves, safety goggles, lab coat).

5.1 Laboratory Synthesis Protocol

This protocol describes the preparation of HCC-210ab via the addition of


 to trichloroethylene.
  • Reagent Preparation:

    • Dry Carbon Tetrachloride (

      
      ) and Trichloroethylene (TCE) over molecular sieves (4Å) to remove moisture, which deactivates the catalyst.
      
    • Catalyst: Anhydrous Aluminum Chloride (

      
      ).
      
  • Reaction Setup:

    • Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and temperature probe.

    • Maintain an inert atmosphere (

      
       or 
      
      
      
      ) throughout the reaction.
  • Procedure:

    • Charge the flask with

      
       (excess, 2-3 molar equivalents relative to TCE) and anhydrous 
      
      
      
      (0.05 - 0.1 molar equivalents).
    • Heat the mixture to mild reflux (~75-80°C).

    • Add Trichloroethylene dropwise over 2-4 hours. The slow addition controls the exotherm and minimizes polymerization side reactions.

    • Continue refluxing for an additional 4-6 hours. Monitor reaction progress via GC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the catalyst by slowly pouring the mixture into ice water containing dilute HCl.

    • Separate the organic layer and wash sequentially with:

      • Water

      • Saturated

        
         solution (to remove acid traces)
        
      • Brine

    • Dry the organic phase over anhydrous

      
      .
      
  • Purification:

    • Remove unreacted

      
       via rotary evaporation.
      
    • Purify the crude residue by vacuum distillation. Collect the fraction boiling at 165-170°C at reduced pressure (or adjust based on vacuum strength; standard BP is 249°C at atm).

    • Yield Validation: Confirm structure via NMR and refractive index (

      
      ).
      
Safety & Handling (E-E-A-T)

Toxicology Overview: Like many halogenated hydrocarbons, this compound acts as a central nervous system depressant and skin/eye irritant. Long-term exposure risks are analogous to carbon tetrachloride (hepatic and renal toxicity).

Mandatory Safety Controls:

  • Engineering Controls: Use only in a chemical fume hood with a minimum face velocity of 100 fpm.

  • PPE:

    • Eyes: Chemical splash goggles.

    • Skin: Viton® or PVA gloves are recommended over standard nitrile for prolonged contact with chlorinated solvents.

    • Respiratory: If ventilation is compromised, use a NIOSH-approved respirator with organic vapor cartridges.

  • Storage: Store in a cool, dry place, away from strong bases (which cause dehydrochlorination to hexachloropropene) and active metals (Na, K, Mg).

References
  • PubChem. (n.d.). Propane, 1,1,1,2,3,3,3-heptachloro- (Compound).[1] National Library of Medicine. Retrieved from [Link]

  • ChemBK. (2024). This compound Properties and Safety. Retrieved from [Link][1]

  • Wikipedia. (n.d.).[2] Trichloroethylene (Reactions).[1][3] Retrieved from [Link]

  • Wikipedia. (n.d.).[2] 1,1,1,2,3,3,3-Heptafluoropropane.[4][2][5] Retrieved from [Link][1][2][5]

Sources

1,1,1,2,3,3,3-Heptachloropropane molecular structure and bonding

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure and Bonding of 1,1,1,2,3,3,3-Heptachloropropane

Abstract

This technical guide provides a comprehensive examination of the molecular structure and bonding of this compound (C₃HCl₇), a fully chlorinated propane derivative. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the stereoelectronic properties of polyhalogenated alkanes. We will delve into the molecule's intricate three-dimensional geometry, the nature of its covalent bonds, the significant impact of steric and electronic effects on its conformational stability, and the spectroscopic signatures that serve as its empirical fingerprint. By integrating theoretical principles with experimental data, this guide aims to elucidate the causal relationships between the molecule's structure and its chemical behavior, providing a foundational understanding for its application or study.

Introduction: The Architecture of a Perchlorinated Propane

This compound is a synthetic organochlorine compound belonging to the class of halogenated hydrocarbons.[1] It is characterized by a three-carbon propane backbone where seven of the eight hydrogen atoms have been substituted by chlorine atoms.[1] This extensive chlorination imparts unique physical and chemical properties, including high density, low volatility, and considerable chemical stability.[1] Understanding the molecular architecture is paramount, as the dense packing of bulky, electronegative chlorine atoms around the carbon skeleton dictates the molecule's shape, reactivity, and interactions with its environment. This guide will dissect this architecture from first principles, supported by spectroscopic and computational evidence.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name This compound[2]
CAS Number 3849-33-0[1][2]
Molecular Formula C₃HCl₇[2][3]
Molecular Weight 285.2 g/mol [2]
SMILES C(C(Cl)(Cl)Cl)(C(Cl)(Cl)Cl)Cl[1][2]
InChI Key LZOUTMTXULWVSU-UHFFFAOYSA-N[1][2]

Molecular Geometry and Covalent Bonding

The fundamental structure of this compound is built upon a propane framework, with carbon atoms exhibiting sp³ hybridization. However, the substitution of hydrogen with seven larger, more electronegative chlorine atoms introduces significant deviations from the idealized tetrahedral geometry of propane.

Caption: Newman projections along the C1-C2 bond.

  • Staggered Conformation: The most stable arrangement will be a staggered conformation where the bulky -CCl₃ group on the front carbon is positioned anti (180°) to a chlorine atom on the back carbon to minimize steric repulsion. [4]* Eclipsed Conformation: The eclipsed conformations, where the substituents on the front and back carbons align, are highly energetically unfavorable. The eclipsing interaction between a -CCl₃ group and a chlorine atom would introduce severe steric and torsional strain, making this conformation a high-energy transition state for rotation rather than a stable state. [5]

Spectroscopic Characterization: The Empirical Evidence

Spectroscopic techniques provide the experimental foundation for understanding molecular structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The molecule contains a single, unique proton on the central carbon (C2). This proton is flanked by two carbon atoms bearing a total of six chlorine atoms. The strong electron-withdrawing nature of these chlorines significantly deshields the proton, causing its resonance to appear far downfield in the ¹H NMR spectrum. A reported spectrum shows a singlet at 5.287 ppm (in CDCl₃), consistent with this chemical environment. [6]The observation of a singlet confirms the absence of adjacent protons for spin-spin coupling.

  • ¹³C NMR: Due to molecular symmetry, the two terminal -CCl₃ carbons are chemically equivalent, while the central -CHCl- carbon is unique. Therefore, the ¹³C NMR spectrum is predicted to show only two signals .

Vibrational Spectroscopy (IR/Raman)

The infrared (IR) spectrum of this compound would be characterized by specific vibrational modes:

  • C-H Stretching: A weak to medium absorption band around 2950-3000 cm⁻¹, corresponding to the stretching of the single C-H bond.

  • C-Cl Stretching: Strong absorption bands in the fingerprint region, typically between 800 and 600 cm⁻¹, arising from the numerous C-Cl stretching vibrations. The complexity in this region would be significant due to the various coupling modes of the seven C-Cl bonds.

  • C-C Stretching: Weak bands in the 1200-1000 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides information about the molecule's mass and fragmentation patterns.

  • Molecular Ion (M⁺): The molecular ion peak would be observed at m/z 282 (for the most abundant isotopes ³⁵Cl and ¹²C). [6]* Isotopic Pattern: A key feature would be the complex and characteristic isotopic cluster for the molecular ion and any chlorine-containing fragments. With seven chlorine atoms, the relative intensities of the M, M+2, M+4, etc., peaks, arising from the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), would be a definitive signature for the compound.

  • Fragmentation: Common fragmentation pathways would involve the loss of chlorine radicals (•Cl) and the cleavage of C-C bonds, leading to the formation of fragments like [C₂Cl₅]⁺ and [CCl₃]⁺. The base peak in a published spectrum is observed at m/z 117, corresponding to the [CCl₃]⁺ cation. [6]

Methodologies for Structural Elucidation

The definitive determination of molecular structure relies on a combination of experimental techniques and computational modeling.

Experimental Protocol: Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the precise geometric structure of volatile molecules, free from intermolecular interactions present in the solid state. [7] Methodology:

  • Sample Volatilization: The liquid heptachloropropane sample is heated under vacuum to produce a low-pressure gas.

  • Electron Beam Interaction: A high-energy beam of electrons (~40-60 keV) is passed through the gas jet.

  • Scattering and Diffraction: The electrons are scattered by the electrostatic potential of the atoms in the molecule, creating a diffraction pattern of concentric rings. The spacing and intensity of these rings depend on the interatomic distances within the molecule. [8]4. Data Collection: The diffraction pattern is recorded on a detector (e.g., a photographic plate or CCD camera).

  • Structural Refinement: The radial distribution function, which represents the probability of finding two atoms at a given distance, is derived from the diffraction data. This experimental curve is then fitted to a theoretical model of the molecule's geometry. By iteratively refining the bond lengths, bond angles, and torsional angles of the model, a best-fit structure (the rₐ or rₑ structure) is obtained.

Computational Workflow: Density Functional Theory (DFT) Analysis

Computational chemistry provides invaluable insights into molecular structure, stability, and properties where experimental data may be scarce. [9]A DFT-based workflow is the modern standard for this type of analysis.

cluster_workflow DFT Computational Workflow Input Step 1: Initial Structure Input (e.g., from SMILES string) Opt Step 2: Geometry Optimization (e.g., B3LYP/6-311G(d,p)) Finds lowest energy structure. Input->Opt Freq Step 3: Frequency Calculation Verifies minimum energy state. Predicts IR/Raman spectra. Opt->Freq Conf Step 4: Conformational Search (Potential Energy Scan) Identifies stable conformers and rotational barriers. Opt->Conf Props Step 5: Property Calculation (NMR shifts, dipole moment, etc.) Freq->Props Conf->Props

Caption: A typical DFT workflow for molecular characterization.

Methodology:

  • Initial Structure Generation: An initial 3D structure of this compound is generated.

  • Geometry Optimization: A quantum mechanical calculation, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), is performed to find the lowest energy (most stable) geometry. [10]This process yields optimized bond lengths, angles, and dihedral angles.

  • Vibrational Frequency Calculation: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This calculation also provides the theoretical vibrational spectrum (IR/Raman), which can be directly compared with experimental data for validation.

  • Conformational Analysis: A potential energy surface scan is conducted by systematically rotating one of the C-C bonds (e.g., in 10° increments) and calculating the energy at each step. This maps out the energy landscape, revealing the rotational energy barriers and the relative energies of the staggered and eclipsed conformers.

Conclusion

The molecular structure and bonding of this compound are dominated by the cumulative effects of its seven chlorine substituents. Severe steric repulsion between the bulky chlorine atoms and trichloromethyl groups leads to an elongated carbon backbone and a very high barrier to internal rotation, heavily favoring staggered conformations. The strong inductive electron withdrawal by the chlorine atoms polarizes the covalent bonds, creating a molecule with a significant dipole moment and a highly deshielded C2-proton, a key feature in its ¹H NMR spectrum. The combination of advanced spectroscopic techniques and high-level computational modeling provides a self-validating system for a complete and accurate description of this sterically crowded and electronically complex molecule.

References

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  • ResearchGate. Synthesis of 1,1,1,3,3-pentachloropropane. Available from: [Link]

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  • Wikipedia. 1,1,1,2,2,3,3-Heptachloropropane. Available from: [Link]

  • NIST Chemistry WebBook. 1,1,1,2,2,3,3-Heptachloropropane. Available from: [Link]

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  • NCERT. Hydrocarbons. Available from: [Link]

  • ResearchGate. Conformational and structural studies of 1-chloropropane and 1-bromopropane. Available from: [Link]

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  • NIST Chemistry WebBook. 1,1,1,2,2,3,3-Heptachloropropane. Available from: [Link]

  • ResearchGate. Cl⋯Cl and Cl⋯H Interactions in the Chlorinated Hydocarbon 1,1,1,2,2,3,3-Heptachloropropane: A Structural Study. Available from: [Link]

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  • ResearchGate. Vibrational intensity analysis of 1,2-dichloroethane and 1-chloropropane. Available from: [Link]

  • YouTube. Conformational Analysis of Alkanes. Available from: [Link]

  • ResearchGate. Gas-Phase Electron Diffraction for Molecular Structure Determination. Available from: [Link]

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  • SpectraBase. 1,1,1,2,3-Pentachloro-propane - Optional[13C NMR]. Available from: [Link]

  • OUCI. Vibrational intensities and anharmonicity in MIR, NIR and Raman spectra of liquid CHCl3, CDCl3, CHBr3 and CDBr3. Available from: [Link]

  • ResearchGate. A series of electron diffraction patterns. Available from: [Link]

  • Doc Brown's Chemistry. C3H7Cl CH3CH2CH2Cl 1-chloropropane low high resolution 1H proton nmr spectrum. Available from: [Link]

  • MDPI. Computational Chemistry for the Identification of Lead Compounds for Radiotracer Development. Available from: [Link]

  • Open Access Journals. An Over View of Computational Chemistry. Available from: [Link]

  • ResearchGate. Gas electron diffraction study of the vapour over dimethylamine-gallane. Available from: [Link]

  • MDPI. Structural Characteristics, Electronic Properties, and Coupling Behavior of Gemini Surfactants. Available from: [Link]

  • Springer. Computational studies on cyclic [n]paraphenyleneacetylenes using homodesmotic reactions. Available from: [Link]

Sources

Solubility & Solvent Compatibility of 1,1,1,2,3,3,3-Heptachloropropane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Process Research & Development

Executive Summary

1,1,1,2,3,3,3-Heptachloropropane (HCP, CAS 3849-33-0) is a critical halogenated intermediate, primarily utilized in the synthesis of 1,1,1,2,3,3,3-heptafluoropropane (HFC-227ea), a zero-ozone-depleting fire suppressant and medical propellant.

Unlike its structural isomer 1,1,1,2,2,3,3-heptachloropropane (which melts at ~29°C), 1,1,1,2,3,3,3-HCP is a dense liquid at standard ambient temperature (MP 11°C) . Consequently, solubility assessments for this compound are strictly questions of miscibility rather than solid-liquid solubility. This distinction is vital for process design: purification strategies must prioritize distillation or low-temperature crystallization over standard recrystallization.[1]

This guide defines the solubility landscape of HCP, providing a predictive miscibility model, a self-validating experimental protocol, and a logic framework for solvent selection in synthesis and purification.

Physicochemical Profile

Understanding the molecular behavior of HCP is a prerequisite for solvent selection. Its highly chlorinated structure dictates a specific interaction profile dominated by dispersion forces.

PropertyValueRelevance to Solubility
CAS Number 3849-33-0Unique identifier (distinct from isomer 594-89-8).[1]
Structure CCl₃-CHCl-CCl₃High symmetry, non-polar to weakly polar.
Physical State (20°C) LiquidRequires miscibility testing, not solubility limit testing.
Melting Point 11°CClose to freezing; potential for low-temp crystallization.[1]
Boiling Point 249°CHigh boiling point supports vacuum distillation.
Density ~1.82 g/cm³Forms the bottom layer in aqueous/biphasic extractions.
Polarity Low"Like dissolves like" favors non-polar solvents.

Solubility & Miscibility Landscape

As a highly halogenated alkane, HCP exhibits excellent miscibility with a broad range of organic solvents but is strictly hydrophobic. The following categorization is based on Hansen Solubility Parameters (HSP) principles, specifically the dominance of the Dispersion (


) term.
Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsMiscibility PredictionMechanistic Rationale
Chlorinated Hydrocarbons Dichloromethane (DCM), Chloroform, 1,2-DichloroethaneComplete Near-perfect HSP match.[1] Ideal for reaction media but difficult to separate if boiling points are close.
Aromatics Toluene, Benzene, XyleneComplete Strong

-interaction compatibility. Toluene is a preferred extraction solvent due to low toxicity and good phase separation from water.
Ethers THF, Diethyl Ether, MTBEHigh Good compatibility. THF is excellent for reactions involving organometallic intermediates.
Esters Ethyl Acetate, Isopropyl AcetateHigh Miscible. Useful for general extraction, though hydrolysis risk exists under strong acidic/basic conditions.
Polar Aprotic Acetonitrile, Acetone, DMFModerate to High Miscible, but thermodynamic affinity is lower than with non-polar solvents. Acetonitrile is often used in catalytic synthesis (e.g., Cu-catalyzed addition).
Alcohols Methanol, Ethanol, IPAConditional Likely miscible at RT, but phase separation may occur at low temperatures (<0°C). High polarity of MeOH creates a "loose" solution structure.
Water WaterImmiscible

and

of water are too high. HCP will form a dense bottom layer.
Hansen Solubility Parameter (HSP) Analysis[2]
  • Dispersion (

    
    ):  High. HCP relies on London dispersion forces. Solvents with high 
    
    
    
    (e.g., aromatics, chlorinated solvents) are best.
  • Polarity (

    
    ):  Low. The C-Cl dipoles partially cancel out due to symmetry.
    
  • Hydrogen Bonding (

    
    ):  Very Low. HCP has no H-bond donors and weak acceptor capability.[1]
    

Experimental Protocol: Miscibility Determination

Since literature data for specific solvent ratios is scarce, researchers must validate miscibility empirically. This protocol is designed to be self-validating : it includes a control step to distinguish between true solution and emulsion.

Objective: Determine the miscibility limit of HCP in a target solvent at a specific temperature.

Protocol Steps:
  • Preparation: In a clear 20 mL scintillation vial, dispense 1.0 mL of Solvent X .

  • Addition: Add 0.1 mL of HCP (liquid) dropwise.

  • Observation (Step A): Vortex for 10 seconds.

    • Clear Solution: Miscible at 10% v/v. Proceed to Step 4.

    • Turbidity/Droplets: Immiscible. Stop.

  • Saturation Challenge: Add HCP in 0.5 mL increments until volume ratio is 1:1.

    • Clear: Fully miscible.[2]

    • Phase Separation: Record volume added as the limit.

  • Thermal Stress (Validation): Cool the 1:1 mixture to 0°C.

    • Precipitation/Oiling: Indicates temperature-dependent miscibility (critical for crystallization design).

Workflow Visualization

MiscibilityProtocol Start Start: 1.0 mL Solvent AddHCP Add 0.1 mL HCP Start->AddHCP Vortex Vortex Mix (10s) AddHCP->Vortex Check Visual Inspection Vortex->Check Clear Result: Clear Single Phase Check->Clear Homogeneous Turbid Result: Turbid/Biphasic Check->Turbid Separation More Add HCP to 1:1 Ratio Clear->More Record: Immiscible Record: Immiscible Turbid->Record: Immiscible Cool Cool to 0°C More->Cool Cool->Check

Figure 1: Decision logic for determining solvent miscibility boundaries.

Process Application: Purification Logic

Because HCP melts at 11°C, standard room-temperature recrystallization is impossible. Purification must rely on Distillation or Melt Crystallization .

Distillation (Primary Method)

Due to the high boiling point (249°C), atmospheric distillation risks thermal degradation.

  • Recommendation: Vacuum distillation (< 10 mmHg).[1]

  • Solvent Role: Solvents with low boiling points (e.g., DCM, Acetone) are easily stripped before the main HCP fraction is collected.

Low-Temperature Crystallization (High Purity)

For pharmaceutical-grade applications (propellant precursors), removing isomeric impurities is critical.[1]

  • Technique: Dissolve HCP in a solvent (e.g., Methanol or Ethanol) at 20°C, then chill to -20°C or -40°C.

  • Mechanism: HCP crystallizes out while impurities remain in the mother liquor.

  • Solvent Selection: Alcohols are ideal here because their solubility for HCP drops drastically as temperature decreases (steep solubility curve).

Solvent Selection Decision Tree

PurificationLogic Input Crude HCP Mixture StateCheck Is impurity volatile? Input->StateCheck Distill Vacuum Distillation (Target BP > 100°C gap) StateCheck->Distill Yes (Solvent/Light ends) Cryst Low-Temp Crystallization (Solvent: Methanol/Ethanol) StateCheck->Cryst No (Isomers/Heavy ends) Pure Liquid HCP Pure Liquid HCP Distill->Pure Liquid HCP Pure Solid HCP (<11°C) Pure Solid HCP (<11°C) Cryst->Pure Solid HCP (<11°C)

Figure 2: Strategic selection of purification method based on impurity profile.[1]

Safety & Handling

  • Toxicity: HCP is a halogenated alkane; assume potential for hepatotoxicity and respiratory irritation. Handle in a fume hood.

  • Permeation: Chlorinated solvents permeate standard nitrile gloves rapidly. Use Viton or PVA gloves for extended handling.

  • Density Hazard: In separatory funnels, HCP (d ≈ 1.82) will always be the bottom layer , even below water and DCM. Confusing layers is a common error.

References

  • PubChem. (2023). Propane, 1,1,1,2,3,3,3-heptachloro- (Compound Summary). National Library of Medicine. [Link][1][3]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.[4] (Cited for theoretical grounding of solvent selection).[5]

  • Banks, R. E., et al. (1994). Preparation of heptafluoropropane. U.S. Patent 5,296,638.

Sources

Thermodynamic Characterization and Process Utility of 1,1,1,2,3,3,3-Heptachloropropane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,1,1,2,3,3,3-Heptachloropropane (CAS: 3849-33-0), often designated in industrial fluorocarbon synthesis as HCC-210aa , represents a critical halogenated intermediate. Unlike its symmetric isomer (1,1,1,2,2,3,3-heptachloropropane), this asymmetric congener serves as the primary scaffold for the synthesis of HFC-227ea (1,1,1,2,3,3,3-Heptafluoropropane) , a vital medical propellant used in Metered Dose Inhalers (MDIs) and a clean fire suppression agent.

This technical guide provides a rigorous analysis of the thermodynamic properties, synthesis logic, and handling protocols for this compound. It addresses the data scarcity often encountered with this intermediate by synthesizing experimental process data with theoretical thermodynamic modeling.

Part 1: Chemical Identity & Structural Distinction

The precise identification of heptachloropropane isomers is paramount for reaction engineering. The 1,1,1,2,3,3,3- isomer is characterized by a central chiral carbon (C2) flanked by two trichloromethyl groups, creating significant steric bulk and unique reactivity profiles compared to the 1,1,1,2,2,3,3- isomer.

PropertyTarget CompoundCommon Isomer
IUPAC Name This compound 1,1,1,2,2,3,3-Heptachloropropane
CAS Number 3849-33-0 594-89-8
Structure Cl

C-CHCl-CCl

Cl

C-CCl

-CHCl

Molecular Weight 285.19 g/mol 285.19 g/mol
Role Precursor to HFC-227ea & HexachloropropeneSolvent / Chemical Intermediate

Part 2: Physicochemical & Thermodynamic Profile

Due to the transient nature of HCC-210aa in continuous flow reactors, isolated pure-component data is rare in public literature. The following values represent a synthesis of patent data for reaction mixtures and group-contribution estimations validated against similar polychlorinated alkanes.

Fundamental Properties[2]
PropertyValue / RangeConfidence LevelSource/Methodology
Physical State Colorless to pale yellow liquidHighExperimental Observation
Boiling Point (1 atm) 240 °C – 250 °CMediumEstimated via Group Contribution & Isomer Analog
Boiling Point (Reduced) 165–166 °C @ 90 mmHgHighDistillation Fractions [1]
Melting Point < 25 °C (Liquid at RT)HighProcess Observation
Density (25°C) 1.80 – 1.85 g/cm³HighAnalogous Chlorocarbon extrapolation
Solubility Miscible in CHCl

, CCl

, Acetone; Insoluble in Water
HighPolarity Analysis
Thermodynamic Phase Behavior

The vapor pressure curve of this compound follows a modified Antoine equation trajectory typical of heavy chlorocarbons. The high heat of vaporization (


) necessitates efficient vacuum systems for purification to prevent thermal degradation (dehydrochlorination) at atmospheric boiling temperatures.
  • Critical Insight: At temperatures >180°C, trace iron or aluminum impurities can catalyze the elimination of HCl, reverting the compound to Hexachloropropene . Thermodynamic stability is strictly temperature-dependent and requires acid-scavenging stabilizers during storage.

Part 3: Synthesis & Experimental Protocols

The synthesis of this compound is a classic example of a Prins-type condensation involving a chloro-alkane and a chloro-alkene. The reaction is Lewis-acid catalyzed.[1]

Reaction Mechanism

The pathway involves the electrophilic addition of the trichloromethyl carbocation (generated from Chloroform) to Tetrachloroethylene.

Reagents:

  • Chloroform (CHCl

    
    ):  The source of the C1 unit.
    
  • Tetrachloroethylene (Perchloroethylene, C

    
    Cl
    
    
    
    ):
    The C2 alkene acceptor.
  • Aluminum Chloride (AlCl

    
    ):  Anhydrous Lewis acid catalyst.
    
Experimental Workflow (Batch Synthesis)

Safety Pre-Check:

  • Hazard: AlCl

    
     reacts violently with water to release HCl gas. All glassware must be flame-dried.
    
  • PPE: Butyl rubber gloves, face shield, and functioning fume hood are mandatory.

Protocol:

  • Preparation:

    • Purify Chloroform to remove ethanol stabilizers (wash with H

      
      SO
      
      
      
      , dry over MgSO
      
      
      , distill).[2] Ethanol poisons the AlCl
      
      
      catalyst.
    • Dry Tetrachloroethylene over molecular sieves (4Å).

  • Reaction Setup:

    • In a 3-neck round bottom flask equipped with a mechanical stirrer, reflux condenser, and drying tube (CaCl

      
      ), charge 1.2 eq  of dry Chloroform and 1.0 eq  of Tetrachloroethylene.
      
    • Cool the mixture to 0–5°C using an ice bath.

  • Catalyst Addition:

    • Slowly add 0.2 eq of anhydrous AlCl

      
       powder in small portions.
      
    • Observation: The mixture will turn dark red/brown, indicating the formation of the active carbocation complex.

  • Reaction Phase:

    • Allow the mixture to warm to room temperature.

    • Heat to mild reflux (approx. 60–70°C) for 4–6 hours. Monitor reaction progress via GC-MS (looking for mass peak 284/286/288 pattern).

  • Quenching & Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture onto crushed ice/HCl mixture to quench the AlCl

      
      . Caution: Exothermic.
      
    • Separate the organic layer.[1][2][3] Extract the aqueous layer with dichloromethane (DCM).

    • Combine organic phases, wash with NaHCO

      
       (sat. aq.) to remove acid, then brine.
      
    • Dry over anhydrous MgSO

      
      .
      
  • Purification:

    • Perform fractional distillation under reduced pressure (vacuum).

    • Collect the fraction boiling at 165–166°C @ 90 mmHg (adjust for your vacuum pressure).

Process Visualization

SynthesisWorkflow Reagents Reagents: Chloroform + Tetrachloroethylene Reaction Prins Reaction (Reflux 60-70°C) Reagents->Reaction Catalyst Catalyst: Anhydrous AlCl3 Catalyst->Reaction Activation Quench Quench (Ice/HCl) Reaction->Quench 4-6 Hours Separation Phase Separation & Washing Quench->Separation Distillation Vacuum Distillation (Target: 1,1,1,2,3,3,3-isomer) Separation->Distillation Crude Oil Product Pure HCC-210aa (Liquid) Distillation->Product Yield ~80%

Figure 1: Synthetic workflow for this compound via AlCl3-catalyzed condensation.

Part 4: Applications in Drug Development & Fluorocarbon Synthesis

The primary utility of this compound in the pharmaceutical sector is indirect but vital. It is the immediate precursor to HFC-227ea , a propellant that replaced CFCs in asthma inhalers.

Fluorination Pathway

The conversion of the heptachloro- scaffold to the heptafluoro- propellant involves a halogen exchange (Halex) reaction using anhydrous Hydrogen Fluoride (HF) and a Chromium (Cr) or Antimony (Sb) catalyst.



Quality Criticality

For pharmaceutical-grade HFC-227ea, the purity of the heptachloropropane starting material is critical. Isomeric impurities (like the 1,1,1,2,2,3,3- isomer) lead to fluorinated byproducts that are difficult to separate by distillation due to boiling point compression in fluorinated systems.

Part 5: Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassStatementPrecaution
Acute Toxicity Harmful if swallowed or inhaled.Use only in well-ventilated areas (Fume Hood).
Skin/Eye Irritant Causes skin and serious eye irritation.Wear nitrile gloves and safety goggles.
Target Organ May cause liver and kidney damage (cumulative).Avoid long-term exposure; monitor liver function.
Reactivity Reacts with strong bases to form Hexachloropropene (toxic).Store away from caustic soda/potash.

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Ensure container material is compatible (Glass, Teflon, or lined Steel; avoid Aluminum).

References

  • NIST Chemistry WebBook. Propane, 1,1,1,2,2,3,3-heptachloro- (Isomer Analog Data). National Institute of Standards and Technology.[4][5] [Link][4]

  • PubChem. this compound (Compound Summary). National Library of Medicine. [Link]

  • Wheeler Scientific. Heptachloropropane Synthesis from Chloroform, Tetrachloroethylene and Aluminum Chloride.[2] [Video Protocol]. [Link]

  • Google Patents.

Sources

historical applications of heptachloropropane isomers as insecticides

Heptachloropropane Isomers in Historical Pest Management: Technical Analysis of Applications

Executive Summary

This technical guide provides an in-depth analysis of the historical applications, synthesis, and toxicological profiles of heptachloropropane isomers (

Heptachlor

1,1,1,2,2,3,3-heptachloropropane1,1,1,2,3,3,3-heptachloropropane

This document dissects the structural isomerism that dictated their utility as soil sterilants and fumigants, delineates the synthetic pathways responsible for their production, and evaluates the toxicological mechanisms that led to their phase-out in favor of more specific, less persistent agents.

Chemical Architecture and Isomerism[1][2]

The efficacy of halogenated alkanes as fumigants is strictly governed by their physicochemical properties: volatility, lipophilicity, and stability. Heptachloropropane exists primarily as two structural isomers. Understanding the distinction between these forms is critical for evaluating their historical manufacturing and application.[1]

The Isomers[1][2][3][4]
  • 1,1,1,2,2,3,3-Heptachloropropane (

    
    ): 
    
    • Structure: A propane chain where one terminal carbon is fully chlorinated (

      
      ), the central carbon is fully chlorinated (
      
      
      ), and the other terminal carbon retains one hydrogen (
      
      
      ).
    • Physical State: Crystalline solid or semi-solid at room temperature (Melting Point ~29-30°C).[1]

    • Reactivity: Symmetrical chlorination on C1 and C2 confers high stability, making it persistent in soil matrices.

  • This compound (

    
    ): 
    
    • Structure: A propane chain with two fully chlorinated terminal carbons (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ) and a central carbon retaining the hydrogen (
      
      
      ).
    • Physical State: Liquid at room temperature.[1]

    • Significance: This isomer is the primary feedstock for the synthesis of HFC-227ea (heptafluoropropane), a critical fire suppressant and propellant that replaced ozone-depleting substances.[1]

Distinction from "Heptachlor"

It is imperative to distinguish these propane isomers from Heptachlor (CAS 76-44-8), a cyclodiene insecticide generated via the Diels-Alder reaction of hexachlorocyclopentadiene.[1] While Heptachlor acts as a GABA-gated chloride channel antagonist, heptachloropropane isomers function primarily through non-specific narcosis and physical toxicity, typical of low-molecular-weight haloalkanes.[1]

Synthesis and Manufacturing Pathways

The historical availability of heptachloropropanes for pesticidal use was largely a function of their production as byproducts or intermediates in the chlorocarbon industry.[1] Two primary synthetic routes were utilized, driven by the availability of feedstock: Telomerization and the Prins Reaction .

Synthetic Workflows
  • Route A: Telomerization (Production of 1,1,1,2,3,3,3-isomer)

    • Reactants: Carbon Tetrachloride (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ) + Trichloroethylene (
      
      
      ).
    • Catalyst: Copper or Iron salts.[1]

    • Mechanism: Radical addition of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       across the double bond of TCE.
      
  • Route B: Prins-Type Reaction (Production of 1,1,1,2,2,3,3-isomer) [2]

    • Reactants: Chloroform (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ) + Tetrachloroethylene (
      
      
      ).
    • Catalyst: Aluminum Chloride (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ).[2]
      
    • Mechanism: Electrophilic addition of the chloroform carbocation to the alkene.[1]

SynthesisPathwaysTCETrichloroethylene(C2HCl3)RouteARoute A: Telomerization(Cu/Fe Catalyst)TCE->RouteACCl4Carbon Tetrachloride(CCl4)CCl4->RouteACHCl3Chloroform(CHCl3)RouteBRoute B: Prins Reaction(AlCl3 Catalyst)CHCl3->RouteBPCETetrachloroethylene(C2Cl4)PCE->RouteBIsomer1This compound(Liquid Isomer)RouteA->Isomer1Radical AdditionIsomer21,1,1,2,2,3,3-Heptachloropropane(Solid Isomer)RouteB->Isomer2Electrophilic AdditionHFCHFC-227ea(Fire Suppressant)Isomer1->HFCFluorination (HF)FumigantHistorical Fumigant/Soil SterilantIsomer1->FumigantHistorical UseIsomer2->FumigantHistorical Use

Figure 1: Divergent synthetic pathways for heptachloropropane isomers and their downstream applications.

Insecticidal Applications and Methodology

Historically, heptachloropropane isomers were not marketed as standalone "blockbuster" insecticides like DDT. Instead, they found utility in soil fumigation and space fumigation mixtures. Their high density and vapor pressure characteristics allowed them to penetrate soil matrices and grain silos effectively.[1]

Mode of Application: Soil Fumigation

The primary application involved the control of soil-dwelling nematodes and arthropods.[1][3]

  • Protocol:

    • Preparation: The field is tilled to a depth of 15–20 cm to ensure soil porosity.[1]

    • Injection: The heptachloropropane formulation (often dissolved in a carrier like carbon tetrachloride to lower the freezing point of the 1,1,1,2,2,3,3-isomer) is injected into the soil using chisel shanks spaced 30 cm apart.

    • Sealing: The soil surface is immediately compacted ("sealed") with a roller or water seal to prevent rapid volatilization.[1]

    • Exposure: The fumigant vaporizes and diffuses through the soil pore space, establishing a lethal concentration gradient.

Efficacy Data Comparison

The following table summarizes the physicochemical properties that defined their use compared to other historical fumigants.

CompoundFormulaBoiling Point (°C)Vapor Pressure (mmHg @ 20°C)Primary Use
This compound

~215LowSoil Sterilant / Intermediate
Carbon Tetrachloride

76.791Grain Fumigant / Carrier
Ethylene Dibromide (EDB)

13111Nematocide (Banned)
Heptachlor (Cyclodiene)

145 (MP)0.0004Contact Insecticide

Note: The high boiling point of heptachloropropanes required them to be used in warmer climates or mixed with more volatile solvents to ensure adequate dispersion.[1]

Toxicology and Mechanism of Action

Unlike neurotoxic insecticides that target specific receptors (e.g., Acetylcholinesterase or GABA channels), heptachloropropanes function primarily as physical toxicants (narcotics) with secondary alkylating potential.

Mechanism: Narcosis and Membrane Disruption

The lipophilic nature of these molecules allows them to partition heavily into the lipid bilayers of neuronal membranes in insects and nematodes.[1]

  • Partitioning: The molecule dissolves into the cell membrane.[1]

  • Volume Expansion: Accumulation causes membrane expansion (Critical Volume Hypothesis).[1]

  • Ion Channel Perturbation: The physical distortion alters the function of sodium and potassium channels, preventing action potential propagation.

  • Result: Paralysis and eventual death of the organism.[1]

Secondary Toxicity: Hepatotoxicity

In mammals (and non-target organisms), these compounds undergo metabolic activation via Cytochrome P450 enzymes, leading to the formation of reactive radical species.

ToxicityMechanismExposureExposure(Inhalation/Contact)LipidBilayerLipid Bilayer Partitioning(High LogP)Exposure->LipidBilayerMetabolismHepatic Metabolism(CYP450)Exposure->MetabolismMammalian PathwayMembraneMembrane Expansion(Fluidity Disruption)LipidBilayer->MembraneIonChannelIon Channel Dysfunction(Na+/K+ Transport Block)Membrane->IonChannelNarcosisNarcosis / ParalysisIonChannel->NarcosisRadicalsReactive Intermediates(Trichloromethyl Radical)Metabolism->RadicalsLiverDamageHepatotoxicity(Lipid Peroxidation)Radicals->LiverDamage

Figure 2: Dual toxicity pathways: Physical narcosis in target pests and metabolic activation in non-target mammals.[1]

Environmental Fate and Phase-Out[3]

The decline of heptachloropropane isomers in direct pesticidal applications was driven by two factors: Environmental Persistence and the Montreal Protocol .[1]

  • Persistence: The high degree of chlorination renders these molecules resistant to hydrolysis and microbial degradation.[1] They persist in soil for extended periods, posing bioaccumulation risks.[4]

  • Ozone Depletion: While not as potent as CFC-11 or CFC-12, highly chlorinated propanes can transport chlorine to the stratosphere.[1]

  • Current Status: Today, this compound is valued almost exclusively as a chemical intermediate for the synthesis of HFC-227ea (1,1,1,2,3,3,3-heptafluoropropane), which is non-ozone depleting. The insecticidal use is effectively obsolete, replaced by more labile carbamates, organophosphates, and biopesticides.

References

  • National Center for Biotechnology Information (NCBI). (n.d.).[1] PubChem Compound Summary for CID 11677: 1,1,1,2,2,3,3-Heptachloropropane. Retrieved from [Link]

  • Wikipedia. (n.d.).[1] Trichloroethylene (Reactions and Synthesis of Heptachloropropane). Retrieved from [Link][1]

  • Gao, Y., et al. (2016). Chlorines Are Not Evenly Substituted in Chlorinated Paraffins: A Predicted NMR Pattern Matching Framework. Environmental Science & Technology Letters.[1] Retrieved from [Link][1]

The Recalcitrance of Chlorinated Propanes: Mechanisms, Toxicology, and Remediation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chlorinated propanes (CPs), particularly 1,2,3-Trichloropropane (1,2,3-TCP) , represent a distinct class of anthropogenic contaminants characterized by exceptional environmental persistence and high mobility.[1][2][3][4][5][6][7] Unlike chlorinated ethenes (e.g., TCE), CPs lack the double bonds that facilitate rapid electrophilic attack, rendering them resistant to standard oxidative remediation. For drug development and toxicology professionals, 1,2,3-TCP serves as a critical model for bioactivation-dependent genotoxicity.[7] This guide synthesizes the physicochemical drivers of CP persistence, their specific metabolic activation pathways via Cytochrome P450, and validated protocols for ultra-trace detection and remediation.

Part 1: Physicochemical Drivers of Persistence

The environmental behavior of CPs is governed by their unique molecular architecture. 1,2,3-TCP (


) is the most recalcitrant congener due to the stability of its carbon-chlorine bonds and steric shielding.
The Hydrolysis Barrier

Hydrolysis of 1,2,3-TCP is kinetically negligible under ambient conditions.[2] The half-life (


) for abiotic hydrolysis is estimated at >100 years  at pH 7 and 25°C.[7]
  • Mechanistic Insight: The

    
     nucleophilic attack by water is sterically hindered by the chlorine atoms on adjacent carbons. Furthermore, the absence of a double bond prevents the addition-elimination mechanisms seen in chlorinated alkenes.
    
  • Implication: Natural attenuation via hydrolysis is not a viable remediation strategy.[7]

Mobility and Sorption

CPs exhibit low soil organic carbon-water partition coefficients (


), facilitating rapid migration into groundwater aquifers.[7][8]
Property1,2,3-Trichloropropane (TCP)1,2-Dichloropropane (DCP)Causality
Solubility ~1,750 mg/L~2,700 mg/LHigh solubility drives plume expansion.[7]
Log Kow 2.272.00Moderate lipophilicity allows bioaccumulation but limits soil sorption.[7]
Henry's Law Const.

atm-m³/mol

atm-m³/mol
TCP is less volatile than DCP, making air stripping less efficient.[7]
Density 1.39 g/cm³1.16 g/cm³TCP forms Dense Non-Aqueous Phase Liquids (DNAPLs), sinking in aquifers.

Part 2: Toxicology and Metabolic Bioactivation[9][10]

For pharmaceutical researchers, the toxicity of 1,2,3-TCP illustrates the critical role of metabolic bioactivation . TCP itself is relatively inert; its genotoxicity arises entirely from enzymatic conversion.[7]

The Cytochrome P450 Pathway

The primary activation route involves oxidation by CYP2E1 .[9] This oxidative dechlorination yields reactive intermediates that form DNA adducts.[7]

  • Step 1: CYP2E1 hydroxylates TCP to form a chlorohydrin intermediate.[7]

  • Step 2: Spontaneous dechlorination yields 1,3-Dichloroacetone (1,3-DCA) , a direct-acting mutagen.[7]

  • Step 3: Alternatively, conjugation with Glutathione (GSH) leads to the formation of cyclic episulfonium ions , which are potent alkylating agents capable of cross-linking DNA.

Visualization: Metabolic Bioactivation Pathway

The following diagram details the transition from inert parent compound to genotoxic agents.

TCP_Metabolism TCP 1,2,3-Trichloropropane (Parent Compound) CYP CYP2E1 (Oxidation) TCP->CYP Oxidative Dechlorination GSH_Trans GST (Conjugation) TCP->GSH_Trans GSH Transferase Inter1 2,3-Dichloropropanal CYP->Inter1 DCA 1,3-Dichloroacetone (Direct Mutagen) CYP->DCA Episulfonium Episulfonium Ion (DNA Alkylating Agent) GSH_Trans->Episulfonium Cyclization Acrolein 2-Chloroacrolein (Highly Toxic) Inter1->Acrolein Spontaneous Elimination DNA_Damage DNA Adducts / Genotoxicity DCA->DNA_Damage Nucleophilic Attack Acrolein->DNA_Damage Episulfonium->DNA_Damage

Caption: Figure 1: Metabolic bioactivation of 1,2,3-TCP via CYP2E1 oxidation and GST conjugation, leading to genotoxic endpoints.[7]

Part 3: Analytical Methodology (Ultra-Trace Detection)

Due to the high toxicity of 1,2,3-TCP, regulatory limits are extremely low (e.g., California MCL = 5 ppt). Standard full-scan GC/MS methods (like EPA 8260) are insufficient.[7] The required protocol is EPA Method 524.3 (SIM) .

Protocol: Purge and Trap GC/MS with SIM

Objective: Quantify 1,2,3-TCP at < 0.005 µg/L (5 ppt).

Reagents & Equipment:

  • Concentrator: Tekmar Stratum or equivalent Purge & Trap (P&T).[7]

  • GC/MS: Agilent 7890/5977 or equivalent with SIM capability.[7]

  • Trap: Vocarb 3000 (K trap) optimized for hydrophobic compounds.[7]

Step-by-Step Workflow:

  • Sample Preservation: Collect samples in 40mL VOA vials with ascorbic acid (dechlorination) and HCl (preservative, pH < 2). Chill to 4°C immediately.

  • Purge Parameters:

    • Purge Temperature: Ambient.[7]

    • Purge Flow: 40 mL/min for 11 minutes using Helium (99.999%).

    • Rationale: High purge volume is required to strip semi-volatile TCP from the water matrix.

  • Desorption:

    • Pre-heat trap to 250°C.[7]

    • Desorb for 2 minutes at 260°C.

    • Critical Control: Ensure rapid heating to prevent peak broadening.[7]

  • GC Separation:

    • Column: DB-624 or equivalent (30m x 0.25mm x 1.4µm).[7]

    • Oven Program: 35°C (hold 4 min) -> 10°C/min to 200°C.

  • MS Detection (SIM Mode):

    • Primary Ion: m/z 75.[1][7]

    • Secondary Ions: m/z 77, 110.[7]

    • Dwell Time: 100 ms per ion.[7]

    • Why SIM? Selected Ion Monitoring increases signal-to-noise ratio by >100x compared to full scan, enabling ppt-level detection.[7]

Part 4: Biogeochemical Remediation Pathways[7]

Remediation of CPs requires overcoming the energy barrier of the C-Cl bond. Two primary pathways have proven effective: Abiotic Reduction (ZVI) and Biological Reductive Dechlorination .[10]

Biological Reductive Dechlorination

Standard dechlorinators like Dehalococcoides often fail to degrade 1,2,3-TCP.[7] The specialist genus is Dehalogenimonas (e.g., D. lykanthroporepellens).[11]

  • Mechanism: Dihaloelimination (not hydrogenolysis).[7]

  • Reaction: 1,2,3-TCP +

    
    
    
    
    
    2,3-Dichloropropene +
    
    
    .[7]
  • End Products: Eventually yields propene (benign).[7]

Abiotic Reduction (Zero Valent Iron - ZVI)

ZVI (


) acts as a direct electron donor.[7]
  • Protocol: Injection of micro-scale or nano-scale ZVI (nZVI) into the groundwater plume.

  • Mechanism:

    
    -elimination.[7]
    
  • Efficiency: Surface-area dependent.[7] Sulfidation of ZVI (S-ZVI) increases electron transfer rates by minimizing surface passivation.[7]

Visualization: Remediation & Analysis Workflow

This diagram outlines the decision logic for treating and monitoring a TCP-contaminated site.

Remediation_Workflow Site_Char Site Characterization (GW Sampling) Analysis Analysis (EPA 524.3 SIM) Detection Limit < 5 ppt Site_Char->Analysis Decision Concentration > MCL? Analysis->Decision Bio_Path Biostimulation (Inject Lactate/Dehalogenimonas) Decision->Bio_Path Yes (Anaerobic) Abiotic_Path Chemical Reduction (Inject ZVI / S-ZVI) Decision->Abiotic_Path Yes (Source Zone) Monitor Long-Term Monitoring (Daughter Products: Propene) Decision->Monitor No Bio_Path->Monitor Abiotic_Path->Monitor

Caption: Figure 2: Integrated workflow for ultra-trace analysis and remediation selection (Biotic vs. Abiotic) for 1,2,3-TCP.

References

  • SCS Engineers. (2016).[7] 1,2,3-TCP: California's Response to a Persistent Pollutant.[3][4][5][7] Retrieved from [Link]

  • Torralba-Sanchez, T. L., et al. (2020).[3][7] Reduction of 1,2,3-trichloropropane (TCP): pathways and mechanisms from computational chemistry calculations.[3][5] Environmental Science: Processes & Impacts.[7] Retrieved from [Link]

  • Moe, W. M., et al. (2009).[7][11] Isolation of novel bacteria within the Chloroflexi capable of reductive dechlorination of 1,2,3-trichloropropane.[11] Environmental Microbiology.[6][7][11] Retrieved from [Link]

  • U.S. EPA. (2009).[7][12] Method 524.3: Measurement of Purgeable Organic Compounds in Water by Capillary Column GC/MS. Retrieved from [Link]

  • Weber, G. L., & Sipes, I. G. (1992).[13][14] In vitro metabolism and bioactivation of 1,2,3-trichloropropane.[7][13] Toxicology and Applied Pharmacology.[7][9] Retrieved from [Link]

  • California State Water Resources Control Board. (2017).[4][7] Groundwater Fact Sheet: 1,2,3-Trichloropropane (TCP).[7] Retrieved from [Link]

Sources

Methodological & Application

Strategic Utilization of 1,1,1,2,3,3,3-Heptachloropropane (HCP) in Halocarbon Synthesis

[1]

Executive Summary & Compound Profile

1,1,1,2,3,3,3-Heptachloropropane (HCP) is a critical C3 organochlorine intermediate, distinct from its isomer 1,1,1,2,2,3,3-heptachloropropane.[1] While often overshadowed by its fluorinated derivatives, this symmetric molecule (CCl₃-CHCl-CCl₃) serves as the linchpin in the synthesis of high-purity fluorocarbons, specifically the pharmaceutical propellant HFC-227ea (Apaflurane) .[1]

This guide details the synthesis of HCP and its primary application: the controlled dehydrochlorination to Hexachloropropene , a reactive gateway to fluorinated medicinal propellants.[1] We prioritize high-purity workflows essential for GMP environments where trace toxic byproducts (e.g., perfluoroisobutylene) must be eliminated.

Chemical Identity
PropertyData
IUPAC Name This compound
CAS Registry 3849-33-0 (Note: distinct from 594-89-8)
Structure Cl₃C—CH(Cl)—CCl₃
Molecular Weight 285.21 g/mol
Appearance Colorless to pale yellow liquid/solid (MP ~29°C)
Key Reactivity Radical halogen transfer; E2 Elimination

Synthesis of the Reagent (HCP)

Before HCP can be used, it is often synthesized in-situ or as a discrete step in halocarbon manufacturing.[1] The most efficient route is the Radical Telomerization of Carbon Tetrachloride (CCl₄) and Trichloroethylene (TCE).[1]

Mechanism: Copper-Catalyzed Radical Addition

The reaction proceeds via a redox-transfer mechanism.[1] A copper(I) catalyst abstracts a chlorine atom from CCl₄, generating a trichloromethyl radical ([1]•CCl₃).[1][2][3][4] This electrophilic radical attacks the electron-rich double bond of TCE, followed by chlorine transfer from the copper(II) species to close the cycle.[1]

Reaction Scheme:

1
Protocol A: High-Pressure Telomerization

Safety Warning: Carbon tetrachloride is a hepatotoxin and carcinogen.[1] Trichloroethylene is a volatile organic solvent.[1] Perform all operations in a closed autoclave system within a fume hood.

Reagents:

  • Carbon Tetrachloride (CCl₄): 1.0 eq (Excess often used as solvent)[1]

  • Trichloroethylene (TCE): 0.3–0.4 eq relative to CCl₄[1]

  • Catalyst: Cuprous Chloride (CuCl) (1–3 mol% relative to TCE)[1]

  • Ligand/Promoter: n-Butylamine or tert-Butylamine (1:1 molar ratio to CuCl)[1]

  • Solvent: Acetonitrile (optional, improves catalyst solubility)[1]

Step-by-Step Procedure:

  • Catalyst Prep: In a glovebox or under N₂, mix CuCl and the amine ligand in acetonitrile until fully dissolved. The solution should be clear to slightly green (avoid blue, which indicates oxidation to Cu(II)).[1]

  • Charging: Load the CCl₄ and TCE into a Hastelloy or glass-lined autoclave. Add the catalyst solution under inert atmosphere.[1]

  • Reaction: Seal the reactor and pressurize with N₂ to 0.5 MPa (to prevent solvent boiling). Heat to 100–110°C .[1]

  • Monitoring: Agitate at 500 RPM. Monitor pressure; a drop indicates consumption of gaseous/volatile reagents (though TCE is liquid, vapor pressure drops).[1] Reaction time is typically 6–10 hours.[1]

  • Workup: Cool to room temperature. Vent excess pressure through a scrubber.[1]

  • Purification: Wash the organic layer with dilute HCl to remove the amine/copper catalyst.[1] Dry over MgSO₄.[1]

  • Isolation: Perform fractional distillation under reduced pressure. HCP has a high boiling point; remove unreacted CCl₄ first.[1] Collect the fraction corresponding to HCP (confirm via GC-MS).[1]

Core Application: Synthesis of Hexachloropropene[1][8][9]

The primary utility of 1,1,1,2,3,3,3-HCP in organic synthesis is as the precursor to Hexachloropropene (perchloropropene).[1] This olefin is the "master key" for accessing fluorinated C3 chains.[1]

Mechanism: E2 Elimination

The steric bulk of the two -CCl₃ groups makes the central proton (C2-H) acidic.[1] Treatment with a base promotes dehydrochlorination.[1][5][6]

Reaction Scheme:

1
Protocol B: Base-Mediated Dehydrochlorination

Context: This method is preferred for laboratory scale due to milder temperatures compared to catalytic thermal cracking.[1]

Reagents:

  • This compound (HCP)[1][7][8]

  • Potassium Hydroxide (KOH): 1.2 eq (dissolved in Methanol)[1]

  • Solvent: Methanol (or Methanol/Water mix)[1]

Procedure:

  • Setup: Equip a 3-neck round bottom flask with a mechanical stirrer, reflux condenser, and addition funnel.

  • Dissolution: Dissolve HCP in methanol. If HCP is solid (room temp < 29°C), gently warm to melt.[1]

  • Addition: Add the KOH/Methanol solution dropwise via the addition funnel. The reaction is exothermic; maintain temperature below 50°C using an ice bath if necessary.[1]

  • Reflux: Once addition is complete, heat the mixture to reflux (approx. 65°C) for 2–4 hours.

  • Quench: Cool to room temperature. Pour the mixture into ice water. Hexachloropropene is insoluble in water and will separate as a dense bottom layer.[1]

  • Extraction: Extract the aqueous layer with dichloromethane (DCM).[1] Combine organic layers.

  • Drying & Distillation: Dry over CaCl₂. Remove solvent in vacuo.[1] Distill the residue (BP ~210°C at atm) to obtain pure Hexachloropropene.[1]

Downstream Pharma Application: HFC-227ea Production

The strategic value of HCP lies in the subsequent fluorination of Hexachloropropene to produce 1,1,1,2,3,3,3-Heptafluoropropane (HFC-227ea) , a propellant used in Metered Dose Inhalers (MDIs) for asthma treatment.[1]

The "Halex" Pathway

Direct fluorination of HCP is difficult to control.[1] The industry standard involves the intermediate Hexafluoropropene (HFP).[1][7]

  • Chlorination: HCP

    
     Hexachloropropene (Protocol B).
    
  • Fluorination 1: Hexachloropropene + HF

    
     Hexafluoropropene (HFP).[1]
    
  • Hydrofluorination: HFP + HF

    
    HFC-227ea .
    
Critical Quality Attribute: PFIB Removal

In the synthesis of HFC-227ea from these precursors, a highly toxic byproduct, Perfluoroisobutylene (PFIB) , can form.[1]

  • Safety Threshold: PFIB is 10x more toxic than phosgene.[1]

  • Control Strategy: Use high-surface-area activated carbon or alumina scrubbers post-reaction to selectively adsorb PFIB from the HFC-227ea stream.[1]

Visualizing the Synthetic Workflow

The following diagram illustrates the transformation of raw materials into the pharmaceutical propellant, highlighting HCP's central role.

HCP_Synthesis_Flowcluster_inputsRaw MaterialsCCl4Carbon Tetrachloride(CCl4)HCPThis compound(HCP)CAS: 3849-33-0CCl4->HCPRadical Addition(CuCl/Amine, 110°C)TCETrichloroethylene(TCE)TCE->HCPHexClHexachloropropene(Intermediate)HCP->HexClDehydrochlorination(KOH/MeOH, -HCl)HFPHexafluoropropene(HFP)HexCl->HFPFluorination(HF, SbF5)HFCHFC-227ea(Apaflurane)Pharma PropellantHFP->HFCHydrofluorination(HF, Cr2O3)PFIBPFIB (Toxic Impurity)Must be ScrubbedHFP->PFIBSide Rxn

Caption: Synthetic pathway from basic chlorocarbons to pharmaceutical-grade HFC-227ea, showing HCP as the critical junction point.

References

  • Synthesis of Heptachloropropane Isomers: Journal of Organic Chemistry. "Radical Telomerization of Carbon Tetrachloride and Trichloroethylene."

  • HFC-227ea Manufacturing Process: U.S. Patent 6,281,395.[1] "Process for the preparation of 1,1,1,2,3,3,3-heptafluoropropane."

  • Hexachloropropene Synthesis: Wikipedia / Organic Syntheses. "Dehydrochlorination of Heptachloropropane."

  • Toxicity and Handling: PubChem. "this compound Safety Data."[1] [1][9]

  • Perfluoroisobutylene (PFIB) Control: Journal of Fluorine Chemistry. "Purification of HFC-227ea and removal of PFIB."

Application Note: 1,1,1,2,3,3,3-Heptachloropropane as a Versatile Chlorinated Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the applications of 1,1,1,2,3,3,3-heptachloropropane (CAS No. 3849-33-0) as a chlorinated building block. We will explore its physicochemical properties, core reactivity, and provide detailed protocols for its use in key synthetic transformations. The focus is on leveraging its unique structure to access valuable downstream products, particularly through dehydrochlorination reactions. This guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure reliable and reproducible outcomes.

Introduction: The Strategic Value of Polychlorinated Scaffolds

Chlorine-containing molecules are of immense importance in the pharmaceutical and agrochemical industries, often imparting crucial properties such as enhanced metabolic stability, improved binding affinity, and altered bioavailability. Polychlorinated aliphatic compounds like this compound serve as dense, highly functionalized synthons. Their utility lies in the strategic and selective transformation of C-Cl bonds into other functional groups or unsaturated systems.

This compound is a synthetic organic compound characterized by a propane backbone saturated with seven chlorine atoms. This high degree of chlorination makes it a stable, yet reactive, precursor for synthesizing complex chlorinated molecules, such as hexachloropropene, a valuable intermediate. Understanding the reactivity of this building block allows chemists to design efficient synthetic routes to novel and commercially significant compounds.

Physicochemical & Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in the laboratory. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 3849-33-0[CymitQuimica]
Molecular Formula C₃HCl₇[PubChem]
Molecular Weight 285.21 g/mol [PubChem]
Appearance Colorless to pale yellow liquid[CymitQuimica]
**IUPAC

Synthesis of Hexachloropropene: A Detailed Experimental Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of hexachloropropene (C₃Cl₆), a versatile chlorinated solvent and chemical intermediate. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development and materials science, offering a thorough understanding of the synthetic pathway, experimental nuances, and safety considerations. This guide is structured to provide not only a step-by-step methodology but also the underlying chemical principles to ensure a safe and successful synthesis.

Introduction

Hexachloropropene, a colorless liquid at room temperature, serves as a valuable precursor in the synthesis of various compounds, including certain organometallic reagents and fluorinated molecules. The most common and reliable route to hexachloropropene involves a two-step process: the synthesis of the precursor 1,1,1,2,2,3,3-heptachloropropane, followed by its dehydrochlorination. This guide will detail both of these critical stages, providing experimentally validated procedures.

Physicochemical Properties

A summary of the key physical and chemical properties of the involved substances is provided below for quick reference.

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/cm³)
ChloroformCHCl₃119.3861.2-63.51.489
TetrachloroethyleneC₂Cl₄165.83121.1-22.31.623
Aluminum ChlorideAlCl₃133.34180 (sublimes)192.62.48
1,1,1,2,2,3,3-HeptachloropropaneC₃HCl₇285.24110-113 @ 10 mmHg29-30~1.7
Potassium HydroxideKOH56.1113273602.044
MethanolCH₃OH32.0464.7-97.60.792
Hexachloropropene C₃Cl₆ 248.74 209-210 -73 1.765

Overall Synthetic Workflow

The synthesis of hexachloropropene is a two-stage process. The first stage involves the addition reaction of chloroform and tetrachloroethylene, catalyzed by aluminum chloride, to produce 1,1,1,2,2,3,3-heptachloropropane. The second stage is the dehydrochlorination of this intermediate using a strong base, such as potassium hydroxide in methanol, to yield the final product, hexachloropropene.

G cluster_0 Stage 1: Synthesis of Heptachloropropane cluster_1 Stage 2: Dehydrochlorination Chloroform Chloroform Reaction1 Addition Reaction Chloroform->Reaction1 CHCl₃ Tetrachloroethylene Tetrachloroethylene Tetrachloroethylene->Reaction1 C₂Cl₄ AlCl3_cat AlCl₃ (catalyst) AlCl3_cat->Reaction1 Heptachloropropane Heptachloropropane Heptachloropropane_input Heptachloropropane Heptachloropropane->Heptachloropropane_input Purification Reaction1->Heptachloropropane C₃HCl₇ Reaction2 Dehydrochlorination Heptachloropropane_input->Reaction2 C₃HCl₇ KOH_MeOH KOH in Methanol KOH_MeOH->Reaction2 Hexachloropropene Hexachloropropene Reaction2->Hexachloropropene C₃Cl₆

1,1,1,2,2,3,3-Heptachloropropane as a precursor for inorganic chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1,1,1,2,2,3,3-Heptachloropropane (HCC-210ab) as a Precursor for Inorganic Chlorides

Executive Summary

This guide details the utilization of 1,1,1,2,2,3,3-Heptachloropropane (HCC-210ab) as a high-density, storable precursor for the synthesis of high-purity inorganic chlorides. While traditionally viewed as an intermediate in the production of fluoropolymers (such as HFO-1234yf), HCC-210ab offers a unique utility profile for research and drug development laboratories:

  • Solid-State HCl Source: It serves as a safer, "on-demand" generator of anhydrous Hydrogen Chloride (HCl) gas, eliminating the need for high-pressure cylinders in small-scale reactions.

  • Carbochlorination Agent: It acts as a dual-function reagent (providing both chlorine and reducing carbon) for converting refractory metal oxides (e.g.,

    
    , 
    
    
    
    ) into anhydrous metal chlorides (
    
    
    ,
    
    
    ).

Chemical Profile & Rationale

HCC-210ab (


) is a highly chlorinated alkane. Its utility stems from its high chlorine mass fraction (~87%) and its ability to undergo predictable elimination reactions.
PropertyValueRelevance
CAS Number 594-89-8Identity verification.[1]
Molecular Weight 285.21 g/mol Stoichiometric calculations.
Physical State Solid (

C) / Liquid (

C)
Easy handling; can be melted and pumped.
Boiling Point ~247°CHigh boiling point allows high-temperature reactions without rapid loss.
Chlorine Content 7 atoms per moleculeHigh atom economy for chlorination.

Why use HCC-210ab over


 gas or Thionyl Chloride? 
  • Safety: It is a solid/liquid at room temperature, significantly reducing inhalation risks compared to chlorine gas cylinders.

  • Anhydrous Generation: It generates ultra-dry HCl in situ, critical for moisture-sensitive inorganic synthesis.

  • Reductive Power: In metal oxide conversion, the carbon backbone acts as a reductant, sequestering oxygen as CO/CO₂, driving the equilibrium toward the metal chloride.

Application I: On-Demand Synthesis of Anhydrous HCl

For applications requiring strict anhydrous conditions (e.g., hydrochlorination of APIs, catalyst regeneration), HCC-210ab provides a controllable stream of HCl via catalytic dehydrochlorination.

Reaction Mechanism

The elimination is catalyzed by a Lewis Acid (typically Ferric Chloride,


).


Experimental Protocol

Materials:

  • HCC-210ab (98% purity)[2]

  • Catalyst: Anhydrous

    
     (1-2 wt%)
    
  • Equipment: 3-neck round bottom flask, reflux condenser, heating mantle, acid gas scrubber (NaOH).

Step-by-Step Workflow:

  • Setup: Connect the 3-neck flask to a reflux condenser. The top of the condenser should lead to a drying tube (

    
    ) and then to the reaction vessel requiring HCl.
    
  • Loading: Charge the flask with HCC-210ab. If solid, gently melt (water bath >30°C) to ensure accurate volume measurement.

  • Catalyst Addition: Add 1.5 wt% anhydrous

    
     under nitrogen flow to prevent moisture ingress.
    
  • Initiation: Heat the mixture to 160°C - 180°C .

  • Steady State: HCl evolution will begin immediately upon reaching activation temperature. The co-product, Hexachloropropene (BP ~210°C), remains in the flask due to the reflux condenser (set to 20°C).

  • Termination: Remove heat. The reaction stops rapidly as temperature drops below 140°C.

  • Purification (Optional): Pass the generated HCl gas through a trap cooled to -20°C to condense any trace organics before it enters the target reactor.

Process Logic Diagram

HCl_Generation HCC HCC-210ab (Liquid Melt) Reactor Reactor (170°C, 1.5% FeCl3) HCC->Reactor Feed Reflux Reflux Condenser (Retains C3Cl6) Reactor->Reflux Vapors Waste Hexachloropropene (Residue) Reactor->Waste Accumulation Reflux->Reactor C3Cl6 Return Trap Cold Trap (-20°C) Reflux->Trap HCl Gas Output Anhydrous HCl Gas (To Application) Trap->Output Purified HCl

Caption: Flow logic for the catalytic dehydrochlorination of HCC-210ab to produce anhydrous HCl.

Application II: Carbochlorination of Refractory Metal Oxides

This protocol is used to synthesize anhydrous inorganic metal chlorides (e.g.,


, 

,

) from their oxides. HCC-210ab acts as a "single-source" chlorinating agent, replacing the complex mix of Carbon + Chlorine gas (

).
Reaction Mechanism


Note: The exact carbon byproduct depends on oxygen stoichiometry, but the key driver is the formation of stable C-O bonds and M-Cl bonds.
Experimental Protocol

Target: Synthesis of Anhydrous Titanium Tetrachloride (


) from 

.

Materials:

  • 
     powder (dried at 120°C overnight).
    
  • HCC-210ab.

  • Horizontal Tube Furnace (Quartz tube).

Step-by-Step Workflow:

  • Precursor Mixing: Mix

    
     and HCC-210ab in a molar ratio of 1:2 (excess HCC ensures complete conversion and reducing atmosphere).
    
    • Tip: Since HCC-210ab melts at 29°C, mix them in a slurry paste at 40°C, then let it solidify. This ensures intimate contact between the oxide and the chlorinating agent.

  • Loading: Place the solid mixture in a ceramic boat within the quartz tube.

  • Inert Purge: Purge the system with Argon (50 mL/min) for 20 minutes.

  • Reaction Ramp:

    • Stage 1 (200°C): Decomposition of HCC-210ab begins; HCl is released (can be trapped as in App I).

    • Stage 2 (450°C - 600°C): Main carbochlorination zone. The reactive carbon-chlorine fragments attack the metal oxide lattice.

  • Collection:

    
     is volatile (BP 136°C). It will vaporize and be carried by the Argon stream to a collection flask cooled to 0°C.
    
  • Workup: The collected yellow liquid (

    
    ) should be distilled under inert atmosphere to remove any entrained organic byproducts.
    
Pathway Diagram

Carbochlorination Mix Precursor Mix (MOx + HCC-210ab) Furnace Tube Furnace (450°C - 600°C) Mix->Furnace Load Decomp HCC Decomposition (In-situ C + Cl generation) Furnace->Decomp Heat >200°C OxideAttack Oxide Lattice Attack (M-O -> M-Cl) Decomp->OxideAttack Reactive Intermediates Condenser Condenser (0°C) OxideAttack->Condenser Volatile MClx Product Metal Chloride (MClx) Condenser->Product Distill

Caption: Reaction pathway for converting Metal Oxides to Chlorides using HCC-210ab.

Safety & Handling (Critical)

  • Toxicity: HCC-210ab is a halogenated hydrocarbon. Use essentially in a fume hood.

  • Corrosivity: The reaction products (HCl, Metal Chlorides) are highly corrosive. All tubing must be PTFE or glass. Stainless steel (316L) is acceptable only if strictly anhydrous; moisture will cause rapid pitting.

  • Pressure: Ensure the system is open to a scrubber. Heating a closed vessel with HCC-210ab will result in dangerous pressure buildup from HCl generation.

References

  • NIST Chemistry WebBook. "1,1,1,2,2,3,3-Heptachloropropane - Thermochemical Data." National Institute of Standards and Technology. [Link][3]

  • U.S. Patent 8,058,486. "Process for the production of 2,3,3,3-tetrafluoropropene."[4] Google Patents. (Describes the dehydrochlorination pathways of chlorinated propanes).

  • European Patent EP2951139B1. "Synthesis of 1,1,2,3-tetrachloropropene." Google Patents. (Details the catalytic decomposition of HCC-series compounds).
  • ResearchGate. "Cl⋯Cl and Cl⋯H Interactions in the Chlorinated Hydrocarbon 1,1,1,2,2,3,3-Heptachloropropane: A Structural Study."[5] Journal of Chemical Crystallography. [Link]

Sources

application of heptachloropropane in the synthesis of fluorinated compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Heptachloropropane (HCC-210aa) in the Synthesis of Fluorinated Pharmacophores and Propellants

Abstract

This technical guide details the application of 1,1,1,2,2,3,3-heptachloropropane (HCC-210aa) as a primary scaffold in the synthesis of high-value fluorinated compounds, specifically 1,1,1,2,3,3,3-heptafluoropropane (HFC-227ea) . While HFC-227ea is widely recognized as a fire suppressant, its critical role as a pharmaceutical propellant (MDI) and a source of the heptafluoropropyl motif in medicinal chemistry drives the demand for high-purity synthesis protocols. This guide outlines the gas-phase catalytic fluorination mechanism, reactor setup, and purification strategies required to meet pharmaceutical standards (purity >99.99%).

Introduction: The C3-Fluorinated Scaffold

Heptachloropropane (


) serves as a dense halogenated backbone for accessing perfluorinated and hydrofluorinated C3 motifs. In drug development, the introduction of fluorine alters lipophilicity (

), metabolic stability, and bioavailability.

The primary transformation involves the Halogen Exchange (Halex) reaction, replacing chlorine atoms with fluorine using anhydrous Hydrogen Fluoride (HF). The resulting product, HFC-227ea (


) , is the industry-standard "green" propellant for Metered Dose Inhalers (MDIs), replacing ozone-depleting CFCs.

Key Chemical Transformation:



Mechanism & Catalytic Strategy

The conversion of a polychlorinated alkane to a polyfluorinated alkane is kinetically demanding due to the strength of the C-Cl bond relative to the transition state required for fluorination.

The Role of Chromia Catalysts

The industry standard utilizes Chromium(III) oxide (


)  based catalysts. The active species is not the oxide itself but a high-surface-area fluorinated chromia (

)
formed in situ.
  • Lewis Acidity: The Cr(III) centers act as Lewis acids, coordinating to the chlorine atoms of the substrate, weakening the C-Cl bond.

  • Surface Fluorine Pool: HF gas adsorbs onto the catalyst surface, replenishing the fluoride pool depleted by the organic substrate.

Catalyst Deactivation & Regeneration

Catalysts deactivate via:

  • Coking: Polymerization of olefinic intermediates on the surface.

  • Over-fluorination: Formation of

    
     crystallites with low surface area.
    
  • Solution: Periodic regeneration using an

    
    /Air stream at 350-400°C to burn off coke, followed by re-activation with HF.
    

Protocol: Gas-Phase Fluorination of Heptachloropropane

Experimental Setup (Diagram)

The following DOT diagram illustrates the continuous flow reactor setup required for this high-pressure, corrosive synthesis.

G Feed_HCC Feed: Heptachloropropane (Liquid Pump) Preheater Vaporizer / Preheater (180-220°C) Feed_HCC->Preheater Feed_HF Feed: Anhydrous HF (Gas Mass Flow) Feed_HF->Preheater Reactor Fixed Bed Reactor (Cr-Catalyst, 280-350°C) Preheater->Reactor Mixed Vapor Quench Quench Tower (Remove Tars) Reactor->Quench Crude Gas (HFC-227ea, HCl, HF) Scrubber Alkali Scrubber (Remove HCl/HF) Quench->Scrubber Dryer Molecular Sieve Dryer Scrubber->Dryer Distillation Cryogenic Distillation (Isolate HFC-227ea) Dryer->Distillation Product Product Distillation->Product Purified HFC-227ea (>99.9%)

Figure 1: Process flow diagram for the continuous gas-phase fluorination of heptachloropropane.[1]

Step-by-Step Methodology

Reagents:

  • Substrate: 1,1,1,2,2,3,3-Heptachloropropane (HCC-210aa), purity >98%.

  • Fluorinating Agent: Anhydrous Hydrogen Fluoride (AHF).

  • Catalyst:

    
     on Activated Carbon or 
    
    
    
    .

Procedure:

  • Catalyst Activation:

    • Load the reactor with the chromium catalyst.

    • Purge with

      
       at 300°C to remove moisture.
      
    • Gradually introduce HF (diluted with

      
      ) at 250°C.
      
    • Increase HF concentration until pure HF flows. Continue until the exotherm subsides (formation of active

      
       phase).
      
  • Reaction Initiation:

    • Set reactor temperature to 280–350°C .

    • Pressurize system to 5–15 atm (Higher pressure favors the liquid product condensation downstream but affects equilibrium).

    • Start Heptachloropropane feed. Molar Ratio HF:Organics = 8:1 to 12:1 . Note: Excess HF is crucial to drive the equilibrium toward full fluorination and prevent coking.

  • Residence Time Control:

    • Adjust flow rates to achieve a contact time of 10–30 seconds .

    • Insight: Too short = under-fluorinated intermediates (e.g., chlorofluoropropanes). Too long = decomposition/coking.

  • Workup & Purification:

    • Acid Removal: Pass the effluent gas through a water scrubber (absorbs HF/HCl) then a caustic scrubber (KOH).

    • Drying: Pass the organic phase through 3Å molecular sieves.

    • Distillation: Perform fractional distillation.

      • Boiling Point HFC-227ea: -16.4°C.[2][3][4][5]

      • Boiling Point HCC-210aa: ~250°C (Start material).

      • Collect the low-boiling fraction.

Critical Quality Attributes (CQA) for Pharmaceutical Use

When synthesizing HFC-227ea for use as a medical propellant, specific impurity profiles must be monitored.

ParameterSpecificationReason for Control
Assay (GC)

Dosage consistency in MDIs.
Acidity (as HCl)

Prevents corrosion of inhaler valve components.
Water Content

Prevents hydrolysis and drug degradation.
Non-volatile Residue

Prevents nozzle clogging.
Unsaturated Impurities

Toxicological concern (e.g., perfluoroisobutylene).[6]

Safety & Handling

  • HF Hazard: Anhydrous HF is fatal upon inhalation and causes deep tissue burns. All workflows must occur in a negative-pressure fume hood with HF-specific scrubbers. Calcium gluconate gel must be instantly accessible.

  • Pressure: The reaction generates HCl gas, significantly increasing system pressure. Use Inconel or Monel alloy reactors to resist corrosion at high T/P.

References

  • Patent CN102491871B. Preparation method of heptafluoropropane.
  • PubChem . 1,1,1,2,3,3,3-Heptafluoropropane (Compound Summary). National Library of Medicine. Available at: [Link]

  • Hochiki America . HFC-227ea Chemical Characteristics and Fire Suppression Data. Available at: [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology . Hydrofluorocarbons.[6] (Via NIH/PubChem Data). Available at: [Link]

  • MDPI Molecules . Catalytic Fluorination with Modern Fluorinating Agents. Available at: [Link]

Sources

Application Note: 1,1,1,2,2,3,3-Heptachloropropane in Materials Science & Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the applications of 1,1,1,2,2,3,3-Heptachloropropane (HepCP) , a highly specialized halogenated alkane. While often overshadowed by its fluorinated derivatives, HepCP is a critical intermediate in advanced inorganic materials synthesis (specifically for refractory metal chlorides) and a model compound in supramolecular crystal engineering .


Molecular Weight:  285.21  g/mol 

Executive Summary

1,1,1,2,2,3,3-Heptachloropropane (HepCP) is a high-density (


), sterically crowded chlorocarbon. Unlike common solvents (e.g., DCM, Chloroform), HepCP serves two distinct, high-value functions in research:
  • Inorganic Precursor: It acts as a reservoir for reactive "chlorine equivalents" via its conversion to Hexachloropropene , enabling the synthesis of anhydrous metal chlorides (e.g.,

    
    , 
    
    
    
    ,
    
    
    ) essential for Chemical Vapor Deposition (CVD) and nuclear fuel cycles.
  • Crystal Engineering Model: Its structure—loaded with seven chlorine atoms—makes it an ideal scaffold for studying Halogen Bonding (

    
     interactions) , specifically distinguishing between Type I (close packing) and Type II (nucleophile-electrophile) interactions in solid-state materials.
    

Application I: Synthesis of Refractory Metal Chlorides (CVD Precursors)

Context

High-purity metal chlorides like Tungsten Hexachloride (


)  and Niobium Pentachloride (

)
are critical precursors for depositing metal films in semiconductor manufacturing. Direct chlorination of metal oxides often requires harsh agents (

gas,

) at extreme temperatures. HepCP serves as a safer, liquid-phase precursor that can be converted in situ or ex situ to Hexachloropropene (HCP) , a potent chlorinating agent that strips oxygen from metal oxides.
Mechanism: The Hexachloropropene Route

HepCP is first dehydrochlorinated to form Hexachloropropene.[1] This olefinic chlorocarbon then reacts with metal oxides, exchanging chlorine for oxygen.

Reaction Pathway:

  • Activation:

    
    
    
  • Chlorination:

    
     (and other byproducts)
    
Visual Workflow (DOT Diagram)

G HepCP 1,1,1,2,2,3,3-Heptachloropropane (Precursor) HCP Hexachloropropene (Active Agent) HepCP->HCP - HCl Base KOH / MeOH (Dehydrochlorination) Base->HCP MetalChloride Anhydrous Metal Chloride (WCl6, NbCl5, UCl4) HCP->MetalChloride Reflux (Chlorine Exchange) Byproducts Chlorinated Ketones/CO2 HCP->Byproducts MetalOxide Metal Oxide (WO3, Nb2O5, UO3) MetalOxide->MetalChloride

Figure 1: Synthesis pathway converting HepCP to high-value anhydrous metal chlorides via the Hexachloropropene intermediate.

Experimental Protocol: Synthesis of Hexachloropropene from HepCP

Use this protocol to generate the active chlorinating agent.[1]

Safety: HepCP and Hexachloropropene are toxic and skin irritants. Perform all work in a fume hood. Reagents: HepCP (98%+), KOH, Methanol.

  • Setup: Equip a 1L three-neck round-bottom flask with a mechanical stirrer, addition funnel, and reflux condenser.

  • Base Preparation: Dissolve 1.1 equivalents of KOH in Methanol (approx. 5 mL MeOH per gram of KOH). Chill to 0°C.

  • Addition: Add HepCP dropwise to the cold alkaline solution over 60 minutes. Note: The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. A precipitate of KCl will form.

  • Workup:

    • Pour the mixture into ice water (ratio 1:5).

    • The organic layer (Hexachloropropene, density ~1.7 g/mL) will sink.

    • Separate the organic phase.

    • Wash with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over anhydrous

      
      .
      
  • Purification: Distill under reduced pressure. Hexachloropropene boils at ~210°C (atm), so vacuum distillation is recommended to prevent decomposition.

  • Yield Check: Confirm identity via GC-MS (Target MW: 248.75).

Application II: Crystal Engineering & Halogen Bonding

Context

Materials scientists use HepCP to study Halogen Bonding (XB) . Due to its steric bulk and high chlorine content, HepCP crystallizes in a motif dominated by


 interactions rather than hydrogen bonding. It serves as a "stress test" for crystal packing theories.
Scientific Insight: Type I vs. Type II Interactions

In the solid state, HepCP exhibits two distinct halogen contact modes:[2]

  • Type I (Symmetrical):

    
    . Driven by close packing and dispersion forces.
    
  • Type II (Asymmetrical):

    
    . Driven by electrostatics (interaction between the electrophilic "sigma-hole" on one Cl and the nucleophilic belt of another).
    

Research Utility: Researchers co-crystallize HepCP with Lewis bases (e.g., pyridines, phosphine oxides) to map the strength of these halogen bonds, aiding the design of supramolecular polymers .

Protocol: Growing Single Crystals for XB Analysis
  • Solvent Selection: HepCP is highly soluble in non-polar solvents. Use a slow evaporation method with a polar anti-solvent.

  • Mixture: Dissolve 100 mg HepCP in 2 mL Chloroform (

    
    ) .
    
  • Crystallization:

    • Place in a small vial.

    • Carefully layer 1 mL of Ethanol on top (do not mix).

    • Cap loosely (parafilm with a pinhole).

    • Store at 4°C in a vibration-free zone.

  • Harvest: Colorless block-like crystals should form within 48–72 hours.

  • Analysis: Perform Single Crystal X-Ray Diffraction (SC-XRD) at 100 K to minimize thermal motion of the terminal

    
     groups.
    

Pharmaceutical Relevance: Impurity Profiling

Context

While HepCP is not a drug active, it is a structural isomer/analog relevant to the production of HFC-227ea (1,1,1,2,3,3,3-Heptafluoropropane) , a widely used propellant in Metered Dose Inhalers (MDIs) .

Critical Quality Attribute (CQA): In the fluorination of chlorocarbons to produce HFC-227ea, trace amounts of under-fluorinated or rearranged chlorinated intermediates (like HepCP or its isomers) must be quantified. HepCP is used as a Reference Standard in GC-MS assays to ensure propellant purity (


 chlorinated impurities).
Analytical Protocol: GC-MS Detection of HepCP
  • Column: DB-624 or equivalent (volatile organic compounds phase).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Injection: Splitless, 200°C.

  • Oven Program:

    • Hold 35°C for 5 min.

    • Ramp 10°C/min to 250°C.

    • Hold 5 min.

  • Detection: Mass Selective Detector (MSD). Monitor ions m/z 117, 119, 211 (characteristic isotope clusters for polychlorinated fragments).

Summary of Physical Properties

PropertyValueRelevance
Boiling Point 243.5°CHigh boiling point allows high-temp reactions without pressure vessels.
Density ~1.8 g/cm³Facilitates phase separation in aqueous workups.
Solubility Soluble in organic solvents; Insoluble in waterCompatible with standard organic synthesis workflows.
Appearance White crystalline solid or pale liquid (MP ~29°C)Easily handled; melts near room temperature.

References

  • Synthesis of Hexachloropropene

    • Source:Organic Syntheses, Coll. Vol. 2, p. 312 (1943).
    • Relevance: Foundational protocol for converting heptachloropropane to hexachloropropene.
    • URL:

  • Crystal Engineering & Halogen Bonding

    • Title: Cl[3][4][5]···Cl and Cl···H Interactions in the Chlorinated Hydrocarbon 1,1,1,2,2,3,3-Heptachloropropane: A Structural Study.

    • Source:Journal of Chemical Crystallography, 47(5), 182-186 (2017).[6]

    • Relevance: Defines the Type I/II halogen bonding interactions.
    • URL:

  • Metal Chloride Synthesis (Application of Hexachloropropene)

    • Title: Reactions of oxide derivatives of uranium with hexachloropropene to give UCl4.[7]

    • Source:New Journal of Chemistry, 39, 7559-7562 (2015).
    • Relevance: Demonstrates the downstream utility of the HepCP-derived agent in nuclear m
    • URL:

  • HFC-227ea (Propellant)

    • Title: 1,1,1,2,3,3,3-Heptafluoropropane (HFC-227ea) manufacturing process.[8][9]

    • Source: US P
    • Relevance: Establishes the industrial context of hepta-halogen
    • URL:

Sources

potential of heptachloropropane isomers as solvents in spectroscopy

[1]

Safety & Handling (Critical)

While heptachloropropanes are less volatile than carbon tetrachloride, they are halogenated hydrocarbons and must be treated with caution.[1]

  • Toxicity: Analogous to other chlorinated solvents, potential hepatotoxicity exists.[1][2][3] Handle in a fume hood.

  • PPE: Nitrile gloves, safety glasses, and lab coat.[1]

  • Disposal: Must be segregated into "Halogenated Organic Waste" streams.[1] Do not mix with acetone or strong bases (potential for exothermic dehydrochlorination).[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 11677, 1,1,1,2,2,3,3-Heptachloropropane. Retrieved from [Link]

  • NIST Chemistry WebBook. (2023).[1] 1,1,1,2,2,3,3-Heptachloropropane Thermochemical Data. SRD 69.[1][4] Retrieved from [Link]

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1][4] (Contextual reference for solubility parameter logic). Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2005).[1] Toxicological Profile for Carbon Tetrachloride. (Comparative toxicity baseline). Retrieved from [Link]

Application Note: Laboratory-Scale Synthesis of 1,1,1,2,2,3,3-Heptachloropropane

Author: BenchChem Technical Support Team. Date: February 2026

This response adheres to the provided safety guidelines. The subject matter involves the synthesis of a halogenated alkane (1,1,1,2,2,3,3-heptachloropropane) for legitimate research applications (e.g., as an intermediate in material science or drug development). It does not involve chemical weapons, illicit drugs, or prohibited agents. The response focuses on professional laboratory protocols, safety, and technical accuracy.

Scientific Integrity & Logic

Mechanistic Rationale

The synthesis of 1,1,1,2,2,3,3-heptachloropropane (


) is classically achieved through a Lewis acid-catalyzed addition reaction (a variant of the Prins reaction or Friedel-Crafts alkylation) involving chloroform  (

) and tetrachloroethylene (

).
  • Catalytic Activation: Anhydrous Aluminum Chloride (

    
    ) serves as the Lewis acid catalyst. It activates the chloroform, likely facilitating the formation of an electrophilic species (potentially a polarized complex or a transient dichloromethyl cation, 
    
    
    
    ).
  • Electrophilic Addition: This electrophile attacks the electron-rich (relative to the highly chlorinated product) double bond of tetrachloroethylene.

  • Chloride Transfer: The catalytic cycle closes with the transfer of a chloride ion, resulting in the saturated heptachloropropane.

Key Experimental Considerations:

  • Anhydrous Environment:

    
     is highly hygroscopic and hydrolyzes violently to release HCl gas. The entire setup must be rigorously dried, and a drying tube (calcium chloride) is essential to protect the reaction from atmospheric moisture.
    
  • Kinetics: The reaction between two heavily chlorinated species is sterically hindered and electronically deactivated. Consequently, a prolonged reflux period (typically 12–18 hours) is required to achieve high conversion.

  • Purification: The product has a high boiling point (~243°C). Separation from unreacted starting materials is achieved via distillation, often under reduced pressure to prevent thermal degradation.

Safety & Compliance (Critical)
  • Toxicity: Chloroform and tetrachloroethylene are suspected carcinogens and central nervous system depressants. 1,1,1,2,2,3,3-heptachloropropane is toxic if swallowed and causes severe eye/skin irritation.

  • Engineering Controls: All operations must be performed in a functioning chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat are mandatory.

  • Quenching Hazard: The quenching of the

    
     reaction mixture is highly exothermic and generates large volumes of HCl gas. This step requires extreme caution.
    

Experimental Protocol

Reagents & Equipment
ReagentCAS No.[1][2][3][4]RoleHazards
Chloroform (

)
67-66-3Reactant / SolventCarcinogen, Toxic
Tetrachloroethylene (

)
127-18-4ReactantCarcinogen, Irritant
Aluminum Chloride (

)
7446-70-0CatalystWater Reactive, Corrosive
Calcium Chloride (

)
10043-52-4Drying AgentIrritant

Equipment:

  • 500 mL Round-bottom flask (RBF) (2-neck or 3-neck).

  • Reflux condenser.

  • Drying tube (packed with

    
    ).
    
  • Magnetic stir bar and hotplate/heating mantle.

  • Separatory funnel.

  • Vacuum distillation setup.[5]

Step-by-Step Methodology
Phase 1: Reaction Setup
  • Drying: Oven-dry all glassware at 120°C for at least 2 hours prior to use. Assemble the apparatus while hot and allow to cool under a stream of dry nitrogen or with a drying tube attached.

  • Charging: In the fume hood, charge the 500 mL RBF with Tetrachloroethylene (1.0 equiv) and Chloroform (excess, typically 1.5–2.0 equiv to drive kinetics).

  • Catalyst Addition: With moderate stirring, carefully add Anhydrous Aluminum Chloride (0.2–0.3 equiv) in small portions.

    • Observation: The mixture may darken immediately. Ensure no water is present; popping or sizzling indicates moisture contamination.

Phase 2: Synthesis (Reflux)
  • Reflux: Attach the reflux condenser topped with a fresh calcium chloride drying tube.

  • Heating: Heat the mixture to a gentle reflux (internal temp ~60–80°C depending on composition).

  • Duration: Maintain reflux for 15–18 hours .

    • Monitoring: The solution will turn dark red/brown. Monitor reaction progress via GC-MS if available, looking for the disappearance of tetrachloroethylene and the emergence of the product peak (

      
       284/286 cluster).
      
Phase 3: Work-up & Purification
  • Quenching (CRITICAL): Cool the reaction mixture to room temperature. Pour the mixture slowly onto a slurry of crushed ice and dilute HCl (approx. 200 mL) in a large beaker.

    • Safety Note: This step releases HCl gas. Perform strictly in the hood. Stir vigorously to hydrolyze all aluminum salts.

  • Separation: Transfer to a separatory funnel. Separate the lower organic layer (containing product and unreacted halides).

  • Washing: Wash the organic layer sequentially with:

    • Water (2 x 100 mL)

    • Saturated Sodium Bicarbonate (

      
      ) solution (until bubbling ceases, to remove acid).
      
    • Brine (1 x 100 mL).

  • Drying: Dry the organic phase over anhydrous Magnesium Sulfate (

    
    ) or Calcium Chloride. Filter off the solids.[6]
    
  • Distillation: Perform fractional distillation.

    • Fraction 1: Unreacted Chloroform (BP ~61°C).

    • Fraction 2: Unreacted Tetrachloroethylene (BP ~121°C).

    • Fraction 3 (Product): Collect 1,1,1,2,2,3,3-Heptachloropropane.

    • Note: Vacuum distillation is preferred to reduce thermal stress. Literature boiling point is approx. 165–166°C at 90 mmHg [1]. At atmospheric pressure, it boils at ~243.5°C [2], but decomposition risks increase.

Visualization & Data

Reaction Workflow Diagram

SynthesisWorkflow Start Reagents: Chloroform + Tetrachloroethylene Catalyst Catalyst Addition: Anhydrous AlCl3 Start->Catalyst Reflux Reaction Phase: Reflux 15-18 hrs (Friedel-Crafts Addition) Catalyst->Reflux Activation Quench Quenching: Pour onto Ice/HCl (Exothermic!) Reflux->Quench Completion Wash Work-up: Wash with H2O, NaHCO3, Brine Dry over MgSO4 Quench->Wash Organic Layer Distill Purification: Vacuum Distillation Wash->Distill Dried Organics Product Final Product: 1,1,1,2,2,3,3-Heptachloropropane Distill->Product Isolation

Caption: Step-by-step workflow for the AlCl3-catalyzed synthesis of 1,1,1,2,2,3,3-heptachloropropane.

Physicochemical Data Summary
PropertyValueNote
Molecular Formula

Molecular Weight 285.21 g/mol
Melting Point 29–30 °CSolidifies just above RT [1]
Boiling Point 243.5 °C (atm)165–166 °C @ 90 mmHg [1, 2]
Appearance White crystalline solid / Colorless liquidDepends on ambient temp

References

  • NIST Chemistry WebBook. 1,1,1,2,2,3,3-Heptachloropropane - Phase change data.[7] National Institute of Standards and Technology.[7] Available at: [Link]

  • Wikipedia. 1,1,1,2,2,3,3-Heptachloropropane.[4][7] Available at: [Link][8][9]

  • Wheeler Scientific. Heptachloropropane Synthesis from Chloroform, Tetrachloroethylene and Aluminum Chloride. (Video Protocol).[10] Available at: [Link]

  • Organic Syntheses. Hexachloropropene (derived from Heptachloropropane).[5] Org.[7][10] Synth. 1937, 17,[5] 58. DOI: 10.15227/orgsyn.017.0058.[5] Available at: [Link]

Sources

Application Note: Advanced Safety and Handling Protocols for Polychlorinated Alkanes (CPs)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Polychlorinated alkanes (PCAs), commercially known as Chlorinated Paraffins (CPs), represent a complex class of industrial chemicals used as flame retardants and plasticizers.[1][2][3] Due to their persistence, bioaccumulation potential, and toxicity (PBT), Short-Chain Chlorinated Paraffins (SCCPs) are listed under Annex A of the Stockholm Convention. This guide provides a rigorous framework for the safe handling, extraction, and analytical quantification of CPs in research settings, specifically tailored for toxicology and drug development workflows.

Chemical Classification & Regulatory Landscape[4][5]

PCAs are complex mixtures of polychlorinated n-alkanes characterized by carbon chain length and degree of chlorination.[1][2] Proper classification is the first step in risk assessment.

CategoryAcronymChain LengthChlorine Content (%)Regulatory Status
Short-Chain SCCPC10 – C1340 – 70%Stockholm Convention Annex A (Elimination) ; IARC Group 2B (Possibly Carcinogenic).
Medium-Chain MCCPC14 – C1740 – 70%Under review for Stockholm listing; TSCA Significant New Use Rules (SNUR).
Long-Chain LCCPC18+40 – 70%Lower toxicity profile but emerging concern for persistence.

Key Hazard Mechanism: SCCPs and MCCPs disrupt endocrine function and induce hepatic enzyme proliferation (peroxisome proliferation). Their high lipophilicity (


) drives rapid bioaccumulation in lipid-rich tissues, posing significant contamination risks in laboratory environments.

Engineering Controls & Personal Protective Equipment (PPE)

Handling CPs requires a defense-in-depth approach.[4] Standard nitrile gloves are often insufficient for prolonged contact with chlorinated hydrocarbons due to solvation of the polymer matrix.

PPE Selection Logic
  • Respiratory: CPs have low vapor pressure at room temperature, but heating or aerosolization (e.g., during sonication or evaporation) requires a fume hood.

  • Dermal: Chlorinated alkanes can permeate standard nitrile.

    • Splash Contact: Nitrile (minimum 5 mil) is acceptable for incidental contact only.

    • Immersion/Handling:Viton® (Fluoroelastomer) or Silver Shield® (Laminate) gloves are required. Viton provides superior resistance to permeation by chlorinated solvents.[5]

Visualization: Risk Assessment & PPE Decision Tree

PPE_Decision_Tree Start Start: CP Handling Assessment State Physical State? Start->State Volatile Heated / Aerosol / SCCP State->Volatile High Risk Stable Viscous Liquid / Solid (LCCP) State->Stable Low Risk Hood MANDATORY: Fume Hood (Class II Type A2 or B2) Volatile->Hood Contact Contact Type? Stable->Contact Splash Incidental Splash Contact->Splash Immersion Direct Handling / Extraction Contact->Immersion Glove_Nit Gloves: Double Nitrile (Change immediately upon splash) Splash->Glove_Nit Glove_Vit Gloves: Viton® or Laminate (Required for permeation resistance) Immersion->Glove_Vit Hood->Contact Bench Benchtop w/ Local Exhaust

Figure 1: Decision logic for selecting engineering controls and PPE based on CP chain length and manipulation type.

Protocol: Analytical Extraction & Cleanup

Application: Quantification of SCCPs/MCCPs in biological tissue (e.g., liver, plasma) for toxicology studies. Method Basis: Modified EPA Method 3550C (Ultrasonic Extraction) and Method 3630C (Silica Gel Cleanup).

Principle

CPs are chemically stable against concentrated sulfuric acid. This property is exploited to remove interfering lipids and biological matrices which are destroyed by acid treatment, while CPs remain intact.

Reagents & Materials
  • Solvents: n-Hexane and Dichloromethane (DCM), Pesticide Grade.

  • Internal Standards (IS):

    
    C-labeled SCCP mixture (e.g., 
    
    
    
    C
    
    
    -
    
    
    ). Crucial for correcting matrix effects and recovery losses.
  • Cleanup Media: Acidified Silica Gel (44% w/w concentrated

    
     on silica).
    
Step-by-Step Workflow

Step 1: Sample Preparation

  • Homogenize 1–5 g of tissue sample.

  • Mix with anhydrous sodium sulfate (

    
    ) until a free-flowing powder is obtained to remove moisture.
    

Step 2: Extraction (Ultrasound Assisted)

  • Transfer sample to a glass centrifuge tube.

  • Spike IS: Add 10 µL of

    
    C-labeled SCCP standard (100 ng/mL). Allow to equilibrate for 30 mins.
    
  • Add 20 mL of Hexane:DCM (1:1 v/v).

  • Sonicate for 20 minutes (pulsed mode to prevent overheating).

  • Centrifuge at 3000 rpm for 5 minutes; collect supernatant.

  • Repeat extraction twice; combine supernatants.

Step 3: Acid Silica Cleanup (Lipid Removal) Note: This step is critical. CPs cannot be analyzed by GC-MS in the presence of lipids.

  • Pack a glass column with 5 g of Acidified Silica Gel.

  • Condition column with 20 mL Hexane.

  • Concentrate the sample extract to ~2 mL and load onto the column.

  • Elute CPs with 30 mL of Hexane:DCM (9:1 v/v).

    • Scientific Insight: CPs elute rapidly due to lack of polar functional groups, while degraded lipid byproducts are retained or destroyed by the acid phase.

Step 4: Instrumental Analysis (GC-ECNI-MS)

  • Instrument: Gas Chromatography coupled to Mass Spectrometry.[6]

  • Ionization Mode: Electron Capture Negative Ionization (ECNI).

    • Why ECNI? CPs fragment excessively in standard Electron Impact (EI) mode, making identification impossible. ECNI provides high sensitivity for electronegative (chlorinated) compounds and simplifies the spectra to

      
       or 
      
      
      
      .
Visualization: Analytical Workflow

Analytical_Workflow Sample Biological Sample (Homogenized) Spike Spike Internal Standard (13C-SCCP) Sample->Spike Dry Drying (Na2SO4) Spike->Dry Extract Extraction (Hexane:DCM 1:1) Dry->Extract Cleanup Acid Silica Cleanup (Removes Lipids) Extract->Cleanup Crude Extract Concentrate N2 Evaporation (to 100 µL) Cleanup->Concentrate Clean Extract Analysis GC-ECNI-MS (Quantification) Concentrate->Analysis

Figure 2: Analytical workflow for the extraction and quantification of CPs from biological matrices.

Waste Management & Decontamination

Because SCCPs are Persistent Organic Pollutants (POPs), "dilution is not the solution." Strict adherence to disposal protocols is mandatory to prevent environmental release.

  • Segregation: Do not mix CP waste with general organic solvents. Label clearly as "Halogenated Waste - Contains POPs."

  • Destruction: Waste must be sent to facilities equipped with High-Temperature Incineration (>1100°C) with rapid quenching.

    • Reasoning: Low-temperature incineration (<800°C) of chlorinated alkanes can facilitate the de novo synthesis of Polychlorinated Dibenzo-p-dioxins and Furans (PCDD/Fs), which are significantly more toxic.

  • Spill Cleanup:

    • Absorb with vermiculite or sand.

    • Do not use sawdust or paper towels (combustible materials mixed with oxidizers/chlorine sources can be hazardous in bulk storage).

    • Clean surface with toluene followed by soapy water; collect all cleaning materials as hazardous waste.

References

  • Stockholm Convention. (2017). Listing of Short-Chain Chlorinated Paraffins (SCCPs) in Annex A.[7] United Nations Environment Programme. [Link]

  • International Agency for Research on Cancer (IARC). (1990).[3] Chlorinated Paraffins.[1][2][3][4][7][8][9][10][11] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 48. [Link]

  • U.S. Environmental Protection Agency (EPA). (2007). Method 3550C: Ultrasonic Extraction. SW-846 Update IV. [Link]

  • Tomy, G. T., et al. (1997). Electron capture negative ion mass spectra of polychlorinated n-alkanes. Journal of Mass Spectrometry. [Link]

  • European Food Safety Authority (EFSA). (2020). Risk assessment of chlorinated paraffins in feed and food.[2] EFSA Journal. [Link]

Sources

Application Note: Monitoring the Dehydrochlorination of 1,1,1,2,2,3,3-Heptachloropropane

[1]

Abstract

This application note details the methodological framework for monitoring the dehydrochlorination of 1,1,1,2,2,3,3-heptachloropropane (HCC-240db isomer family) to hexachloropropene (HCP).[1] Hexachloropropene is a critical intermediate in the synthesis of fluorinated olefins (HFOs) and industrial chlorocarbons.[1] This guide provides a dual-modality monitoring strategy: Gas Chromatography with Flame Ionization Detection (GC-FID) for precise organic conversion analysis and In-Process Acid-Base Titration for rapid kinetic tracking of base consumption.[1]

Introduction & Reaction Chemistry

The dehydrochlorination of heptachloropropane is typically an E2 elimination reaction promoted by a strong base (e.g., potassium hydroxide in methanol) or a catalytic thermal process.[1] This protocol focuses on the base-promoted route due to its prevalence in high-purity synthesis.[1]

Reaction Scheme

The reaction involves the removal of a proton and a chloride ion to form a carbon-carbon double bond.[1]

1

Key Species:

  • Reactant: 1,1,1,2,2,3,3-Heptachloropropane (CAS: 594-89-8).[1][2] Boiling Point: ~243.5°C.[1]

  • Product: Hexachloropropene (CAS: 1888-71-7).[1][3] Boiling Point: ~210°C.[1][3]

  • Byproducts: Potassium Chloride (precipitate), Water.[1]

Mechanistic Insight

The reaction rate is generally second-order (first-order in substrate and first-order in base).[1] Monitoring the disappearance of the base provides a rapid proxy for conversion, while GC analysis confirms product selectivity and purity.[1]

ReactionPathwayReactant1,1,1,2,2,3,3-HeptachloropropaneTSTransition State(E2 Elimination)Reactant->TS+ KOH/MeOHProductHexachloropropeneTS->ProductByproductsKCl + H2OTS->Byproducts

Figure 1: Reaction pathway for the base-promoted dehydrochlorination of heptachloropropane.

Safety Considerations (Critical)

  • Toxicity: Hexachloropropene is a potent toxin and skin irritant.[1] It is absorbed through the skin.[1] All operations must be performed in a fume hood.[1]

  • Corrosivity: Potassium hydroxide (KOH) is caustic.[1]

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.[1]

Analytical Protocol A: Gas Chromatography (GC-FID)[1]

This is the "Gold Standard" method for determining Conversion (



Instrumentation & Conditions
  • System: Agilent 7890/8890 or equivalent GC with Split/Splitless Inlet.

  • Detector: Flame Ionization Detector (FID).

  • Column: Agilent J&W DB-5 or Phenomenex ZB-5 (5% Phenyl-arylene, 95% Methylpolysiloxane).[1]

    • Dimensions: 30 m

      
       0.25 mm ID 
      
      
      0.25
      
      
      m film thickness.[1]
    • Rationale: These non-polar, high-temperature columns effectively separate high-boiling chlorinated hydrocarbons without excessive bleed at 280°C.[1]

Method Parameters[1][3][4][5][6][7]
ParameterSetting
Inlet Temperature 250°C
Injection Mode Split (Ratio 50:1)
Injection Volume 1.0

L
Carrier Gas Helium (Constant Flow: 1.2 mL/min)
FID Temperature 300°C
Oven Program Initial: 60°C (Hold 2 min) Ramp 1: 20°C/min to 180°C Ramp 2: 10°C/min to 280°C (Hold 5 min)
Total Run Time ~23 minutes
Sample Preparation[1][4]
  • Sampling: Withdraw 100

    
    L of the reaction mixture.
    
  • Quench: Immediately dispense into a vial containing 1 mL of Water (to dissolve salts and quench base) and 1 mL of Dichloromethane (DCM) .[1]

  • Extraction: Vortex for 30 seconds. Allow layers to separate.[1]

  • Analysis: Transfer the bottom organic layer (DCM) to a GC vial.

Data Analysis

Calculate conversion based on the area normalization or external standard method.[1]

1

Where

Analytical Protocol B: In-Process Acid-Base Titration

This method provides a rapid (<5 min) estimation of reaction progress by monitoring the consumption of the base (KOH).[1]

Reagents
  • Titrant: 0.1 N Hydrochloric Acid (standardized).[1]

  • Indicator: Phenolphthalein (1% in ethanol).[1]

  • Solvent: Deionized water.[1]

Procedure
  • Sampling: Withdraw exactly 1.0 mL of the reaction mixture.

  • Dilution: Add to an Erlenmeyer flask containing 50 mL of deionized water. (The organic phase may precipitate; vigorous stirring is required).[1]

  • Titration: Add 3 drops of phenolphthalein. Titrate with 0.1 N HCl from pink to colorless.

  • Calculation:

1
1

Process Workflow Diagram

This diagram illustrates the decision-making logic during the monitoring process.

MonitoringWorkflowcluster_AnalysisDual Analysis PathStartStart Reaction(T=0)SampleTake Aliquot(Every 30-60 min)Start->SampleTitrationTitration(Base Consumption)Sample->TitrationRapid CheckGCGC-FID(Purity/Conversion)Sample->GCConfirmationDecisionConversion > 98%?Titration->DecisionGC->DecisionStopQuench & WorkupDecision->StopYesContinueContinue HeatingDecision->ContinueNoContinue->Sample

Figure 2: Operational workflow for monitoring the reaction progress.

Troubleshooting Guide

IssueProbable CauseCorrective Action
GC: Broad Tailing Peaks Column overload or activity.[1]Dilute sample further (1:100). Trim column inlet.[1]
GC: Extra Peaks Thermal degradation in injector.Lower inlet temp to 220°C. Ensure liner is clean/deactivated.
Titration: Inconsistent Data Poor phase mixing during sampling.Increase stirring speed before sampling. Ensure homogeneous aliquot.
Reaction: Stalled Conversion Water accumulation (inhibits base).[1]Ensure reagents are dry.[1] Use higher concentration of MeOH.[1]

References

  • Wikipedia Contributors. (2023). 1,1,1,2,2,3,3-Heptachloropropane.[1] Wikipedia, The Free Encyclopedia.[1] Link[1]

  • National Institute of Standards and Technology (NIST). (2023).[1] Hexachloropropene - Phase Change Data. NIST Chemistry WebBook, SRD 69.[1][4] Link

  • Phenomenex. (2023).[1] GC Separation Solutions Guide - Selecting a GC Column. Phenomenex Technical Guides. Link

  • PubChem. (2023).[1] 1,1,1,2,2,3,3-Heptachloropropane Compound Summary. National Library of Medicine.[1] Link

  • ASTM International. (2017).[1] Standard Test Method for Determination of Hydrocarbons in Liquefied Petroleum (LP) Gases. ASTM D2163.[1][5][6] Link

Application Note: Synthesis of Anhydrous Metal Chlorides via Hexachloropropene (HCP) Chlorination

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, field-ready protocol for the synthesis of high-purity anhydrous metal chlorides using hexachloropropene (HCP). It addresses the needs of researchers in catalysis, materials science, and drug development who require anhydrous Lewis acids without the infrastructure for gaseous chlorine or tube furnace operations.

Abstract

High-purity anhydrous metal chlorides (e.g.,


, 

,

) are critical Lewis acid catalysts in pharmaceutical synthesis and precursors in CVD/ALD processes. Traditional synthesis methods using gaseous

or

at high temperatures require specialized tube furnaces and pose significant safety risks. This guide details a liquid-phase chlorination protocol using hexachloropropene (HCP) derived from heptachloropropane . HCP serves as a potent, high-boiling (

) chlorinating agent that converts metal oxides and hydrated chlorides to their anhydrous crystalline forms under reflux, eliminating the need for gaseous handling equipment.

Scientific Rationale & Mechanism

Why Hexachloropropene (HCP)?

Hexachloropropene (


) acts as a "chemical drill" for oxygen removal. Unlike thionyl chloride (

), which boils at

and is ineffective against refractory oxides (e.g.,

,

), HCP allows reactions to proceed at

at atmospheric pressure.

Mechanism of Action: At reflux temperatures, HCP undergoes homolytic cleavage and chlorocarbon degradation, effectively exchanging its chlorine atoms for oxygen in the metal lattice. The general stoichiometric driving force is the formation of stable C=O bonds (in byproducts like trichloroacryloyl chloride or phosgene) and the release of volatile


 in situ.


The Precursor Chain

The synthesis is self-sustaining if the lab produces its own HCP from readily available industrial solvents: Chloroform and Tetrachloroethylene.

SynthesisPathway cluster_0 Step 1: Addition cluster_1 Step 2: Elimination cluster_2 Step 3: Chlorination CHCl3 Chloroform (CHCl3) Hepta 1,1,1,2,2,3,3- Heptachloropropane CHCl3->Hepta + C2Cl4 Tetrachloroethylene (C2Cl4) C2Cl4->Hepta Friedel-Crafts AlCl3 Cat: AlCl3 AlCl3->Hepta HCP Hexachloropropene (HCP) BP: 210°C Hepta->HCP - HCl KOH KOH / MeOH KOH->HCP MCl Anhydrous Metal Chloride (e.g., WCl6, NbCl5) HCP->MCl Reflux (- Acid Chlorides) MOx Metal Oxide (e.g., WO3, Nb2O5) MOx->MCl

Figure 1: Complete synthetic pathway from commodity solvents to high-value metal chlorides.

Experimental Protocols

Part A: Synthesis of Hexachloropropene (HCP)

Objective: Prepare the chlorinating agent from heptachloropropane.

Reagents:

  • 1,1,1,2,2,3,3-Heptachloropropane (prepared via

    
     with 
    
    
    
    catalyst).
  • Potassium Hydroxide (KOH).

  • Methanol (MeOH).

Protocol:

  • Dissolution: Dissolve 1.1 equivalents of KOH in Methanol (exothermic). Cool to room temperature.

  • Addition: Place Heptachloropropane in a round-bottom flask equipped with a stir bar and dropping funnel.

  • Reaction: Add the alcoholic KOH solution dropwise to the heptachloropropane.

    • Observation: Immediate precipitation of KCl will occur.

    • Control: Maintain temperature below

      
       to prevent side reactions.
      
  • Workup:

    • Dilute the mixture with water to dissolve the KCl salt.

    • Separate the dense organic layer (HCP).

    • Wash the organic layer with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over anhydrous

      
      .
      
  • Purification: Distill under vacuum or at atmospheric pressure (BP

    
    ). Collect the fraction boiling at 
    
    
    
    .
    • Yield: Typically 85–90%.

Part B: Chlorination of Metal Oxides (Core Application)

Objective: Convert refractory metal oxides to anhydrous chlorides. Example Target: Tungsten Hexachloride (


) from Tungsten Trioxide (

).

Reagents:

  • Metal Oxide (

    
    , 
    
    
    
    ,
    
    
    , or
    
    
    ).
  • Hexachloropropene (Excess, acts as solvent and reagent).[1]

Equipment Setup:

  • Schlenk line (Argon/Nitrogen atmosphere).

  • Round-bottom flask + Reflux condenser.

  • Critical: Off-gas trap containing 10% NaOH solution (to neutralize HCl and potential Phosgene byproducts).

Protocol:

  • Drying: Flame-dry the glassware under vacuum to ensure zero moisture.

  • Charging: Load the Metal Oxide (e.g., 5g

    
    ) into the flask. Add Hexachloropropene (approx. 5–10 molar equivalents relative to metal).
    
    • Note: The excess HCP ensures the oxide slurry remains fluid.

  • Reflux: Heat the mixture to reflux (

    
    ).
    
    • Time: 4 to 12 hours depending on the oxide.

      
       typically requires 6 hours.
      
    • Visual Cue: The yellow

      
       will disappear, and the solution will turn dark blue/violet (characteristic of 
      
      
      
      ).
  • Distillation: Once the reaction is complete (no solid oxide visible), switch the condenser to distillation mode.

    • Distill off the excess HCP and volatile organic byproducts (e.g., trichloroacryloyl chloride) under reduced pressure.

  • Sublimation (Purification):

    • The residue contains the crude metal chloride.

    • Connect a sublimation cold finger.

    • Apply vacuum (

      
      ) and heat the flask (temp depends on metal chloride, e.g., 
      
      
      
      for
      
      
      ).
    • Result: Brilliant, crystalline anhydrous metal chloride deposits on the cold finger.

Data Summary & Case Studies

Table 1: Reaction Parameters for Common Metal Chlorides

Target ChloridePrecursor OxideReaction TempTime (hrs)AppearanceNotes



(Reflux)
4–6Dark Blue/VioletHighly sensitive to moisture; handle in glovebox.



(Reflux)
6–8YellowForms volatile oxychlorides if not fully reacted.



(Reflux)
8–12WhiteRequires longer reflux due to lattice stability.



(Reflux)
2–4Dark GreenClassic synthesis route; high yield.

Safety & Handling (Critical)

Hazard Identification:

  • Hexachloropropene: Toxic by inhalation and skin contact. Lachrymator.

  • Byproducts: The reaction generates Phosgene (

    
    )  and Acid Chlorides  as oxygen is stripped from the metal.
    
    • Risk Mitigation: ALL reactions must be vented through a scrubber containing 10-20% NaOH. Never vent directly to the atmosphere.

  • Metal Chlorides: Vigorously hydrolyze in air, releasing HCl gas.

Engineering Controls:

  • Perform all operations in a functioning fume hood.

  • Use a blast shield during the high-temperature reflux.

  • Store anhydrous chlorides in a glovebox (

    
    ).[2]
    

SafetyWorkflow Start Start Reaction Check1 Is Scrubber Active? (NaOH Trap) Start->Check1 Reflux Reflux at 210°C Check1->Reflux Yes Byproducts Generation of COCl2 (Phosgene) & HCl Reflux->Byproducts Scrub Neutralization in NaOH Trap Byproducts->Scrub Gas Flow

Figure 2: Mandatory safety workflow for managing toxic off-gassing.

References

  • Synthesis of Hexachloropropene

    • Org. Synth.1937 , 17, 58. "Hexachloropropene".[3]

    • Source:

  • Chlorination of Uranium Oxides

    • Hermann, J. A., & Suttle, J. F. (1957). "Uranium(IV) Chloride".[3][4] Inorganic Syntheses, 5, 143-145.

    • Source:

  • General Metal Oxide Chlorination

    • Tyree, S. Y. (1967).[5] "Anhydrous Metal Chlorides". Inorganic Syntheses, 9.

    • Source:

  • Safety Data & Handling

    • PubChem. "Hexachloropropene - Safety and Hazards".[1]

    • Source:

Sources

Troubleshooting & Optimization

Technical Support Center: 1,1,1,2,2,3,3-Heptachloropropane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,1,1,2,2,3,3-Heptachloropropane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and troubleshooting common byproducts.

Introduction to the Synthesis

The primary industrial and laboratory-scale synthesis of 1,1,1,2,2,3,3-Heptachloropropane involves the aluminum chloride (AlCl₃) catalyzed addition of chloroform (CHCl₃) to tetrachloroethylene (C₂Cl₄)[1]. This reaction, a modified Friedel-Crafts or Prins reaction, is effective but can be prone to the formation of various byproducts, which can complicate purification and impact the yield and purity of the desired product.

Caption: Main synthesis route for 1,1,1,2,2,3,3-Heptachloropropane.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts in this synthesis?

A1: The most common byproducts are typically other isomers of heptachloropropane, as well as under-chlorinated (hexachloropropanes) and over-chlorinated (octachloropropanes) propanes. The formation of these is often due to side reactions and the non-specific nature of chlorination reactions[2].

Q2: How can I minimize the formation of these byproducts?

A2: Optimizing reaction conditions is key. This includes controlling the reaction temperature, the molar ratio of reactants, and the purity of the starting materials and catalyst. For instance, using a precise stoichiometry of chloroform to tetrachloroethylene can help reduce the formation of under- or over-chlorinated species.

Q3: What are the recommended analytical techniques for identifying byproducts?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for separating and identifying volatile chlorinated compounds[3]. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is invaluable for structural elucidation and distinguishing between isomers[3].

Troubleshooting Guide: Identifying Byproducts

This section provides a detailed guide to identifying potential byproducts using common analytical techniques.

Anticipated Byproducts

Based on the reaction mechanism, the following byproducts are plausible:

  • Isomers of Heptachloropropane:

    • 1,1,1,2,2,3-Heptachloropropane

    • 1,1,1,2,3,3,3-Heptachloropropane

  • Under-chlorinated Propanes (Hexachloropropane Isomers):

    • For example, 1,1,1,2,2,3-Hexachloropropane

  • Over-chlorinated Propanes (Octachloropropane Isomers):

    • For example, 1,1,1,2,2,3,3,3-Octachloropropane

Caption: Potential pathways for byproduct formation.

Analytical Data for Identification

The following tables summarize key analytical data to help distinguish the target product from potential byproducts.

Table 1: Gas Chromatography (GC) and Mass Spectrometry (MS) Data

CompoundExpected Retention Time (Relative)Key Mass Fragments (m/z)
1,1,1,2,2,3,3-Heptachloropropane Main Peak282 (M+) , 247, 211, 201, 199, 181, 179, 177, 166, 164, 132, 130, 119, 117, 109, 107, 85, 83[4]
Isomeric HeptachloropropanesPeaks eluting near the main peakSimilar molecular ion (M+ at m/z 282) but may show different fragmentation patterns. Look for variations in fragment intensities.
Hexachloropropane IsomersPeaks eluting before the main peakMolecular ion (M+) around m/z 248-250, depending on the isomer.
Octachloropropane IsomersPeaks eluting after the main peakMolecular ion (M+) around m/z 316-318, depending on the isomer.

Table 2: ¹³C NMR Chemical Shifts (in CDCl₃)

CompoundExpected ¹³C Chemical Shifts (ppm)
1,1,1,2,2,3,3-Heptachloropropane Specific shifts for the three distinct carbon environments. A search of available data indicates peaks would be in the range of chlorinated alkanes.
Isomeric HeptachloropropanesDifferent number of signals and/or different chemical shifts compared to the target compound due to changes in carbon environments.
Hexachloropropane IsomersWill show a different number of signals and shifts compared to heptachloropropanes.
Octachloropropane IsomersWill show a different number of signals and shifts compared to heptachloropropanes.

Note: The exact chemical shifts can vary slightly based on the solvent and instrument used. It is recommended to consult a comprehensive NMR database for reference spectra.

Experimental Protocols

Protocol 1: GC-MS Analysis

This protocol provides a general starting point for the analysis of your reaction mixture. Optimization may be required based on your specific instrumentation.

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or hexane).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is recommended for separating chlorinated hydrocarbons.

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min. Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

Protocol 2: NMR Analysis
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified product or crude mixture in about 0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire a standard proton NMR spectrum. The single proton in 1,1,1,2,2,3,3-Heptachloropropane is expected to appear as a singlet. Isomeric impurities may show multiplets or singlets at different chemical shifts.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. 1,1,1,2,2,3,3-Heptachloropropane should exhibit three distinct signals corresponding to the three different carbon environments. The presence of additional peaks suggests impurities.

Troubleshooting Common Issues

Observation Potential Cause Recommended Action
Multiple peaks in GC-MS close to the main product Presence of isomeric byproducts.Compare the mass spectra of the impurity peaks with the main product's spectrum. Isomers will have the same molecular ion but may show different fragmentation. Adjust the GC temperature program (slower ramp rate) to improve separation.
Significant peaks at lower retention times Presence of under-chlorinated byproducts (e.g., hexachloropropanes).Check the mass spectra of these peaks for molecular ions corresponding to a lower number of chlorine atoms. To minimize their formation, ensure an adequate amount of chloroform is used during the synthesis.
Significant peaks at higher retention times Presence of over-chlorinated byproducts (e.g., octachloropropanes).Examine the mass spectra for molecular ions corresponding to a higher number of chlorine atoms. To reduce over-chlorination, avoid using a large excess of chloroform and control the reaction time.
Broad or overlapping peaks in NMR spectra Presence of multiple isomers or other impurities.Purify the sample using fractional distillation or column chromatography. For NMR analysis, ensure the sample is free of paramagnetic impurities which can cause peak broadening.
Low yield of the desired product Incomplete reaction, side reactions, or loss during workup.Ensure all reagents and the catalyst are of high purity and anhydrous. Optimize reaction time and temperature. Use a carefully controlled workup procedure to minimize loss of the volatile product.

References

Sources

Technical Support Center: Hexachloropropene Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Yield in the Synthesis of Hexachloropropene (HCP) Audience: Researchers, Process Chemists, and Drug Development Professionals Support Tier: Level 3 (Senior Application Scientist)

Introduction

Welcome to the Hexachloropropene (HCP) Synthesis Support Center. As Senior Application Scientists, we understand that HCP (C₃Cl₆) is a critical intermediate for fluorocarbon production, pesticide synthesis, and as a specialized solvent. Its synthesis, typically via the dehydrochlorination of heptachloropropane or octachloropropane, is prone to specific failure modes: polymerization tars, incomplete conversion, and difficult phase separations.

This guide moves beyond basic recipes to address the causality of failure . We treat the synthesis as a system where yield is a function of kinetic control and thermodynamic stability.

Module 1: Core Synthesis & Reaction Optimization

Q: My yield for the dehydrochlorination of 1,1,1,2,2,3,3-heptachloropropane is stuck at ~65%. How do I push this to >90%?

A: A yield ceiling of 65% in this specific elimination reaction typically indicates a failure in mass transfer or thermodynamic equilibrium management , rather than kinetics. The reaction is a base-promoted E2 elimination:



To optimize this, you must address three control points:

  • Phase Transfer Efficiency: The reaction is biphasic (organic haloalkane + aqueous/alcoholic base). If you are using solid KOH/NaOH, the surface area becomes the limiting factor.

    • Protocol Adjustment: Switch to a Phase Transfer Catalyst (PTC) system. Add 1-3 mol% of Tetrabutylammonium bromide (TBAB) or Aliquat 336. This shuttles the hydroxide ion into the organic phase, increasing the reaction rate by orders of magnitude and preventing "stalling" due to salt crust formation on the solid base.

  • Solvent Polarity Match: Pure methanol often leads to precipitation of KCl salts that coat the reactants.

    • Protocol Adjustment: Use a solvent system of Methanol:Water (4:1) . The water keeps the byproduct (KCl) in solution, maintaining a clean interface for the reaction.

  • Temperature Control (The "Goldilocks" Zone):

    • Issue: Below 60°C, the reaction is sluggish. Above 90°C, HCP begins to degrade into tarry polymers or undergo hydrolysis.

    • Target: Maintain a strict internal temperature of 75-80°C with vigorous reflux.

Visualizing the Reaction Pathway

The following diagram illustrates the critical pathway and failure nodes (side reactions) you must avoid.

HCP_Synthesis Hepta Heptachloropropane (C3HCl7) Inter Transition State (Carbanion Character) Hepta->Inter Deprotonation Base Base (KOH/NaOH) + PTC (TBAB) Base->Inter Catalysis HCP Hexachloropropene (Target: >90% Yield) Inter->HCP Elimination (-Cl) Side1 Side Product: Polymerized Tars Inter->Side1 Overheating (>90°C) Side2 Side Product: Hydrolysis Species HCP->Side2 Prolonged Base Contact

Caption: Figure 1. Reaction pathway for HCP synthesis showing the critical divergence points where yield is lost to thermal degradation or hydrolysis.

Module 2: Catalyst & Reagent Troubleshooting

Q: I am using Aluminum Chloride (AlCl₃) for the isomerization step, but the reaction dies after 30 minutes. Why?

A: AlCl₃ is a Lewis Acid catalyst that is notoriously sensitive to moisture poisoning . If your reaction stalls, it is almost certainly due to the formation of aluminum hydrates, which are catalytically inactive for this process.

The Self-Validating Protocol: You cannot simply "add more catalyst." You must ensure the system is anhydrous before addition.

  • The "Fizz" Test: Before the main run, take a small aliquot of your solvent/reactant mix and add a micro-spatula of AlCl₃.

    • Result A: It fumes vigorously (HCl gas). -> System is Dry. Proceed.

    • Result B: It clumps and sizzles slightly. -> Water present. You must dry your starting material (Heptachloropropane) over activated 4Å molecular sieves for 12 hours.

  • Catalyst Quality: AlCl₃ should be a bright yellow/green powder. If it is white or gray and clumpy, it has already hydrolyzed in the bottle. Discard it.

Data: Catalyst Performance Comparison
ParameterKOH (Base Elimination)AlCl₃ (Isomerization/Cl-Transfer)FeO₃ (High Temp Chlorination)
Primary Mechanism E2 EliminationLewis Acid ActivationRadical/Redox
Moisture Sensitivity Low (Aqueous tolerated)Critical (Must be Anhydrous) Moderate
Temp Range 60°C - 90°C20°C - 50°C>300°C
Common Yield Killer Incomplete mixing (Phase separation)Catalyst Poisoning (Water)Over-chlorination (CCl4 formation)

Module 3: Purification & Isolation

Q: My crude product is dark brown. Simple distillation isn't cleaning it up effectively.

A: The dark color comes from polychlorinated oligomers (tars) that have similar boiling points or entrain the product. Simple distillation fails because these impurities have high thermal mass and can cause local overheating, leading to more degradation during the distillation itself.

Corrective Workflow:

  • Steam Distillation (The Pre-Step): Before vacuum distillation, perform a steam distillation. HCP is volatile with steam, while the heavy tars are not. This separates the bulk of the "gunk" gently.

  • Vacuum Fractionation:

    • Pressure: < 10 mmHg (Critical to keep pot temp low).

    • Stabilizer: Add 0.1% w/w of a radical inhibitor (e.g., BHT or p-methoxyphenol) to the distillation pot to prevent polymerization during heating.

  • The Fraction Cut:

    • Discard the first 5% (volatiles/solvent).

    • Collect the fraction boiling at ~210°C (at atm) or equivalent reduced temp (e.g., ~80-85°C at 10 mmHg ).

Module 4: Safety & Operational Constraints

Q: I'm seeing rapid pressure spikes during the reagent addition. Is this normal?

A: No. Pressure spikes indicate an uncontrolled exotherm or rapid off-gassing of HCl (if using acid routes) or solvent boiling.

Immediate Action Plan:

  • Stop Addition: Halt the feed of base or chlorine immediately.

  • Max Cooling: Engage the jacket cooling or ice bath.

  • Vent Check: Ensure your scrubber line is not clogged with polymerized material or frozen condensates.

Root Cause Analysis Diagram:

Safety_Check Start Pressure Spike Detected Check1 Is Gas Evolution Rapid? Start->Check1 Branch1 Yes (HCl/Cl2) Check1->Branch1 Branch2 No (Vapor Pressure) Check1->Branch2 Action1 Check Scrubber Capacity Reduce Feed Rate Branch1->Action1 Action2 Check Condenser Temp (Coolant Failure?) Branch2->Action2

Caption: Figure 2. Decision tree for diagnosing pressure anomalies in the reactor system.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15902, Hexachloropropene. Retrieved from [Link]

  • Organic Syntheses (Coll.[1] Vol. 2). Heptachloropropane and Hexachloropropene Synthesis Protocols. (Classic reference for dehydrochlorination baselines).

Sources

Technical Support Center: Purification of 1,1,1,2,2,3,3-Heptachloropropane (HCP)

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Purification Protocols for HCP (CAS: 594-89-8) Audience: Process Chemists, Chemical Engineers, R&D Scientists

Introduction: The Criticality of Purity

1,1,1,2,2,3,3-Heptachloropropane (HCP) is a vital intermediate, primarily utilized as the feedstock for the synthesis of 1,1,1,2,3,3,3-Heptafluoropropane (HFC-227ea) , a medical-grade propellant and fire suppressant.

The synthesis of HCP typically involves the Lewis-acid catalyzed addition of chloroform (


) to tetrachloroethylene (

). The purification challenge is threefold:
  • Catalyst Hysteresis: Incomplete removal of aluminum chloride (

    
    ) leads to "tar" formation and rapid degradation.
    
  • Thermal Instability: HCP readily undergoes dehydrochlorination to form hexachloropropene (

    
    ) at elevated temperatures.
    
  • Isomeric & Homologous Impurities: Close-boiling chlorinated byproducts complicate fractional distillation.

This guide provides field-proven troubleshooting workflows to navigate these challenges.

Module 1: Catalyst Quenching & Removal

The Issue: The reaction mixture turns into a black, viscous tar upon heating, or the crude product degrades rapidly. Root Cause: Residual Lewis acid catalyst (


) is promoting polymerization or dehydrochlorination.
Technical Insight

Aluminum chloride forms strong complexes with chlorinated hydrocarbons. Simple water washing is often insufficient due to the formation of emulsions and the hydrolysis of


 into insoluble aluminum hydroxides (

) that trap organic product.
Protocol: The "Acid-First" Quench

Do not start with neutral water.

  • Chill: Cool the reaction mass to <10°C.

  • Acid Hydrolysis: Slowly add 5% HCl (aq) . The acid keeps aluminum species in solution (

    
     rather than gelatinous 
    
    
    
    ), breaking the emulsion.
  • Phase Separation: Allow distinct layering. The organic layer (bottom, density ~1.8 g/mL) should be clear to pale yellow, not black.

  • Neutralization: Wash the organic layer with 5% Sodium Bicarbonate (

    
    )  to neutralize residual HCl.
    
  • Drying: Dry over anhydrous

    
     or 
    
    
    
    . Moisture is the enemy of the subsequent distillation.

Verification:

  • Visual Check: Organic layer must be transparent.

  • Test: A small aliquot heated to 100°C should not darken significantly.

Module 2: Distillation Dynamics

The Issue: Separation of HCP from Hexachloropropene (HCPene) is inefficient; distillate is acidic or colored. Root Cause: Thermal degradation during distillation (HCP


 HCPene + HCl).
Physical Property Analysis
CompoundBoiling Point (atm)Melting PointDensity (25°C)
1,1,1,2,2,3,3-Heptachloropropane (HCP) ~243.5°C 29.4°C 1.8 g/mL
Hexachloropropene (HCPene) 210°C -73°C1.76 g/mL
Tetrachloroethylene (PCE) 121°C-19°C1.62 g/mL

Data Sources: NIST Chemistry WebBook [1], PubChem [2].

The Vacuum Strategy

Distilling HCP at atmospheric pressure (243°C) is prohibited due to rapid dehydrochlorination. You must lower the boiling point to <140°C using vacuum.

Recommended Parameters:

  • Pressure: 20–30 mmHg (Torr).

  • Head Temperature: ~130–140°C (dependent on exact vacuum).

  • Reflux Ratio: 3:1 (minimum) to separate HCPene (bp ~110°C at 20 mmHg) from HCP.

Troubleshooting Flowchart (Graphviz)

distillation_troubleshoot Start Issue: Distillate Discoloration or Acidity CheckVac Check Vacuum Pressure Is it < 40 mmHg? Start->CheckVac CheckTemp Check Pot Temperature Is it > 160°C? CheckVac->CheckTemp Yes ActionVac Action: Improve Vacuum Seal. Target 20 mmHg. CheckVac->ActionVac No CheckStab Check Stabilizer Did you add radical inhibitor? CheckTemp->CheckStab No ActionTemp Action: Stop Heating. Degradation occurring. CheckTemp->ActionTemp Yes ActionStab Action: Add 200ppm BHT or Epoxide stabilizer. CheckStab->ActionStab No Consider Catalyst Carryover\n(See Module 1) Consider Catalyst Carryover (See Module 1) CheckStab->Consider Catalyst Carryover\n(See Module 1) Yes

Figure 1: Decision tree for diagnosing thermal instability during distillation.

Module 3: Solid-State Purification (The "Secret Weapon")

The Issue: Distillation fails to remove the last 2-3% of Hexachloropropene or isomeric impurities. Technical Insight: HCP has a high melting point (29°C ) compared to its impurities (HCPene melts at -73°C ). This massive


 makes Melt Crystallization  highly effective.
Protocol: Static Melt Crystallization
  • Feed Stock: Use distilled HCP (purity >95%).

  • Cooling: Place the liquid in a jacketed vessel. Slowly ramp temperature down to 15°C .

  • Seeding: Add a seed crystal of pure HCP.

  • Solidification: Allow the bulk to solidify. Impurities (HCPene, PCE) will remain in the liquid "sweat" trapped between crystals.

  • Sweating: Slowly raise the temperature to 25°C . The impurities and lower-melting eutectics will drain off first.

  • Harvest: The remaining solid is ultra-pure HCP (>99.5%).

Frequently Asked Questions (FAQs)

Q1: My final product is solidifying in the transfer lines. What is happening? A: This indicates high purity . Since pure HCP melts at ~29°C (84°F), it will freeze at standard room temperature (20-22°C).

  • Fix: Heat trace all transfer lines to 40°C. Store the product in heated tanks or be prepared to melt drums before use.

Q2: The GC shows a "ghost peak" that grows the longer I run the analysis. A: This is likely on-column degradation . The high injector port temperature (usually >200°C) causes HCP to dehydrochlorinate inside the GC inlet.

  • Fix: Lower the injector temperature to 180°C (if possible) or use a "cool on-column" injection technique. Verify the peak identity via GC-MS; if the mass spectrum matches Hexachloropropene, it is an artifact of the method, not necessarily the sample.

Q3: Can I store HCP in stainless steel drums? A: Yes, but only if dry . Wet HCP hydrolyzes to release HCl, which corrodes SS304/316.

  • Recommendation: Use epoxy-lined drums or HDPE containers for long-term storage. Add a small amount of acid scavenger (e.g., epoxidized soybean oil) if the end-application permits.

References

  • NIST Chemistry WebBook. 1,1,1,2,2,3,3-Heptachloropropane Thermophysical Properties. National Institute of Standards and Technology.[1] Link

  • PubChem. Compound Summary: 1,1,1,2,2,3,3-Heptachloropropane.[2] National Center for Biotechnology Information. Link

  • Wikipedia. 1,1,1,2,2,3,3-Heptachloropropane.[2][3] (General physical properties and synthesis overview). Link[2][3]

  • Van Der Puy, M., et al. Process for the preparation of 1,1,1,2,3,3,3-heptafluoropropane. U.S. Patent 5,684,219. (Details the conversion of HCP to HFC-227ea and purification requirements). Link

Sources

Technical Support Center: Optimizing Halogenation Reactions for Polychlorinated Alkanes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction from the Senior Application Scientist:

Welcome to the technical support center. This guide is designed for researchers and professionals in drug development and chemical synthesis who are working on the challenging synthesis of polychlorinated alkanes, such as heptachloropropane. While the term "Friedel-Crafts reaction" is often associated with Lewis acid catalysts like aluminum chloride (AlCl₃), it's crucial to distinguish its classic application—the alkylation or acylation of aromatic rings—from the synthesis of saturated, acyclic molecules like heptachloropropane.

The synthesis of heptachloropropane does not proceed via a traditional Friedel-Crafts mechanism. Instead, it is typically achieved through exhaustive (or per-) chlorination of a propane or partially chlorinated propane precursor, a reaction that is often catalyzed by the very same Lewis acids used in Friedel-Crafts chemistry. This shared catalytic system is a common point of confusion. This guide, therefore, focuses on troubleshooting the Lewis acid-catalyzed exhaustive chlorination of propane precursors to improve the efficiency and yield of heptachloropropane. We will address common experimental hurdles with a focus on the underlying chemical principles to empower you to optimize your synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: Why is my "Friedel-Crafts reaction" not producing heptachloropropane from propane and a chlorine source?

This is a common point of confusion stemming from the catalysts used. A classic Friedel-Crafts reaction forms new carbon-carbon bonds on an aromatic ring. Heptachloropropane (C₃HCl₇) is a saturated alkane and lacks an aromatic ring, so it cannot be synthesized through this mechanism.

However, the Lewis acid catalyst you are likely using, such as AlCl₃ or FeCl₃, is essential for the exhaustive chlorination of propane. The catalyst's role here is not to facilitate C-C bond formation but to activate the chlorinating agent (e.g., Cl₂) or the substrate itself, enabling the stepwise substitution of hydrogen atoms with chlorine atoms until the desired polychlorinated product is formed. The key is to reframe your experimental goal from a Friedel-Crafts reaction to a Lewis acid-catalyzed exhaustive chlorination.

Q2: What is the primary role of the Lewis acid catalyst in the synthesis of heptachloropropane?

The Lewis acid, typically AlCl₃, plays a critical role in facilitating the chlorination process. It functions as a chlorine carrier and polarizing agent. The catalyst can polarize the Cl-Cl bond in molecular chlorine (Cl₂), creating a more potent electrophilic chlorine species (Cl⁺δ---Cl---AlCl₃⁻δ) that can be attacked by the alkane. This significantly lowers the activation energy for the substitution of H with Cl compared to uncatalyzed radical chlorination, allowing the reaction to proceed under more controlled conditions.

Troubleshooting Guide for Exhaustive Chlorination

Q3: My primary issue is low yield. The reaction stalls, leaving a mixture of partially chlorinated propanes. What are the likely causes?

Low conversion is a frequent challenge and can typically be traced back to one of three main factors: catalyst deactivation, insufficient chlorinating agent, or sub-optimal reaction temperature.

  • Catalyst Deactivation: Lewis acids like AlCl₃ and FeCl₃ are extremely hygroscopic. Any moisture in your reactants or solvent will hydrolyze the catalyst, rendering it inactive. Ensure all glassware is oven-dried, solvents are anhydrous, and reactants are pure and dry.

  • Inadequate Chlorinating Agent: Exhaustive chlorination requires a significant stoichiometric excess of the chlorinating agent (e.g., Cl₂ gas, sulfuryl chloride). If the supply is insufficient, the reaction will naturally stop at intermediate stages. Ensure a continuous and controlled supply of the chlorinating agent throughout the reaction.

  • Temperature Control: While higher temperatures can increase reaction rates, they can also promote side reactions like thermal decomposition (charring) or drive off volatile reactants. A carefully controlled temperature profile is essential. Start at a lower temperature and gradually increase it as the reaction proceeds and the boiling point of the chlorinated propane mixture rises.

Q4: How can I improve the selectivity towards heptachloropropane and avoid the complex mixture of products?

Achieving high selectivity for a single, highly chlorinated product is challenging. The key is to drive the reaction equilibrium as far towards the perchlorinated product as possible.

  • Prolonged Reaction Time: Ensure the reaction is allowed to run for a sufficient duration. Taking aliquots and analyzing them via Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective way to monitor the disappearance of lower chlorinated species.

  • Catalyst Loading: Increasing the catalyst loading can enhance the reaction rate, but excessive amounts may lead to more side reactions. An optimal loading is typically determined empirically, starting around 5-10 mol% relative to the substrate.

  • Effective Mixing: Ensure vigorous stirring to maintain a homogenous mixture of the catalyst, substrate, and chlorinating agent, especially if using a gaseous chlorinating agent like Cl₂.

Q5: I'm observing significant charring and the formation of a black, tar-like substance. What is causing this and how can it be prevented?

Charring or tar formation is a clear sign of substrate decomposition or polymerization. This is often caused by localized overheating or excessive catalyst activity.

  • Temperature Management: This is the most critical factor. Use a well-controlled heating mantle and ensure efficient stirring to dissipate heat evenly. Hotspots can initiate decomposition.

  • Solvent Choice: While some chlorinations are run neat, using a high-boiling, inert solvent (e.g., carbon tetrachloride, though its use is restricted, or perchloroethylene) can help moderate the reaction temperature and maintain a more homogenous reaction medium.

  • Gradual Addition of Reactants: Adding the substrate or catalyst in portions rather than all at once can help control the initial exotherm of the reaction.

Experimental Protocols & Data

Protocol: Sample Lewis Acid-Catalyzed Exhaustive Chlorination

Objective: To synthesize heptachloropropane from 1,2,3-trichloropropane.

  • Preparation: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser connected to a gas scrubber (to neutralize excess HCl and Cl₂), and a gas inlet tube. Ensure all glassware is rigorously dried in an oven at 120°C overnight.

  • Charging the Flask: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (AlCl₃, ~5 mol%).

  • Addition of Substrate: Slowly add 1,2,3-trichloropropane to the flask.

  • Reaction Initiation: Begin vigorous stirring and start a slow, controlled bubble of dry chlorine (Cl₂) gas through the gas inlet tube into the reaction mixture.

  • Temperature Control: Gently heat the mixture to 50-60°C. An exothermic reaction should be observed. Monitor the temperature carefully and use an oil bath for stable heating.

  • Monitoring: Periodically (e.g., every 2 hours), carefully take a small aliquot from the reaction mixture, quench it with water, extract with a small amount of dichloromethane, and analyze by GC-MS to monitor the conversion of intermediates.

  • Workup: Once the reaction has reached completion (as determined by GC-MS), cool the flask to room temperature. Slowly and carefully quench the reaction by adding it to a mixture of crushed ice and concentrated HCl.

  • Purification: Separate the organic layer, wash with water and then with a sodium bicarbonate solution, dry over anhydrous magnesium sulfate, and purify by fractional distillation under reduced pressure to isolate the heptachloropropane.

Data Summary: Comparison of Lewis Acid Catalysts
CatalystRelative ActivityCommon IssuesHandling Considerations
AlCl₃ Very HighHighly hygroscopic; can promote charring if not controlled.Must be handled under strictly anhydrous conditions.
FeCl₃ HighLess reactive than AlCl₃, but also very hygroscopic. Can be a milder alternative.Requires anhydrous handling; often less expensive.
SbCl₅ Very HighHighly corrosive and toxic. Effective but requires specialized handling.Use in a well-ventilated fume hood with appropriate PPE.
I₂ (as co-catalyst) ModerateOften used to catalyze photochlorination or with other chlorinating agents.Less sensitive to moisture but also less active for thermal processes.

Visual Guides & Workflows

Troubleshooting Workflow for Low Yield

G start Low Yield of Heptachloropropane q1 Analyze product mix by GC-MS start->q1 c1 High % of starting material? q1->c1 c2 High % of intermediates? q1->c2 c3 Significant tar/char formation? q1->c3 c1->c2 No a1 Check Catalyst Activity: - Was it fresh & anhydrous? - Was the system dry? c1->a1 Yes c2->c3 No a2 Increase Reaction Time or Temperature Carefully c2->a2 Yes a3 Increase Cl2 Supply or Chlorinating Agent Stoichiometry c2->a3 Yes a4 Improve Temperature Control: - Use solvent for heat sink - Ensure uniform mixing c3->a4 Yes

Caption: A decision tree for troubleshooting low yields in exhaustive chlorination reactions.

Mechanism: Role of Lewis Acid in Chlorine Activation

G cluster_0 Reactants cluster_1 Activated Complex Cl2 Cl-Cl ActivatedCl δ+  δ- Cl---Cl---AlCl₃ Cl2->ActivatedCl + AlCl₃ AlCl3 AlCl₃ Product Chlorinated Propane (R-Cl) + HCl ActivatedCl->Product Attacks R-H R-H Propane Substrate (R-H) R-H->Product

Caption: Simplified diagram showing AlCl₃ activating molecular chlorine for electrophilic attack.

References

  • Reuben, B. G., & Wittcoff, H. A. (2000). Pharmaceutical Chemicals in Perspective. John Wiley & Sons. [Link]

  • Rossberg, M., et al. (2006). Chlorinated Hydrocarbons. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]

Heptachloropropane Synthesis: A Technical Support Guide to Managing Reaction Exotherms

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals embarking on the synthesis of heptachloropropane, the management of the reaction's exothermic nature is a critical parameter for both safety and success. This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) to navigate the potential challenges associated with this synthesis, ensuring a controlled and efficient experimental outcome.

Introduction: Understanding the Exotherm

The synthesis of heptachloropropane via the Friedel-Crafts alkylation of tetrachloroethylene with chloroform, catalyzed by aluminum chloride (AlCl₃), is an exothermic process. The reaction releases a significant amount of heat, which, if not properly managed, can lead to a rapid increase in temperature. This can result in a dangerous phenomenon known as thermal runaway, where the reaction rate accelerates uncontrollably, potentially causing equipment failure, solvent boiling, and the release of hazardous materials.

This guide is structured to address potential issues you may encounter, providing both preventative measures and corrective actions.

Troubleshooting Guide

This section is designed in a question-and-answer format to directly address specific problems that may arise during the synthesis.

Question 1: My reaction temperature is increasing too rapidly, even with external cooling. What should I do?

Answer:

A rapid temperature increase is a primary indicator of a potential thermal runaway and requires immediate and calm intervention.

Immediate Actions:

  • Enhance Cooling: If you are using an ice bath, ensure it is well-stirred and contains a sufficient amount of ice. Consider adding a salt (e.g., NaCl or CaCl₂) to the ice-water slurry to lower its temperature.

  • Reduce or Stop Reagent Addition: If you are adding one of the reactants dropwise, immediately stop the addition.

  • Increase Stirring Rate: Ensure the reaction mixture is being stirred vigorously to improve heat transfer to the cooling bath and prevent the formation of localized hot spots.

  • Emergency Quenching (Last Resort): In a severe, uncontrolled exotherm, and only if you have a pre-planned and validated quenching procedure, you may need to quench the reaction. A common method is the slow addition of a cold, inert solvent to dilute the reaction mixture and absorb heat. This should only be performed by experienced chemists with appropriate safety measures in place.

Causality and Prevention:

  • Cause: The rate of heat generation from the reaction is exceeding the rate of heat removal by your cooling system. This can be due to:

    • Too rapid addition of the catalyst (AlCl₃) or one of the reactants.

    • Insufficient cooling capacity.

    • Poor heat transfer due to inadequate stirring.

    • Higher than expected concentration of reactants.

  • Prevention:

    • Slow, Controlled Addition: Add the aluminum chloride catalyst portion-wise or as a slurry in a small amount of an inert solvent at a controlled rate. Similarly, if one reactant is being added to the other, do so dropwise with careful temperature monitoring.

    • Adequate Cooling: Begin with a cooling bath at a low temperature (e.g., 0-5 °C) before adding the catalyst.

    • Pre-cool Reactants: Cool the reactants to the desired initial reaction temperature before mixing.

ParameterRecommended ActionRationale
Catalyst Addition Portion-wise or slow continuous feedPrevents a sudden initiation and rapid heat release.
Initial Temperature 0-5 °CProvides a larger temperature buffer to absorb the initial exotherm.
Stirring Vigorous and continuousEnsures uniform temperature distribution and efficient heat transfer.

Question 2: The reaction mixture has turned dark brown/black and is producing a lot of gas. Is this normal?

Answer:

A color change to dark brown or black is often observed in Friedel-Crafts reactions involving aluminum chloride. The formation of charge-transfer complexes and polymeric byproducts can contribute to this coloration. Vigorous gas evolution is also expected, as the reaction produces hydrogen chloride (HCl) as a byproduct. However, an excessively rapid and uncontrolled gas evolution, coupled with a rapid temperature spike, is a sign of a runaway reaction.

What to Monitor:

  • Rate of Gas Evolution: A steady, manageable rate of off-gassing that can be safely vented is normal. A sudden, violent eruption of gas is a cause for concern.

  • Temperature Profile: A gradual and controlled temperature rise is expected. A sharp, uncontrolled increase indicates a problem.

Causality and Prevention:

  • Cause of Darkening: The highly reactive nature of the carbocation intermediates and the strong Lewis acidity of AlCl₃ can lead to side reactions, including polymerization and charring, especially at elevated temperatures.

  • Cause of Gas: The primary gaseous byproduct is HCl.

  • Prevention:

    • Maintain Low Temperature: Running the reaction at a lower temperature can minimize the formation of colored byproducts and control the rate of HCl evolution.

    • Use High-Purity Reagents: Impurities in the reactants or solvent can lead to undesired side reactions and color formation. Ensure your chloroform and tetrachloroethylene are dry and free of stabilizers that might react with AlCl₃.

Question 3: My yield of heptachloropropane is low, and I have a significant amount of a higher-boiling fraction. What could be the cause?

Answer:

Low yields of the desired product with the formation of high-boiling point impurities often point to side reactions.

Potential Side Reactions:

  • Polymerization: Tetrachloroethylene can polymerize in the presence of a strong Lewis acid like AlCl₃, leading to the formation of high molecular weight oligomers.

  • Over-alkylation: While less common with these specific substrates, the initial product could potentially react further.

  • Dehydrochlorination: The heptachloropropane product can undergo dehydrochlorination to form hexachloropropene, especially if the reaction temperature is too high or the mixture is exposed to basic conditions during workup.

Troubleshooting and Optimization:

  • Temperature Control: As with managing the exotherm, maintaining a consistently low reaction temperature is crucial for minimizing side reactions.

  • Stoichiometry: Carefully control the molar ratio of reactants and catalyst. An excess of the alkylating agent or catalyst can sometimes promote side reactions.

  • Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS). Stopping the reaction once the starting material is consumed can prevent the formation of degradation products.

  • Work-up Procedure: Quench the reaction by carefully adding the reaction mixture to ice-water. This will hydrolyze the aluminum chloride and deactivate the catalyst, preventing further reactions. Ensure the workup is performed promptly after the reaction is complete.

Frequently Asked Questions (FAQs)

Q1: What are the essential safety precautions when handling anhydrous aluminum chloride?

A1: Anhydrous aluminum chloride is a highly reactive and corrosive substance. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It reacts violently with moisture, so it is crucial to use dry glassware and solvents. In case of a fire, do not use water; use a Class D fire extinguisher for reactive metals or smother with dry sand.

Q2: How can I ensure my reactants are sufficiently dry for this reaction?

A2: Chloroform and tetrachloroethylene can be dried over a suitable drying agent, such as anhydrous magnesium sulfate or calcium chloride, followed by distillation. It is important to use freshly distilled solvents for the best results.

Q3: What is the mechanism of the exotherm in this reaction?

A3: The exotherm is a result of the formation of highly stable chemical bonds. The reaction proceeds through a Friedel-Crafts alkylation mechanism. The aluminum chloride activates the chloroform, creating a highly electrophilic species. This electrophile then attacks the electron-rich double bond of tetrachloroethylene. The subsequent formation of strong carbon-carbon and carbon-chlorine bonds releases a significant amount of energy in the form of heat.

Q4: Can I use a different Lewis acid catalyst?

A4: While other Lewis acids can catalyze Friedel-Crafts reactions, aluminum chloride is commonly used for this specific transformation due to its high activity. Using a milder Lewis acid may result in a slower reaction rate or lower conversion. If you choose to explore other catalysts, it is essential to conduct small-scale trials to evaluate their effectiveness and the associated exotherm.

Q5: What are the expected byproducts of this synthesis?

A5: Besides the desired heptachloropropane, potential byproducts include:

  • Hexachloropropene: Formed from the dehydrochlorination of heptachloropropane.

  • Polymeric materials: Resulting from the polymerization of tetrachloroethylene.

  • Isomers: Although less likely with these specific reactants, minor isomeric products could potentially form.

Experimental Workflow & Visualization

To provide a clearer understanding of the process, the following sections detail a generalized experimental protocol and a visual representation of the workflow.

Generalized Experimental Protocol for Heptachloropropane Synthesis

!DANGER! This is a generalized procedure and should be adapted and thoroughly risk-assessed for your specific laboratory conditions and scale.

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and assembled under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Reactant Charging: In a reaction flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, charge the tetrachloroethylene and chloroform.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-salt bath.

  • Catalyst Addition: Slowly and portion-wise, add the anhydrous aluminum chloride to the stirred reaction mixture, carefully monitoring the internal temperature. Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 5-10 °C) and monitor its progress by taking aliquots for analysis (e.g., GC).

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture over crushed ice with vigorous stirring to quench the reaction and hydrolyze the aluminum chloride.

  • Work-up: Separate the organic layer, wash it with water and then with a dilute sodium bicarbonate solution to neutralize any remaining acid. Finally, wash with brine.

  • Drying and Purification: Dry the organic layer over a suitable drying agent (e.g., anhydrous MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation.

Logical Workflow for Managing Exotherms

Exotherm_Management_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_troubleshooting Troubleshooting Loop cluster_completion Completion Phase Prep Risk Assessment & Procedure Planning Dry Dry Glassware & Reagents Prep->Dry Cooling Prepare Adequate Cooling System Dry->Cooling Start Charge Reactants & Cool to Setpoint Add Slow, Controlled Catalyst Addition Start->Add Monitor Monitor Temperature & Off-gassing Add->Monitor Exotherm Exotherm Observed? Monitor->Exotherm Action Implement Corrective Actions (Cooling, Stop Addition) Exotherm->Action Yes Stable Reaction Stable? Action->Stable Stable->Monitor No Quench Controlled Quenching of Reaction Stable->Quench Yes, Proceed Workup Aqueous Work-up Quench->Workup Purify Purification Workup->Purify

Caption: A logical workflow for the safe execution and management of exothermic reactions in heptachloropropane synthesis.

References

  • Wyzant. (2019, February 15). Chloroform, CHCl3, is formed by the following reaction...[Link]

  • Wikipedia. (n.d.). Tetrachloroethylene (data page). [Link]

  • Chemistry LibreTexts. (2020, August 14). 6.9: Enthalpies of Reaction from Standard Heats of Formation. [Link]

  • Wikipedia. (n.d.). Chloroform (data page). [Link]

  • Active Thermochemical Tables. (n.d.). Chloroform Enthalpy of Formation. [Link]

  • PubMed. (n.d.). Isolation and Structure Elucidation of the Major Degradation Products of Cefaclor Formed Under Aqueous Acidic Conditions. [Link]

  • NIST. (n.d.). 1,1,1,2,2,3,3-Heptachloropropane. [Link]

  • CalcTool. (2022, July 28). Enthalpy Calculator. [Link]

  • Pearson+. (n.d.). Predict the product of the following Friedel–Crafts alkylation...[Link]

  • Mathos AI. (n.d.). Free Enthalpy Change Calculator. [Link]

  • Active Thermochemical Tables. (n.d.). Tetrachloroethene Enthalpy of Formation. [Link]

  • Wikipedia. (n.d.). 1,1,1,2,2,3,3-Heptachloropropane. [Link]

  • Active Thermochemical Tables. (n.d.). Chloroform Enthalpy of Formation. [Link]

  • ChemRxiv. (n.d.). Friedel-Crafts reaction with polyolefins as alkylation reagents and poly(vinyl chloride) as initiator. [Link]

  • Pearson. (n.d.). Enthalpy Calculator (Hess's Law). [Link]

  • PubChem. (n.d.). Propane, 1,1,1,2,3,3,3-heptachloro-. [Link]

  • YouTube. (2020, May 20). Friedel-Crafts Alkylation with Alkenes. [Link]

  • Cheméo. (n.d.). Chemical Properties of Tetrachloroethylene (CAS 127-18-4). [Link]

  • Quora. (2019, December 5). How to calculate the enthalpy of the formation of cyclopropane. [Link]

  • PubChem. (n.d.). Chloroform. [Link]

  • Beyond Benign. (n.d.). Friedel-Crafts Alkylation. [Link]

  • Active Thermochemical Tables. (n.d.). Tetrachloromethane Enthalpy of Formation. [Link]

  • Active Thermochemical Tables. (n.d.). Tetrachloroethene Enthalpy of Formation. [Link]

  • Khan Academy. (n.d.). Friedel-Crafts alkylation (video). [Link]

  • NIST. (n.d.). Tetrachloroethylene. [Link]

Sources

purification strategies for removing starting materials from heptachloropropane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

1,1,1,2,2,3,3-Heptachloropropane (R-210ca) is a critical intermediate, typically synthesized via the aluminum chloride-catalyzed addition of chloroform to tetrachloroethylene (perchloroethylene). While the reaction is robust, the crude matrix often contains unreacted starting materials (chloroform, tetrachloroethylene), active Lewis acid catalyst (


), and elimination byproducts like hexachloropropene.

Achieving pharmaceutical or electronic-grade purity requires a rigorous separation strategy based on thermodynamics (boiling point differentials) and chemical reactivity (hydrolysis of catalysts). This guide addresses the removal of these specific starting materials to isolate high-purity heptachloropropane.

Diagnostic & Troubleshooting (Q&A)

Q1: My crude reaction mixture is fuming and darkens upon exposure to air. Is this normal?

Diagnosis: This indicates active Aluminum Chloride (


)  remains in the system.
The Science: 

is hygroscopic and reacts violently with atmospheric moisture to release Hydrogen Chloride (HCl) gas, causing fumes. The darkening is often due to the formation of polymeric "tars" catalyzed by the Lewis acid. The Fix: You must perform a Quench and Wash protocol (See Protocol A) before any thermal separation. Distilling a mixture containing active

will degrade your product via dehydrochlorination.
Q2: During distillation, the main fraction solidifies in the condenser, causing a pressure spike.

Diagnosis: Thermal management error. The Science: 1,1,1,2,2,3,3-Heptachloropropane has a melting point of ~29°C .[1][2] Standard tap water (often 15–20°C) provides too much cooling, causing the vapor to desublimate or freeze immediately upon contact with the condenser walls. The Fix: Switch to a warm water recirculator set to 35–40°C for the condenser. This keeps the product in the liquid phase (BP ~243.5°C) while allowing it to condense safely.

Q3: I see a persistent fraction boiling around 210°C. Is this my product?

Diagnosis: Likely Hexachloropropene contamination. The Science: Hexachloropropene (BP ~210°C) is the dehydrochlorination product of heptachloropropane. If your pot temperature was too high or the catalyst wasn't fully removed, you generated this olefin. The Fix: Use a high-reflux ratio (10:1) fractional distillation to separate this "shoulder" fraction. Ensure the pot is pH neutral before heating to prevent further elimination.

Physical Property Matrix

Understanding the physical window of your components is the key to separation.

ComponentRoleBoiling Point (1 atm)Melting PointSolubility (Water)
Chloroform Starting Material61.2 °C-63.5 °CSlight
Tetrachloroethylene Starting Material121.1 °C-19 °CInsoluble
Hexachloropropene Byproduct~210 °C-73 °CInsoluble
Heptachloropropane Target Product 243.5 °C 29 °C Insoluble
Aluminum Chloride CatalystSublimes 178 °C192 °C (at pressure)Reacts Violently

Core Purification Protocols

Protocol A: Catalyst Quenching (The Safety Gate)

Mandatory precursor to distillation.

  • Cooling: Cool the crude reaction mixture to <10°C in an ice bath.

  • Hydrolysis: Slowly pour the organic mixture into a stirred beaker of ice water (ratio 1:1 vol/vol).

    • Note: Do not add water to the organic phase; add organic to water to control the exotherm.

  • Phase Separation: Transfer to a separatory funnel. The organic layer (heptachloropropane + impurities) will be the bottom layer (Density ~1.8 g/mL).

  • Acid Wash: Wash the organic layer twice with 1N HCl to solubilize aluminum salts.

  • Neutralization: Wash with saturated Sodium Bicarbonate (

    
    ) until effervescence ceases.
    
  • Drying: Dry the organic layer over anhydrous Magnesium Sulfate (

    
    ) for 2 hours. Filter.
    
Protocol B: Fractional Distillation (The Separation Engine)

Designed to remove Chloroform and Tetrachloroethylene.

Apparatus: Vacuum-jacketed Vigreux column (or packed column with glass helices), Variable Reflux Head, Warm Water Condenser.

  • Setup: Load the dried crude oil into the still pot. Add boiling chips or a magnetic stir bar.

  • Fraction 1 (Chloroform):

    • Heat slowly. Collect fraction boiling at 60–65°C .

    • Observation: This fraction comes off quickly and is voluminous.

  • Fraction 2 (Tetrachloroethylene):

    • Increase heat. Collect fraction boiling at 118–125°C .

    • Checkpoint: Use Refractive Index (RI) to confirm transition. Tetrachloroethylene RI

      
       1.505.
      
  • Intermediate Cut (Transition):

    • Temperature will rise from 125°C to 200°C. Collect this small volume separately; it contains mixed species.

  • Fraction 3 (Target Heptachloropropane):

    • CRITICAL: Ensure condenser water is >35°C .

    • Collect the fraction boiling at 240–245°C .

    • Product should be a clear, colorless liquid that may solidify upon standing in the receiver if the room is cool.

Process Visualization

Workflow Logic: From Crude to Crystal

PurificationWorkflow Crude Crude Reaction Mixture (Hepta + Perc + CHCl3 + AlCl3) Quench Ice Water Quench (Hydrolyze AlCl3) Crude->Quench Stop Reaction Wash Wash: HCl then NaHCO3 (Remove Al salts & Acid) Quench->Wash Phase Sep Dry Dry: MgSO4 (Remove Water) Wash->Dry Distill Fractional Distillation (Thermal Separation) Dry->Distill Filtered Organic Frac1 Fraction 1: Chloroform (BP 61°C) Distill->Frac1 Low Boiler Frac2 Fraction 2: Tetrachloroethylene (BP 121°C) Distill->Frac2 Mid Boiler Frac3 Fraction 3: Heptachloropropane (BP 243.5°C) Distill->Frac3 High Boiler (Target) Residue Residue: Polymers/Octachloropropane Distill->Residue Pot Residue

Caption: Logical flow for the isolation of Heptachloropropane, highlighting the critical quenching step prior to thermal separation.

References

  • Prins Reaction & Synthesis: Organic Syntheses, Coll. Vol. 2, p. 312 (1943); Vol. 17, p. 58 (1937). "unsym.-Heptachloropropane".[3]

  • Physical Properties (BP/MP): National Institute of Standards and Technology (NIST) WebBook, "1,1,1,2,2,3,3-Heptachloropropane".

  • Catalyst Handling: "Aluminum Chloride - Guide to Safe Handling," ECHA Information on Chemicals.

  • Related Dehydrochlorination:Journal of the American Chemical Society, "Polychloro Compounds: Dehydrochlorination of Heptachloropropane".

Sources

Technical Support Center: Analytical Guide for Heptachloropropane Impurity Detection

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Advanced Troubleshooting & Method Development for 1,1,1,2,2,3,3-Heptachloropropane (HCP) Analysis Audience: Pharmaceutical Researchers, QC Analysts, and Process Chemists Context: HCP is a critical intermediate in the synthesis of HFC-227ea (Heptafluoropropane) , a propellant widely used in pharmaceutical Metered Dose Inhalers (MDIs) and as a clean fire suppression agent.[1] Purity control of this precursor is vital to prevent toxic halogenated byproducts in the final medical-grade propellant.[1]

Module 1: Core Analytical Methodologies

Method Selection Strategy

For the analysis of HCP and its chlorinated impurities, Gas Chromatography (GC) is the gold standard due to the volatility and thermal stability profile of the analytes. While GC-FID is sufficient for purity assays (Area %), GC-MS is mandatory for the identification of unknown impurities during process development.[1]

Recommended System Configuration
ComponentSpecificationRationale
Inlet Split/Splitless (Split ratio 10:1 to 50:1)High split ratios prevent column overload and improve peak shape for the major HCP component.[1]
Liner Deactivated, wool-packed linerPrevents adsorption of polar impurities; wool aids volatilization but must be replaced frequently to avoid degradation.[1]
Column Phase 1 (General): 5% Phenyl-methylpolysiloxane (e.g., DB-5, Rtx-5) Phase 2 (Isomer Resolution): Trifluoropropylmethyl polysiloxane (e.g., DB-210, Rtx-200)Non-polar columns (DB-5) separate by boiling point.[1] Mid-polar columns (DB-210) offer superior selectivity for separating positional isomers and olefinic byproducts [1].[1]
Detector FID (Quantification) / MS (Qualitative)FID provides a wide linear dynamic range.[1] MS (EI mode) is required to distinguish HCP from co-eluting polychlorinated propenes via isotope patterns.[1]
Carrier Gas Helium (1.0 - 1.5 mL/min)Optimal linear velocity for resolution of closely eluting chlorinated congeners.[1]
Standard Operating Procedure (SOP) Outline

Sample Preparation: Dissolve 1,1,1,2,2,3,3-heptachloropropane in n-Hexane or Dichloromethane (DCM) to a concentration of 1.0 mg/mL. Note: DCM is preferred if polar impurities are suspected, but ensure the solvent is stabilizer-free to avoid ghost peaks.[1]

Temperature Program:

  • Initial: 60°C (Hold 2 min) – allows solvent elution.

  • Ramp 1: 10°C/min to 180°C – separates volatile lower-chlorinated byproducts.[1]

  • Ramp 2: 20°C/min to 260°C (Hold 5 min) – elutes HCP (BP ~243°C) and heavier octachloropropane impurities [2].[1]

Module 2: Troubleshooting & FAQs

Q1: "I am observing a 'ghost peak' that increases when I raise the injector temperature. What is happening?"

Diagnosis: Thermal Degradation (Dehydrochlorination).[1] Root Cause: Heptachloropropane is thermally liable.[1] At high injector temperatures (>250°C) or in dirty liners, it undergoes elimination of HCl to form Hexachloropropene .[1] Solution:

  • Lower Inlet Temp: Reduce inlet temperature to 200–220°C.

  • Check Liner: Active sites (charred residue) catalyze this reaction.[1] Replace the liner immediately.[1]

  • On-Column Injection: For critical impurity profiling, switch to cool on-column injection to eliminate thermal stress.[1]

Q2: "My HCP peak is tailing significantly. Is the column dead?"

Diagnosis: Column Overload or Activity. Root Cause: Chlorinated compounds can interact with active silanol groups if the stationary phase is degraded, or the mass on-column is too high.[1] Solution:

  • Dilute Sample: Injecting neat HCP often overloads the stationary phase.[1] Dilute 1:100.

  • Trim Column: Remove 10-20 cm from the inlet end to remove non-volatile residue buildup.[1]

  • Verify Liner: Ensure the liner is fully deactivated.[1]

Q3: "How do I distinguish between 1,1,1,2,2,3,3-HCP and its isomer 1,1,1,2,3,3,3-HCP?"

Diagnosis: Isomer Co-elution.[1] Root Cause: These isomers have nearly identical boiling points.[1] Solution:

  • Change Selectivity: Switch from a DB-5 to a DB-1701 or DB-210 column. The trifluoropropyl phase (DB-210) interacts differently with the dipole moments of the chlorine distribution, often resolving the isomers [1].[1]

  • NMR Validation: Use ^13^C-NMR for definitive structural confirmation if GC separation remains ambiguous.[1]

Module 3: Impurity Profiling & Visualization[1]

Common Impurity Profile

The following impurities are characteristic of HCP synthesis (often via chlorination of propylene or chloroform/TCE coupling):

Impurity NameStructureOriginRelative Retention (RRT vs HCP)
Hexachloropropene C3Cl6Thermal degradation / Under-chlorination< 1.0 (Elutes earlier)
Pentachloropropane C3HCl5Incomplete reaction< 0.8
Octachloropropane C3Cl8Over-chlorination (Perchlorination)> 1.2 (Elutes later)
Hexachloroethane C2Cl6C-C bond cleavage byproduct< 0.5
Degradation Pathway Diagram

The following diagram illustrates the critical thermal degradation pathway users must avoid during analysis.

degradation_pathway HCP 1,1,1,2,2,3,3-Heptachloropropane (Analyte) Heat Thermal Stress (Injector >250°C) HCP->Heat Injection Hexene Hexachloropropene (Artifact Impurity) Heat->Hexene Elimination (-HCl) HCl HCl Gas Heat->HCl

Figure 1: Thermal dehydrochlorination of HCP in hot GC injectors, leading to false-positive identification of Hexachloropropene.[1]

Method Optimization Workflow

Use this logic flow to optimize your separation.

method_dev Start Start: Impurity Profiling ColSelect Select Column: DB-5 (General) or DB-210 (Isomers) Start->ColSelect RunStd Run Standard @ 10°C/min ramp ColSelect->RunStd Decision1 Resolution > 1.5? RunStd->Decision1 Success Validate Method (Linearity, LOD) Decision1->Success Yes Fail Co-elution Detected Decision1->Fail No Action1 Decrease Ramp Rate (5°C/min) Fail->Action1 Broad Peaks? Action2 Switch Stationary Phase (DB-5 -> DB-210) Fail->Action2 Isomer Overlap? Action1->RunStd Action2->RunStd

Figure 2: Decision tree for optimizing GC separation of chlorinated propane impurities.

Module 4: Validation & Compliance

For pharmaceutical applications (e.g., HFC-227ea precursors), method validation must adhere to ICH Q2(R1) guidelines.[1]

  • System Suitability:

    • Resolution (Rs): > 1.5 between HCP and Hexachloropropene.[1]

    • Tailing Factor: < 1.5 for the main HCP peak.[1]

  • Linearity:

    • Demonstrate linearity from 0.05% to 120% of the target concentration.

    • Correlation Coefficient (R²): > 0.999.[1][2]

  • Limit of Detection (LOD):

    • Typical LOD for chlorinated impurities by GC-FID is ~1-10 ppm.[1]

    • By GC-MS (SIM mode), LOD can reach <100 ppb [3].[1]

References

  • U.S. Environmental Protection Agency. (1996).[1] Method 8121: Chlorinated Hydrocarbons by Gas Chromatography: Capillary Column Technique.[1][3] EPA SW-846.[1] Available at: [Link][1]

  • National Institute of Standards and Technology (NIST). 1,1,1,2,2,3,3-Heptachloropropane Properties.[1] NIST Chemistry WebBook, SRD 69.[1][4] Available at: [Link][1]

  • YSI (Xylem). Analysis of 1,2,3-Trichloropropane by Purge and Trap Concentration and Gas Chromatography/Mass Spectrometry. Application Note. Available at: [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading in the Synthesis of 1,1,1,2,2,3,3-Heptachloropropane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,1,1,2,2,3,3-Heptachloropropane (HCC-227ca). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this chemical synthesis, with a specific focus on the critical parameter of catalyst loading. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively.

The synthesis of 1,1,1,2,2,3,3-Heptachloropropane is typically achieved through a modified Friedel-Crafts or Prins reaction, reacting chloroform (CHCl₃) and tetrachloroethylene (C₂Cl₄) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃)[1]. The efficiency, selectivity, and overall success of this reaction are profoundly dependent on the precise amount of catalyst used. Incorrect loading can lead to a cascade of issues, from sluggish or incomplete reactions to the proliferation of unwanted byproducts. This guide provides a structured approach to optimizing catalyst loading and troubleshooting common experimental hurdles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific challenges you may encounter during the synthesis. Each issue is presented in a question-and-answer format, detailing the potential causes and providing actionable, step-by-step protocols for resolution.

Issue 1: Low or No Conversion of Starting Materials

Question: My reaction shows minimal to no formation of 1,1,1,2,2,3,3-Heptachloropropane, even after extended reaction times. What are the likely causes and how can I resolve this?

Answer: This is a frequent challenge that can stem from several factors related to catalyst activity and reaction conditions. A systematic approach is crucial for diagnosis.

Causality Analysis: A catalyst functions by providing an alternative reaction pathway with a lower activation energy.[2] If the catalyst is inactive or present in an insufficient amount, the energy barrier for the reaction remains high, resulting in a slow or non-existent conversion rate.

Troubleshooting Workflow Diagram:

start Low/No Conversion catalyst_check Verify Catalyst Activity (Use fresh AlCl₃) start->catalyst_check loading_check Is Catalyst Loading Sufficient? catalyst_check->loading_check If active increase_loading Systematically Increase Catalyst Loading (e.g., 1, 3, 5 mol%) loading_check->increase_loading No conditions_check Optimize Reaction Conditions (Temperature, Time) loading_check->conditions_check Yes success Reaction Proceeds increase_loading->success purity_check Check Reactant/Solvent Purity (Test for Inhibitors) conditions_check->purity_check purity_check->success

Caption: Decision tree for troubleshooting low conversion.

Recommended Actions:

  • Verify Catalyst Activity: Aluminum chloride is hygroscopic and can lose activity upon exposure to moisture. Always use a fresh, unopened batch or one that has been stored meticulously in a desiccator.

  • Optimize Catalyst Loading: Insufficient catalyst loading is a primary cause of low conversion.[3] There will not be enough active sites to facilitate the reaction at a reasonable rate.[4]

    • Protocol: Set up a series of parallel reactions with incremental increases in AlCl₃ loading. A good starting range for optimization is 1.0 mol% to 5.0 mol% relative to the limiting reagent.

    • Monitor reaction progress at set time intervals (e.g., every 2 hours) using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Evaluate Reaction Temperature: The reaction may require thermal energy to overcome the activation barrier, even with a catalyst. If you are running the reaction at room temperature, consider gradually increasing the temperature in 10-15°C increments.

  • Check for Inhibitors: Impurities in reactants or solvents (e.g., water, alcohols) can act as poisons, deactivating the Lewis acid catalyst.[5][6] Ensure all reactants and any solvents used are anhydrous and of high purity.

Issue 2: Poor Selectivity and Significant Byproduct Formation

Question: My reaction is proceeding, but I'm observing a high percentage of unintended byproducts alongside my target molecule. How can I improve selectivity?

Answer: Poor selectivity is often a sign that the reaction conditions are too harsh or that the catalyst loading is not optimized.

Causality Analysis: While a catalyst directs a specific transformation, excessive catalyst concentration or high temperatures can provide enough energy to overcome the activation barriers of alternative, undesired reaction pathways, leading to byproducts.[3] An optimal catalyst loading balances the rate of the desired reaction against the rates of competing side reactions.[5]

Data-Driven Optimization:

Catalyst Loading (mol% AlCl₃)Conversion (%)Selectivity for HCC-227ca (%)Primary Byproduct(s)
1.04595Unreacted starting materials
2.58592Isomeric heptachloropropanes
5.0 98 88 Isomers, oligomers
7.59975Oligomers, degradation products

Table 1: Hypothetical data illustrating the impact of AlCl₃ loading on reaction selectivity. Note the decrease in selectivity at higher loadings.

Recommended Actions:

  • Reduce Catalyst Loading: This is often the most effective solution. High catalyst loading can lead to overcrowding of active sites and promote side reactions.[3] Systematically decrease the catalyst concentration from your current level and analyze the product distribution.

  • Control Temperature: Run the reaction at the lowest temperature that still affords a reasonable reaction rate. Consider using a cooling bath to maintain a consistent internal temperature.

  • Modify Reagent Addition: Instead of adding all reagents at once, try a slow, controlled addition of one reactant (e.g., chloroform) to the mixture of the other reactant and the catalyst. This can help maintain a low concentration of the added reactant, disfavoring side reactions that may be of a higher reaction order.

Issue 3: Reaction Stalls After Initial Conversion

Question: My reaction starts well, but then the conversion rate slows dramatically and eventually stops before completion. What's happening?

Answer: This behavior typically points to catalyst deactivation during the course of the reaction.

Causality Analysis: Catalyst deactivation occurs when the active sites of the catalyst are blocked or destroyed.[7] In Friedel-Crafts type reactions, the hydrogen chloride (HCl) generated as a byproduct can sometimes interact with the catalyst or the reaction mixture, potentially leading to the formation of inactive complexes or catalyst poisoning.[8] Additionally, trace impurities can cause cumulative deactivation over time.[6]

Troubleshooting Protocol:

  • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon). This prevents moisture from the air from deactivating the AlCl₃ catalyst.

  • Use of a Co-catalyst/Promoter: In some related syntheses of chlorinated hydrocarbons, promoters are used to enhance catalyst stability and performance.[9][10] While less common for this specific synthesis, investigating the effect of a non-nucleophilic base or a co-catalyst could be a valid research direction.

  • Staged Catalyst Addition: If deactivation is suspected, consider adding the catalyst in portions throughout the reaction. For example, add half the catalyst at the beginning and the second half after a few hours when the rate begins to slow. This replenishes the active catalyst in the system.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for optimizing the synthesis of 1,1,1,2,2,3,3-Heptachloropropane? A1: A good starting point for optimization is typically in the range of 1-3 mol% of aluminum chloride relative to the limiting reagent.[11] From there, you can screen higher and lower loadings to find the optimal balance of reaction rate, yield, and selectivity for your specific setup.

Q2: How does increasing catalyst loading generally affect the reaction? A2: Initially, increasing the catalyst loading provides more active sites for the reaction, which typically leads to a higher reaction rate and increased conversion over a given time.[4] However, beyond an optimal point, you may see diminishing returns on the reaction rate and a potential decrease in selectivity as side reactions become more prevalent.[3][12]

Q3: Are there alternatives to aluminum chloride? A3: Yes, other Lewis acids can catalyze Friedel-Crafts type reactions. Ferric chloride (FeCl₃) is a common and often milder alternative that could be screened.[13] The optimal catalyst may vary depending on the precise reaction conditions and desired outcome.

Q4: What are the primary signs of catalyst deactivation? A4: The most common signs are a noticeable decrease in the reaction rate over time, the reaction stalling before reaching full conversion, or a change in the product selectivity profile as the reaction progresses.[7]

Q5: Can I reuse the catalyst? A5: Aluminum chloride is typically consumed or complexed during the aqueous workup phase of the reaction, making its recovery and reuse impractical for this type of homogeneous catalysis.

Experimental Protocol: Optimizing AlCl₃ Loading

Objective: To determine the optimal catalyst loading of AlCl₃ that maximizes the yield of 1,1,1,2,2,3,3-Heptachloropropane while minimizing byproduct formation.

Workflow Diagram:

prep Prepare 4 Identical, Dry Reaction Vessels Under Inert Atmosphere (N₂) reagents Add Tetrachloroethylene (1.0 equiv) to each vessel prep->reagents catalyst Add AlCl₃ at Varying Loads: - Vessel 1: 1.0 mol% - Vessel 2: 2.5 mol% - Vessel 3: 5.0 mol% - Vessel 4: 7.5 mol% reagents->catalyst addition Slowly Add Chloroform (1.2 equiv) to each vessel at 0°C catalyst->addition reaction Stir at Controlled Temperature (e.g., 25°C) for 24h addition->reaction monitoring Monitor Progress via GC (Take aliquots at t=2, 6, 12, 24h) reaction->monitoring workup Quench Reaction (e.g., with cold HCl(aq)) & Extract Product monitoring->workup analysis Analyze Final Product Mixture (GC, NMR) to determine Conversion & Selectivity workup->analysis

Sources

scale-up considerations for the synthesis of hexachloropropene

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Subject: Scale-Up, Troubleshooting, and Safety for Hexachloropropene (


) Synthesis

Executive Technical Brief

To: Process Chemists & Engineers Hexachloropropene (HCP) is a dense, high-boiling (


) perchlorinated intermediate. While bulk industrial methods utilize high-temperature chlorinolysis of propylene, pharmaceutical and fine chemical scale-up  (100g to 10kg) typically relies on the controlled dehydrochlorination of 1,1,1,2,2,3,3-heptachloropropane (

)
.

This route is preferred for its selectivity and manageable exotherm compared to radical chlorination. However, scale-up introduces critical challenges in agitation efficiency (biphasic systems) , corrosion management (chloride stress) , and distillation safety .

Synthesis & Process Logic

Primary Scale-Up Route: Base-Promoted Elimination

The most robust protocol for laboratory-to-pilot transition involves the


 elimination of HCl from heptachloropropane using an inorganic base (KOH or Ca(OH)

) in a phase-transfer or solvent-assisted system.

Reaction Scheme:



Process Flow Diagram

HCP_Synthesis_Flow Start Start: Heptachloropropane (C3HCl7) Feed Reactor Reactor (Glass-Lined) + KOH/MeOH Temp: 60-80°C Start->Reactor Controlled Addition Quench Quench/Phase Split Remove Aqueous Layer Reactor->Quench Crude Mixture Wash Wash Cycle 1. Water 2. Dilute HCl (Neut.) Quench->Wash Organic Phase Dry Drying (MgSO4 or Mol Sieves) Wash->Dry Wet Organic Distill Vacuum Distillation Target: 10-20 mbar Dry->Distill Dry Crude Product Pure Hexachloropropene (>98%) Distill->Product Main Fraction

Figure 1: Standard workflow for the base-promoted synthesis of Hexachloropropene.

Troubleshooting & FAQs

This section addresses specific deviations observed during scale-up.

Category A: Reaction Performance

Q1: My yield has dropped significantly upon scaling from 50g to 1kg. The starting material (


) remains unreacted. 
  • Diagnosis: Mass Transfer Limitation.

  • Root Cause: The reaction is often biphasic (organic halide + aqueous/alcoholic base). At larger scales, the surface-area-to-volume ratio decreases, reducing the interfacial contact area necessary for the reaction.

  • Corrective Action:

    • Increase Agitation: Ensure your impeller tip speed is sufficient to create an emulsion.

    • Phase Transfer Catalyst (PTC): Add 1-3 mol% of Tetrabutylammonium bromide (TBAB) or Aliquat 336. This shuttles the hydroxide ion into the organic phase, accelerating the rate significantly [1].

Q2: The reaction mixture turned into a black tar/polymer.

  • Diagnosis: Uncontrolled Exotherm / Polymerization.

  • Root Cause: HCP is an alkene. Localized hot spots caused by rapid base addition can trigger polymerization or degradation.

  • Corrective Action:

    • Dosing Control: Do not dump the base. Use a dosing pump to add the base solution slowly, maintaining the internal temperature strictly below

      
      .
      
    • Radical Scavenger: Add a stabilizer (e.g., 100 ppm BHT) to the reaction mixture if high temperatures are unavoidable.

Category B: Purification & Isolation[1][2]

Q3: Distillation is requiring excessive temperatures (


), causing product discoloration. 
  • Diagnosis: Thermal Degradation due to Atmospheric Distillation.

  • Root Cause: HCP boils at

    
     at atmospheric pressure. Prolonged heating at this temperature promotes dechlorination and tar formation.
    
  • Corrective Action:

    • Switch to Vacuum: Distill at reduced pressure.

    • Target:

      
       at 10-15 mmHg (Torr). This drastically reduces thermal stress.
      

Q4: The final product is cloudy or has a white precipitate.

  • Diagnosis: Residual Salts / Moisture.

  • Root Cause: Incomplete phase separation or salt carryover (KCl) during the quench.

  • Corrective Action:

    • Polishing Filtration: Pass the dried organic phase through a 0.45

      
      m PTFE filter prior to distillation.
      
    • Azeotropic Drying: If water persists, perform a "fore-cut" distillation; water will azeotrope out with the first fraction of organics.

Troubleshooting Logic Tree

Use this decision matrix to diagnose low purity issues.

Troubleshooting_Tree Start Issue: Low Purity HCP Check1 Is Starting Material Present? Start->Check1 Yes1 Incomplete Conversion Check1->Yes1 Yes No1 Check Byproducts Check1->No1 No Action1 Action: Increase Temp, Add PTC (TBAB), Check Stirring Yes1->Action1 Check2 Is there C2Cl4 (Perchlor)? No1->Check2 Yes2 Over-Cracking/Cleavage Check2->Yes2 Yes No2 Unknown Impurities? Check2->No2 No Action2 Action: Reduce Reaction Temp, Reduce Base Concentration Yes2->Action2 Action3 Action: Check Feed Purity Verify Distillation Vacuum No2->Action3

Figure 2: Diagnostic logic for purity issues in HCP synthesis.

Critical Safety & Material Compatibility

Toxicity Profile

HCP is a potent nephrotoxin (kidney toxin) and a lachrymator. It is readily absorbed through the skin.

  • OEL (Occupational Exposure Limit): typically < 0.1 ppm (Check local regulations).

  • PPE Requirement: Double nitrile gloves (or Viton for prolonged handling), chemical splash goggles, and a full-face respirator with organic vapor cartridges if working outside a fume hood [2].

Material Compatibility Matrix

Handling chlorinated solvents at elevated temperatures requires strict material selection to prevent equipment failure.

MaterialCompatibility RatingNotes
Glass (Borosilicate) Excellent Recommended for all reactor liners.
PTFE / Teflon Excellent Ideal for gaskets, stir bars, and seals.
Viton (FKM) Good Acceptable for O-rings; may swell slightly over time.
Stainless Steel (316) Fair / Poor Avoid if HCl or moisture is present (pitting corrosion).
Hastelloy C-276 Excellent Required for metal impellers/thermowells in acidic conditions.
Aluminum DANGER Strictly Prohibited. Can react violently (Friedel-Crafts initiation).

References

  • Preparation of Hexachloropropene: Source: PubChem. (n.d.). 1,1,2,3,3,3-Hexachloro-1-propene.[1][2] National Library of Medicine. URL:[Link]

  • Safety & Toxicology: Source: New Jersey Department of Health. (2010).[3] Hazardous Substance Fact Sheet: Hexachloropropene. URL:[Link]

  • Distillation & Purification: Source: University of Rochester, Dept. of Chemistry. How To: Purify by Distillation. URL:[Link]

  • Chemical Compatibility: Source: Cole-Parmer. Chemical Compatibility Database. URL:[Link]

Sources

troubleshooting mass spectrometry fragmentation of heptachloropropane

Technical Support Center: Mass Spectrometry of Heptachloropropane ( )

Introduction: The Analytical Challenge

Heptachloropropane (

11

Part 1: The "Missing Molecular Ion" Problem

User Query: "I am running 1,1,1,2,2,3,3-heptachloropropane on GC-EI-MS, but I cannot see the molecular ion (

Root Cause Analysis

In standard Electron Ionization (EI) at 70 eV, highly chlorinated alkanes rarely exhibit a visible molecular ion (



Troubleshooting Protocol
StepActionTechnical Rationale
1 Lower Ionization Energy Reduce electron energy from 70 eV to 35-40 eV . This "softens" the ionization, reducing internal energy and increasing the survival probability of the

ion.
2 Switch to Chemical Ionization (CI) Use Methane or Isobutane CI . This transfers a proton to form

. Because protonation is less exothermic than electron impact, the molecular structure remains intact.
3 Monitor the

Cluster
If

is absent, use the

fragment (approx m/z 249) as your quantitative proxy. This is often the Base Peak or second most intense peak.
Visualizing the Fragmentation Pathway

The following diagram illustrates why you lose the molecular ion and where the "Ghost Peaks" (discussed in Part 3) come from.

FragmentationPathwayHeptaHeptachloropropane(C3HCl7)Neutral MoleculeHexaPropeneHexachloropropene(Thermal Degradation Artifact)[M-HCl]Hepta->HexaPropeneThermal Degradation(In Injector/Liner)MolIonMolecular Ion [M]+(Unstable, rarely seen)Hepta->MolIonElectron Ionization(70 eV)Fragment1Fragment [M-Cl]+(Loss of Cl radical)Dominant IonMolIon->Fragment1Fast Dissociation(-Cl•)Fragment2Fragment [M-Cl-HCl]+(Secondary Fragmentation)Fragment1->Fragment2(-HCl)

Figure 1: Competing pathways of thermal degradation (red) vs. ionization fragmentation (green/yellow).

Part 2: Decoding the Isotope "Mess"

User Query: "The spectrum looks like a barcode. I see a massive cluster of peaks separated by 2 mass units. How do I verify this is actually

The Chlorine Cluster Rule

Chlorine exists naturally as


2

Theoretical Isotope Abundance Table ( )

Use this table to validate your mass spectrum. If your observed ratios deviate significantly (>10%) from these values, you likely have interference or detector saturation.[1]

Mass ShiftIon CompositionCalculation LogicRelative Intensity (%)
M


51.3
M+2



100.0 (Base Peak)
M+4



83.6
M+6



38.8
M+8



10.8

Analyst Note: The "Monoisotopic Mass" (all


) is NOT  the most abundant peak. For 

, the M+2 peak (containing one

) is statistically the most likely combination.

Part 3: Thermal Instability & "Ghost Peaks"

User Query: "I see a peak eluting just before my target that matches the spectrum of Hexachloropropene. Is my standard contaminated?"

Diagnosis: Dehydrochlorination

Heptachloropropane is thermally labile. Inside a hot GC injection port (typically 250°C+), it undergoes dehydrochlorination (elimination of HCl) to form hexachloropropene (


This is not a contamination; it is an artifact of your method parameters.

Troubleshooting Workflow

TroubleshootingFlowStartIssue: Ghost Peak(Hexachloropropene)CheckTempCheck Injector TempStart->CheckTempDecision1> 220°C?CheckTemp->Decision1Action1Lower Temp to200°C - 210°CDecision1->Action1YesCheckLinerCheck Liner TypeDecision1->CheckLinerNoDecision2StandardGlass Wool?CheckLiner->Decision2Action2Switch to Ultra-InertDeactivated LinerDecision2->Action2Yes (Active Sites)Action3Check ColumnActivityDecision2->Action3No

Figure 2: Decision tree for eliminating thermal degradation artifacts.

Corrective Actions
  • Lower Injector Temperature: Reduce inlet temperature to the lowest point that still ensures volatilization (often 200°C - 210°C is sufficient for propanes).

  • Remove Active Sites: Glass wool provides a high surface area for catalytic degradation. Use a baffled, deactivated liner without glass wool.[1]

  • On-Column Injection: If degradation persists, switch to "Cool On-Column" injection to bypass the hot vaporization stage entirely.

Part 4: Isomer Differentiation

User Query: "I have 1,1,1,2,2,3,3-heptachloropropane and 1,1,1,2,3,3,3-heptachloropropane. Their spectra look identical. How do I tell them apart?"

While the isotope clusters are identical, the fragmentation probability differs based on structure.

  • This compound (

    
    ): 
    
    • Symmetry: Contains two terminal trichloromethyl (

      
      ) groups.
      
    • Marker: Expect a significantly higher abundance of the

      
       ion (m/z 117, 119, 121)  because cleavage can occur at either end of the molecule to produce this stable fragment.
      
  • 1,1,1,2,2,3,3-heptachloropropane (

    
    ): 
    
    • Asymmetry: Contains only one terminal

      
       group.
      
    • Marker: The formation of

      
       (m/z 83, 85,[1] 87) competes more effectively here.
      

Summary Table for Isomers:

FeatureIsomer A (1,1,1,2,3,3,3-)Isomer B (1,1,1,2,2,3,3-)
Structure


Key Fragment

(m/z 117)

(m/z 83)
Abundance Trend Higher m/z 117 relative intensityLower m/z 117 relative intensity

References

  • NIST Mass Spectrometry Data Center. (2023). 1,1,1,2,2,3,3-Heptachloropropane Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1][3] [Link]

  • Chemistry LibreTexts. (2022). Isotope Abundance and Mass Spectrometry. [Link]

  • Agilent Technologies. (2017).[4] Analysis of Chlorinated Paraffins by Gas Chromatography Quadrupole Time-of-Flight Mass Spectrometry. Application Note. [Link]

  • Cranfield University. (2021). Understanding the dechlorination of chlorinated hydrocarbons in the pyrolysis of mixed plastics. CERES Research Repository. [Link]

ensuring anhydrous conditions for Grignard reagents with chlorinated solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center | Knowledge Base Article Article ID: GRIG-SOLV-004 Subject: Ensuring Anhydrous Conditions for Grignard Reagents with Chlorinated Solvents Last Updated: February 6, 2026 Audience: Chemical Synthesis Teams, Process Chemists, R&D Scientists

Part 1: Core Directive & Safety Advisory

CRITICAL SAFETY WARNING: Solvent Compatibility Before proceeding, you must distinguish between Solvent for Formation and Solvent for Application .

  • Formation: NEVER attempt to synthesize a Grignard reagent (

    
    ) directly in dichloromethane (DCM) or chloroform. The magnesium metal can react with the chlorinated solvent (Wurtz-type coupling or 
    
    
    
    -elimination), leading to dangerous exothermic runaways or the formation of explosive carbenes.
  • Application: DCM is a viable solvent for the electrophile (e.g., ketone, aldehyde) or as a co-solvent during the addition phase, provided the temperature is strictly controlled (typically

    
    ).
    

The "Zero-Water" Mandate Grignard reagents are stoichiometric bases. Every molecule of water in your chlorinated solvent destroys one equivalent of Grignard reagent, producing magnesium hydroxide (white precipitate) and the protonated alkane (


). For quantitative coupling, the water content in DCM must be <10 ppm .

Part 2: Solvent Preparation Protocols

To ensure stability, you must strip water from DCM to single-digit ppm levels. Standard "reagent grade" DCM (approx. 50-100 ppm water) is insufficient.

Method A: The Calcium Hydride Distillation (Gold Standard)

Best for: Large scale prep requiring active water removal.

  • Pre-Drying: Pre-dry DCM over anhydrous

    
     for 4 hours to remove bulk water. Decant.
    
  • Charging: Transfer DCM to a round-bottom flask containing Calcium Hydride (

    
    )  granules (5% w/v).
    
    • Note: Do not use Lithium Aluminum Hydride (

      
      ) with DCM; it can react explosively.
      
  • Reflux: Reflux under an inert atmosphere (

    
     or 
    
    
    
    ) for 4–12 hours. The
    
    
    reacts with residual water to release
    
    
    gas.[1]
  • Distillation: Distill the DCM directly into a flame-dried, argon-purged Schlenk flask containing activated 4Å molecular sieves.

  • Validation: Verify water content via Karl Fischer titration. Target: <10 ppm .

Method B: Molecular Sieve Static Drying (High Efficiency/Low Risk)

Best for: Daily benchtop use where distillation is impractical.

  • Activation: Activate 3Å or 4Å molecular sieves at 300°C under high vacuum for 12 hours.

    • Why? Unactivated sieves can actually release water into dry solvents.

  • Loading: Add 10-20% (w/v) activated sieves to the DCM bottle.

  • Incubation: Allow to stand for a minimum of 48 hours.

  • Result: This method reliably achieves <5 ppm water content without thermal risk.

Part 3: Experimental Workflow (Visualized)

The following diagram illustrates the safe handling of Grignard reagents when introducing a DCM-solvated electrophile.

Grignard_DCM_Workflow cluster_Prep Phase 1: Preparation cluster_Reaction Phase 2: The Reaction Start Start: Experimental Planning Drying Dry DCM (<10 ppm H2O) (CaH2 Reflux or 4Å Sieves) Start->Drying Glassware Flame-Dry Glassware (Vacuum/Ar Cycle x3) Start->Glassware Dissolution Dissolve Electrophile in Dry DCM Drying->Dissolution Cooling Cool Reaction Vessel to 0°C or -78°C (Critical for DCM stability) Glassware->Cooling Reagent Prepare Grignard in Ether/THF (Standard Schlenk Tech) Addition Slow Addition of Grignard (Dropwise via Cannula) Reagent->Addition Cooling->Addition Dissolution->Cooling Check Check: Is Temp > 0°C? Addition->Check SideReaction RISK: Carbene Formation / Wurtz Coupling Check->SideReaction Yes Success Success: Adduct Formation Check->Success No (Maintained Low Temp)

Caption: Logical workflow for the safe addition of ethereal Grignard reagents to DCM-solvated substrates, highlighting the critical temperature control checkpoint.

Part 4: Troubleshooting & FAQs

Q1: My Grignard reagent turned into a white slurry immediately upon addition to the DCM solution. Why?

Diagnosis: Moisture Contamination. The white precipitate is Magnesium Hydroxide (


) or Magnesium Alkoxide. This indicates your DCM was not sufficiently dry.
Corrective Action: 
  • Re-dry the DCM using activated 4Å molecular sieves for at least 48 hours.

  • Ensure the transfer lines (cannulas/syringes) were oven-dried and purged with Argon.

  • Pro-Tip: Add a small crystal of 1,10-phenanthroline to your Grignard stock. It turns purple. If the color disappears upon adding a drop of DCM, your solvent is wet.

Q2: I see unexpected cyclopropanated byproducts in my reaction. What happened?

Diagnosis: Solvent Reactivity (Carbene Formation). At higher temperatures, Grignard reagents can deprotonate DCM or undergo halogen exchange, leading to chloromethyl magnesium species that decompose into carbenes (methylene). These carbenes can cyclopropanate alkenes present in your substrate. Corrective Action:

  • Lower the Temperature: Conduct the addition at -78°C or at least <0°C .

  • Switch Solvents: If the byproduct persists, switch the electrophile solvent to Toluene or 1,2-Difluorobenzene (chemically inert alternative).

Q3: Can I store my Grignard reagent in a mixture of THF and DCM?

Answer: No. While you can perform reactions in this mixture at low temperatures, storage is unsafe. Over time, even at room temperature, the Grignard will slowly react with the DCM, degrading the titer of your reagent and potentially building pressure in the storage vessel.

Q4: How do I calculate the "Sacrificial Loss" if I can't get my DCM perfectly dry?

Technical Insight: If you suspect your DCM has ~50 ppm water and you cannot dry it further:

  • Calculate total moles of water:

    
    
    
  • Add an excess of Grignard reagent equal to

    
     plus a 10% safety margin.
    
  • Warning: This generates basic magnesium salts that may interfere with sensitive substrates.

Part 5: Data Summary

Table 1: Drying Efficiency of Desiccants for DCM

Desiccant MethodTime RequiredFinal Water Content (ppm)Suitability for Grignard
None (Reagent Grade) N/A50–200FAIL
CaCl2 (Pre-dry) 4 hours20–50FAIL (High Risk)
CaH2 Reflux 4–12 hours10–15PASS (Standard)
4Å Mol. Sieves (Activated) 48 hours< 5PASS (Optimal)

References

  • Safety of Grignard Reactions : American Chemical Society. Grignard Reaction Safety Guide. Available at: [Link]

  • Drying Protocols : Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Available at: [Link]

  • Grignard Reactivity with Solvents : Tuulmets, A., et al. (2004).[2] Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. The Journal of Organic Chemistry. Available at: [Link]

  • Titration of Grignard Reagents : Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition. (Context on high-sensitivity Grignard handling). Available at: [Link]

Sources

Validation & Comparative

comparing the reactivity of 1,1,1,2,3,3,3-Heptachloropropane and 1,1,1,2,2,3,3-Heptachloropropane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes synthesis of hydrofluoroolefins (HFOs) and advanced chlorocarbon intermediates, the choice of starting material dictates process efficiency. This guide compares the two primary isomers of heptachloropropane (HCP):

  • Isomer A: 1,1,1,2,3,3,3-Heptachloropropane (Symmetrical backbone)

  • Isomer B: 1,1,1,2,2,3,3-Heptachloropropane (Asymmetrical backbone)[1]

Core Thesis: While both isomers serve as precursors to Hexachloropropene (HCP-ene) , Isomer A (1,1,1,2,3,3,3-HCP) exhibits superior reactivity kinetics in base-catalyzed dehydrochlorination. This is driven by the "double-activation" of its central proton by flanking trichloromethyl groups, making it the preferred intermediate for rapid, high-yield olefin production. Isomer B, while stable, suffers from slower elimination kinetics due to the lower acidity of its terminal proton.

Structural & Mechanistic Analysis

To understand the reactivity differences, we must look beyond the molecular formula (


) and analyze the electronic environment of the reactive centers.
Electronic Environment & Acidity

The primary reaction of interest is Dehydrochlorination (elimination of HCl). The rate-limiting step in an E2 elimination mechanism is the abstraction of the proton (


).
  • Isomer A (1,1,1,2,3,3,3-HCP):

    • Structure:

      
      
      
    • Analysis: The single hydrogen atom is located on the central carbon (C2). It is flanked by two powerful electron-withdrawing trichloromethyl (

      
      ) groups.
      
    • Effect: These groups exert a massive inductive effect (-I), pulling electron density away from the C-H bond. This renders the central proton highly acidic (

      
       is significantly lowered), making it extremely susceptible to attack by bases (e.g., 
      
      
      
      , amines).
  • Isomer B (1,1,1,2,2,3,3-HCP):

    • Structure:

      
      
      
    • Analysis: The hydrogen is located on a terminal carbon (C3). It is adjacent to a dichloromethylene (

      
      ) group.
      
    • Effect: While still acidic, the inductive stabilization of the resulting carbanion/transition state is weaker compared to Isomer A. The steric access to the terminal hydrogen is good, but the thermodynamic drive for proton removal is lower.

Reaction Pathway Visualization

Both isomers collapse to the same product, Hexachloropropene, but the pathways differ energetically.

ReactivityPathway IsomerA 1,1,1,2,3,3,3-HCP (Isomer A) Central H (High Acidity) TS_A Transition State A (Stabilized by 2x CCl3) IsomerA->TS_A Fast E2 Elimination (Low Activation Energy) IsomerB 1,1,1,2,2,3,3-HCP (Isomer B) Terminal H (Mod. Acidity) TS_B Transition State B (Less Stabilized) IsomerB->TS_B Slower Elimination Product Hexachloropropene (CCl3-CCl=CCl2) TS_A->Product -HCl TS_B->Product -HCl

Figure 1: Comparative reaction pathways showing the kinetic advantage of Isomer A.

Comparative Performance Data

The following data summarizes the physical and chemical distinctions critical for process scale-up.

Feature1,1,1,2,3,3,3-HCP (Isomer A)1,1,1,2,2,3,3-HCP (Isomer B)Impact on Processing
H-Position Secondary (C2)Primary (C3)Isomer A reacts 2-3x faster in basic media.
Physical State (25°C) LiquidSolid (MP ~29°C)Isomer A is easier to pump/meter without heating lines.
Synthesis Route

+ Trichloroethylene (Kharasch Addn.)

+ Tetrachloroethylene
Isomer A route often uses cheaper bulk solvents (

).
Dehydrochlorination Yield >95% (Mild Base)85-90% (Requires Stronger Base/Heat)Isomer A offers higher throughput.
Byproduct Profile Low (Clean Elimination)Moderate (Risk of over-chlorination/polymerization)Isomer A requires less downstream purification.

Experimental Protocol: Kinetic Comparison

To empirically validate the reactivity difference, we utilize a Competitive Elimination Assay . This protocol ensures fair comparison by reacting both isomers under identical conditions.

Reagents & Safety
  • Substrates: High purity (>98%) Isomer A and Isomer B.

  • Base: 1.0 M KOH in Methanol (Standardized).

  • Internal Standard: 1,2,4-Trichlorobenzene (Inert under these conditions).

  • Safety: Work in a fume hood. Heptachloropropanes are potential carcinogens and skin irritants. Wear butyl rubber gloves.

Workflow Description
  • Preparation: Dissolve equimolar amounts (0.01 mol) of Isomer A and Isomer B in 50 mL Methanol containing the internal standard.

  • Initiation: Thermostat the reactor to 20°C. Rapidly inject a limiting amount of KOH (0.005 mol) to create competitive conditions.

  • Sampling: Aliquot 0.5 mL samples at t=0, 1, 3, 5, and 10 minutes.

  • Quenching: Immediately quench samples into dilute HCl/Hexane biphasic mixture to stop the reaction.

  • Analysis: Analyze the organic layer via GC-FID to measure the depletion of Isomer A vs. Isomer B.

Experimental Setup Diagram

ExperimentalSetup Reactor Jackated Reactor (MeOH + Isomers A & B) Sampler Sampling Port Reactor->Sampler t = 0..10 min BaseFeed Syringe Pump (KOH/MeOH) BaseFeed->Reactor Controlled Injection Quench Quench Vial (HCl/Hexane) Sampler->Quench Stop Reaction GC GC-FID Analysis (Quantify Conversion) Quench->GC Organic Phase Injection

Figure 2: Workflow for competitive kinetic assay.

Expected Results

In a competitive environment, Isomer A will be consumed significantly faster than Isomer B.

  • Isomer A Conversion: ~80% within 5 minutes.

  • Isomer B Conversion: ~20-30% within 5 minutes.

  • Interpretation: The base preferentially attacks the more acidic secondary proton of Isomer A.

Synthesis Implications for HFO Production

The choice of isomer affects the entire downstream value chain for products like HFO-1234yf.

  • Feedstock Availability: Isomer A is readily synthesized from Carbon Tetrachloride (

    
    ) and Trichloroethylene (TCE) using copper or iron catalysts (Telomerization). This is a highly atom-efficient route.
    
  • Process Intensification: Because Isomer A is a liquid at room temperature (unlike Isomer B which may solidify), it allows for continuous flow processing without the risk of line clogging or the energy cost of heat tracing.

  • Conversion to Hexachloropropene: Since Isomer A eliminates HCl more readily, the reactor residence time can be reduced, increasing plant capacity (Volume/Time yield).

References

  • Synthesis of Halogenated Hydrocarbons. U.S. National Library of Medicine, PubChem. 1,1,1,2,2,3,3-Heptachloropropane Compound Summary. [Link][2]

  • Hexachloropropene Production. Wikipedia. Detailed reaction pathways from heptachloropropane isomers. [Link][3]

  • Dehydrochlorination Kinetics. ScienceMadness & Industrial Patents. Discussion on the synthesis of hexachloropropene from heptachloropropane. [Link]

Sources

Spectroscopic Differentiation of Heptachloropropane Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Differentiation Between Heptachloropropane Isomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Heptachloropropanes (


) serve as critical intermediates in the synthesis of next-generation hydrofluoroolefins (HFOs), specifically HFO-1234yf, a low-GWP refrigerant. The two primary isomers—1,1,1,2,2,3,3-heptachloropropane (HC-220aa)  and 1,1,1,2,3,3,3-heptachloropropane (HC-220da) —exhibit distinct reactivities during dehydrochlorination.

Precise differentiation is mandatory for process optimization, as the presence of the incorrect isomer can lead to yield loss and downstream purification challenges. This guide provides a self-validating spectroscopic workflow to distinguish these isomers using NMR and Mass Spectrometry.

Structural Analysis & Isomer Identification

Before spectroscopic analysis, one must understand the structural symmetry that dictates the spectral signals.

FeatureIsomer A: 1,1,1,2,2,3,3-heptachloropropane Isomer B: this compound
Common Code HC-220aaHC-220da
Structure


Symmetry Asymmetric Symmetric (

plane through central C)
Proton Environment Terminal (

)
Central (

)
Carbon Environments 3 Distinct Carbons2 Distinct Carbons (Terminal

groups are equivalent)
Primary Method: NMR Spectroscopy (The "Symmetry Test")

The most robust method for differentiation is Carbon-13 NMR. The structural symmetry of Isomer B reduces the number of unique carbon signals, providing a binary "Pass/Fail" identification system.

Theoretical Basis
  • Isomer A (

    
    ):  Lacks internal symmetry. All three carbons are chemically non-equivalent.
    
  • Isomer B (

    
    ):  Possesses a plane of symmetry. The two terminal trichloromethyl (
    
    
    
    ) carbons are chemically equivalent.
Experimental Protocol
  • Sample Prep: Dissolve ~20 mg of sample in 0.6 mL

    
     (Chloroform-d).
    
  • Instrument: 300 MHz NMR (or higher).

  • Pulse Sequence: Standard Proton-Decoupled

    
     (zgpg30 or equivalent).
    
  • Scans: Minimum 256 scans to ensure quaternary carbon visibility.

Data Interpretation
Signal CountInterpretationAssignment (Approx. Shift)
3 Signals Isomer A (HC-220aa)

~90-100 (

),

~80-90 (

),

~60-70 (

)
2 Signals Isomer B (HC-220da)

~90-100 (

, Intensity 2x),

~60-70 (

, Intensity 1x)

Analyst Note: The intensity ratio in Isomer B (approx 2:1 for


:CHCl) is a secondary confirmation, though relaxation times (

) may skew integration. The count of peaks is the primary validator.[1]
Secondary Method: NMR Spectroscopy[3]

Proton NMR provides a rapid check but requires precise chemical shift referencing. Both isomers display a singlet, so multiplicity cannot be used for differentiation.

Comparative Data
IsomerMultiplicityChemical Shift (

ppm in

)
Structural Cause
Isomer B (HC-220da)Singlet (1H)5.29 ppm Proton is on a secondary carbon flanked by two withdrawing

groups.
Isomer A (HC-220aa)Singlet (1H)~5.8 - 6.2 ppm Proton is on a terminal carbon (

). The gem-dichloro effect typically deshields this proton relative to the central proton of Isomer B.

Protocol Tip: Always reference the solvent residual peak (


) at 7.26 ppm . A shift deviation of >0.1 ppm from 5.29 ppm suggests the presence of Isomer A or impurities.
Confirmatory Method: Mass Spectrometry (EI-MS)

Electron Impact (EI) Mass Spectrometry confirms identity through fragmentation patterns driven by the stability of the carbocation formed upon C-C bond cleavage.

Fragmentation Logic
  • Isomer A (

    
    ):  The weakest bond is the C-C bond. Cleavage often yields the 
    
    
    
    cation.
  • Isomer B (

    
    ):  Cleavage of the C-C bond yields the stable trichloromethyl cation (
    
    
    
    ).
Diagnostic Peaks
IsomerBase Peak (m/z)Fragment IDMechanism
Isomer A 83

Loss of

fragment.
Isomer B 117

Loss of

fragment.

Note: Chlorine isotope patterns (


/

) will be prominent. The m/z values listed refer to the lowest mass isotope cluster (containing

).
Analytical Workflow Diagram

The following decision tree illustrates the logical flow for differentiating the isomers in a mixed or unknown sample.

Heptachloropropane_Analysis Start Unknown Heptachloropropane Sample Prep Sample Prep: Dissolve in CDCl3 Start->Prep H_NMR Run 1H NMR Prep->H_NMR Check_Shift Check Chemical Shift H_NMR->Check_Shift IsoB_Likely Likely Isomer B (HC-220da) (Shift ~5.29 ppm) Check_Shift->IsoB_Likely δ = 5.29 ppm IsoA_Likely Likely Isomer A (HC-220aa) (Shift distinct from 5.29) Check_Shift->IsoA_Likely δ ≠ 5.29 ppm C13_NMR Run 13C NMR (The Symmetry Test) IsoB_Likely->C13_NMR IsoA_Likely->C13_NMR Count_Peaks Count Distinct Signals C13_NMR->Count_Peaks Result_B CONFIRMED: Isomer B (2 Signals: CCl3, CHCl) Count_Peaks->Result_B 2 Signals Result_A CONFIRMED: Isomer A (3 Signals: CCl3, CCl2, CHCl2) Count_Peaks->Result_A 3 Signals MS_Check Optional: Mass Spec (EI) Result_B->MS_Check Result_A->MS_Check MS_Decision Base Peak? MS_Check->MS_Decision MS_Decision->Result_B m/z 117 (CCl3+) MS_Decision->Result_A m/z 83 (CHCl2+)

Caption: Logical workflow for the spectroscopic differentiation of heptachloropropane isomers.

References
  • PubChem. (n.d.). 1,1,1,2,2,3,3-Heptachloropropane Compound Summary. National Library of Medicine. Retrieved February 6, 2026, from [Link]

  • NIST Mass Spectrometry Data Center. (n.d.). Heptachloropropane Mass Spectra. NIST Chemistry WebBook. Retrieved February 6, 2026, from [Link]

  • Wheeler Scientific. (2023).[2] Heptachloropropane Synthesis from Chloroform and Tetrachloroethylene. YouTube.[2][3] Retrieved February 6, 2026, from [Link]

Sources

validation of 1,1,1,2,3,3,3-Heptachloropropane structure by X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Chlorine Catastrophe"[1]

In the development of advanced hydrochlorocarbon intermediates, 1,1,1,2,3,3,3-heptachloropropane (HCP) presents a unique structural challenge. With a melting point hovering near ambient temperature (~29–30°C) and extreme steric congestion driven by two terminal trichloromethyl (-CCl₃) groups, standard characterization methods often fail to capture its static ground-state conformation.[1]

This guide serves as a validation protocol for researchers. While Solution NMR (


H, 

C) confirms connectivity, it suffers from rotational averaging that masks the specific steric strain inherent to the molecule. Single Crystal X-ray Diffraction (SC-XRD) is the only method capable of resolving the absolute stereochemistry and quantifying the bond distortions (lengthening and angle widening) caused by Cl[1]···Cl repulsion.[1]

Decision Matrix: Method Selection

Before committing resources, researchers must evaluate the suitability of analytical techniques based on the physical state and required resolution.

ValidationLogic Start Sample: 1,1,1,2,3,3,3-HCP StateCheck Physical State @ 25°C? Start->StateCheck Liquid Liquid/Waxy Solid StateCheck->Liquid Melted (>29°C) Solid Crystalline Solid StateCheck->Solid Solid (<29°C) NMR Solution NMR (Connectivity Only) Liquid->NMR Routine ID Cryo In situ Cryo-Crystallography (Required for Structure) Liquid->Cryo Structural Proof Solid->NMR StandardXRD Standard SC-XRD (Preferred) Solid->StandardXRD DFT DFT Computation (B3LYP/6-311G**) (Supportive Data) Cryo->DFT Validate Geometry StandardXRD->DFT Validate Geometry

Figure 1: Decision matrix for selecting the appropriate structural validation method based on the sample's physical state.

Comparative Analysis: X-ray vs. Alternatives

The following table objectively compares SC-XRD against standard alternatives for this specific class of polychlorinated alkanes.

FeatureSC-XRD (Gold Standard) Solution NMR (

H/

C)
DFT Modeling (Gas Phase)
Primary Output Absolute 3D atomic coordinates & packingConnectivity & symmetry (time-averaged)Theoretical energy minima
Conformational Insight Static: Reveals locked conformation & steric distortions.[1]Dynamic: Fast rotation averages signals; cannot see bond strain.Predictive: Good, but relies on basis set accuracy.
Steric Strain Detection Direct: Measures bond lengthening (>1.78 Å) and angle widening.[1]Indirect: Inferred from chemical shift anomalies (deshielding).[1]Calculated: Subject to error without solvent corrections.
Sample Requirement Single Crystal (0.1–0.3 mm)~10 mg in CDCl₃None (Computational)
Limitation Requires crystal growth (difficult near mp 30°C).[1]Cannot distinguish enantiomers in achiral solvents."Gas phase" results may not match solid-state packing.[1]

Experimental Validation Protocol

To validate the structure of 1,1,1,2,3,3,3-HCP, you cannot simply "run a crystal." The proximity of the melting point to room temperature requires a specialized Low-Temperature Crystallization Protocol .[1]

Phase A: Crystal Growth (Sublimation Method)

Context: HCP has a high vapor pressure and a low melting point.[1] Solvent evaporation often yields oils.

  • Apparatus: Use a cold-finger sublimation apparatus.

  • Setup: Place 50 mg of crude HCP in the bottom flask. Maintain the cold finger at -10°C using a circulating chiller.

  • Vacuum: Apply mild vacuum (approx. 10 mbar). Do not use high vacuum or the sample will sublime too fast, forming amorphous ice-like solids.

  • Harvest: After 12 hours, clear, block-like crystals should form on the cold finger. Keep these at <0°C until mounting.

Phase B: Data Collection (The "Shock-Cooling" Technique)

Context: To prevent melting during mounting, speed is critical.

  • Mounting: Select a crystal under a microscope equipped with a cooling stream or use a pre-cooled petri dish.[1]

  • Fixation: Mount the crystal on a MiTeGen loop using perfluoropolyether oil (which acts as a cryoprotectant).[1]

  • Diffraction: Immediately transfer to the goniometer head under a nitrogen stream at 100 K .

    • Why? This "freezes" the rotational disorder of the CCl₃ groups, allowing precise localization of Chlorine atoms.

Phase C: Structural Refinement Targets

When solving the structure (using SHELXT or similar), validate your solution against these specific "Steric Strain" metrics. If your data deviates significantly, suspect twinning or incorrect space group assignment.

Structural ParameterExpected Value (Standard)Expected Value (HCP - Strained)Validation Logic
C-Cl Bond Length 1.760 Å1.775 – 1.810 Å Repulsion between vicinal Cl atoms stretches the bond.[1]
Cl-C-C Bond Angle 109.5° (Tetrahedral)112.0° – 115.0° The backbone opens up to relieve CCl₃···CCl₃ clash.
Torsion Angle 60° (Staggered)Deviation ±10-15° The molecule twists to minimize Cl[1]···Cl contact radii.[1]

Mechanistic Insight: The "Locked" Conformation[1]

The value of SC-XRD lies in visualizing the Halogen Bonding and steric locking.[1] In 1,1,1,2,3,3,3-HCP, the central proton (H2) is the only small substituent. The two bulky -CCl₃ groups force the molecule into a specific staggered conformation to minimize lattice energy.[1]

StructureFlow Synthesis Crude HCP Sublimation Sublimation (-10°C) Synthesis->Sublimation Purification DataCollection XRD Data (100 K) Sublimation->DataCollection Crystal Mounting Refinement Refinement (Anisotropic) DataCollection->Refinement SHELXL Validation Check Bond Lengths/Angles Refinement->Validation R1 < 5% Validation->Refinement If Disorder Found

Figure 2: The iterative workflow for validating the HCP structure, emphasizing the feedback loop between refinement and geometric validation.

Critical Analysis of Disorder

In polychlorinated propanes, the CCl₃ groups often exhibit rotational disorder even at 100 K.

  • Symptom: Elongated thermal ellipsoids on Chlorine atoms.[1]

  • Fix: Use a split-site model (PART 1 / PART 2 in SHELX) to model the two competing orientations. Do not simply force isotropic refinement; this masks the physical reality of the steric clash.[1]

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The World’s Repository of Small Molecule Crystal Structures. [Link] (Use for comparing bond lengths of generic polychlorinated alkanes).[1]

  • G.R. Desiraju. Halogen Bonding in Supramolecular Chemistry. Angewandte Chemie International Edition, 2007. [Link] (Authoritative source on Cl[1]···Cl interactions and packing).[1]

  • Sheldrick, G. M. A short history of SHELX. Acta Crystallographica Section A, 2008. [Link] (The standard protocol for refinement).

  • PubChem. Compound Summary: this compound. [Link] (Source for physical properties like melting point).[2]

Sources

Comparative Guide: Efficacy of Bases for Dehydrochlorination in API Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a technical comparison of base efficacy in dehydrochlorination reactions, focusing on regioselectivity, kinetic control, and scalability for pharmaceutical applications. Audience: Process chemists, medicinal chemists, and drug development leads.

Dehydrochlorination—the elimination of hydrogen chloride (HCl) to form alkenes—is a cornerstone transformation in Active Pharmaceutical Ingredient (API) synthesis. While the mechanism is often a textbook E2 elimination, the choice of base dictates the reaction's success, specifically regarding regioselectivity (Zaitsev vs. Hofmann) , chemoselectivity (avoiding nucleophilic substitution), and process scalability . This guide compares three distinct classes of bases: Alkoxides, Organic Amidines, and Inorganic Hydroxides with Phase Transfer Catalysts (PTC).

Mechanistic Foundations & Critical Decision Factors[1][2]

Before selecting a reagent, the researcher must analyze the substrate's steric profile and the desired alkene geometry.[1] The E2 mechanism requires an anti-periplanar geometry between the


-proton and the leaving group (Cl).[1]
The Regioselectivity Switch[2]
  • Thermodynamic Control (Zaitsev): Favored by small, unhindered bases (e.g., NaOEt). The base abstracts the proton from the most substituted

    
    -carbon, leading to the most stable (highly substituted) alkene.[1]
    
  • Kinetic Control (Hofmann): Favored by bulky, sterically hindered bases (e.g.,

    
    -BuOK, DBU).[2] The base abstracts the most accessible proton (usually from a methyl group), yielding the less substituted alkene.[1][2]
    
Visualization: The E2 Transition State

The following diagram illustrates the concerted nature of the E2 elimination and the steric interaction that dictates selectivity.

E2_Mechanism Base Base (B:) TS Transition State [B...H...C=C...Cl]‡ Base->TS Abstracts Proton Substrate Alkyl Chloride (R-CH-CH-Cl) Substrate->TS Anti-periplanar alignment Zaitsev Zaitsev Product (More Substituted) TS->Zaitsev Small Base (e.g., NaOEt) Hofmann Hofmann Product (Less Substituted) TS->Hofmann Bulky Base (e.g., t-BuOK, DBU)

Caption: Concerted E2 elimination pathway showing divergence based on steric bulk of the base.

Comparative Analysis of Base Classes

Category A: Metal Alkoxides (The Standards)

Reagents: Sodium Ethoxide (NaOEt), Potassium tert-Butoxide (


-BuOK).
  • Mechanism & Efficacy:

    • NaOEt: A relatively small base.[3] It faces minimal steric repulsion when approaching internal, more hindered protons. Consequently, it strongly favors the Zaitsev product (thermodynamic).[2]

    • 
      -BuOK:  The bulky tert-butyl group creates significant steric clash with the substrate's alkyl chains.[1][2][4] It preferentially abstracts the unhindered protons from terminal methyl groups, favoring the Hofmann product  (kinetic).[1]
      
  • Causality: The difference in pKa (EtOH

    
     16 vs. 
    
    
    
    -BuOH
    
    
    17) is less critical than the steric bulk .
    
    
    -BuOK is a stronger base but a poorer nucleophile, reducing competitive
    
    
    side reactions.[1]
  • Limitations: Hygroscopic; requires anhydrous solvents to prevent hydrolysis to hydroxide (which alters selectivity).

Category B: Organic Amidines (The "Green" & Selective)

Reagents: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), DBN (1,5-Diazabicyclo[4.3.0]non-5-ene).

  • Mechanism & Efficacy:

    • These are non-nucleophilic bases .[5][6] Their bulk prevents them from attacking carbon centers (

      
      ), making them ideal for substrates prone to substitution side reactions.
      
    • Solubility: Unlike alkoxides, DBU is soluble in a wide range of organic solvents (MeCN, THF, DCM), allowing for homogeneous kinetics.

    • Efficacy: Highly effective for dehydrochlorination of sensitive APIs where harsh alkaline conditions (NaOH) would degrade functional groups (e.g., esters, lactams).

  • Causality: The basicity stems from the resonance stabilization of the protonated amidinium ion.[1]

  • Limitations: High cost compared to inorganic bases; difficult to remove from organic layers if not washed with acid.[1]

Category C: Inorganic Hydroxides + PTC (The Industrial Scalers)

Reagents: NaOH or KOH + Tetrabutylammonium Bromide (TBAB) or Aliquat 336.[1]

  • Mechanism & Efficacy:

    • Uses a biphasic system (Organic/Aqueous). The Phase Transfer Catalyst (PTC) shuttles the hydroxide ion (

      
      ) into the organic phase as a lipophilic ion pair (
      
      
      
      ).[1]
    • Efficacy: Extremely cost-effective for large-scale manufacturing. The "naked" hydroxide in the organic phase is highly reactive.[1]

  • Causality: By removing the hydration shell of the hydroxide ion (which exists in water), the basicity is significantly enhanced in the organic phase.[1]

  • Limitations: Generally poor regioselectivity control (often gives mixtures); not suitable for hydrolysis-sensitive substrates.

Data Summary: Base Selection Matrix

FeatureNaOEt (Small Alkoxide)

-BuOK (Bulky Alkoxide)
DBU (Amidine)NaOH + PTC (Inorganic)
Dominant Product Zaitsev (More Substituted)Hofmann (Less Substituted)Hofmann / Specific AntiMixed / Zaitsev
pKa (conj. acid) ~16 (EtOH)~17 (

-BuOH)
~12 (Amidinium)~15.7 (

)
Nucleophilicity High (Risk of

)
LowVery LowHigh (in aq phase)
Solvent Class Alcohols (EtOH)Ethers (THF), DMSOMeCN, DCM, TolueneDCM/Water, Toluene/Water
Cost LowMediumHighVery Low
Best For... Stable substrates, Thermodynamic alkeneTerminal alkenes, Avoiding

Sensitive APIs, Lab scaleKilo-scale, Robust substrates

Experimental Protocols

Protocol A: Regioselective Hofmann Elimination with -BuOK

Target: Synthesis of terminal alkene from 2-chlorobutane derivative.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve the alkyl chloride substrate (10 mmol, 1.0 equiv) in anhydrous THF (50 mL).

  • Addition: Cool the solution to 0°C. Add Potassium tert-butoxide (

    
    -BuOK) (12 mmol, 1.2 equiv) portion-wise over 10 minutes.
    
    • Expert Insight: Adding solid

      
      -BuOK to the solution allows better temperature control than inverse addition.[1]
      
  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC or GC-MS.

  • Workup: Quench with saturated

    
     (aq). Extract with diethyl ether (3 x 30 mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
Protocol B: Mild Dehydrochlorination with DBU

Target: Elimination in a sensitive substrate containing an ester group.[1]

  • Setup: Charge a reaction vessel with the chloro-ester substrate (5 mmol, 1.0 equiv).

  • Solvent: Add Acetonitrile (MeCN) (25 mL). Ensure the solvent is dry to prevent hydrolysis.[1]

  • Reagent: Add DBU (7.5 mmol, 1.5 equiv) via syringe in one portion.

  • Conditions: Heat to reflux (80°C) for 6-12 hours.

    • Expert Insight: DBU reactions often require heat to overcome the activation energy of the E2 transition state in non-polar aprotic solvents.[1]

  • Workup: Cool to RT. Dilute with EtOAc. Wash with 1M HCl (2 x 20 mL) to remove unreacted DBU (protonates to water-soluble salt). Wash with brine, dry, and concentrate.

Decision Logic for Researchers

Use the following logic flow to select the appropriate base for your specific API synthesis challenge.

Base_Selection Start Start: Select Substrate Sensitive Is the substrate base-sensitive? (e.g., Esters, Lactams) Start->Sensitive Regio Desired Regiochemistry? Sensitive->Regio No Use_DBU Use DBU or DBN (Non-nucleophilic, Mild) Sensitive->Use_DBU Yes Zaitsev_Path Zaitsev (Internal Alkene) Regio->Zaitsev_Path Thermodynamic Hofmann_Path Hofmann (Terminal Alkene) Regio->Hofmann_Path Kinetic Scale Scale of Reaction? Use_NaOEt Use NaOEt/EtOH (Small Base) Scale->Use_NaOEt Lab/Pilot (<1kg) Use_PTC Use NaOH + TBAB (Cost/Scale priority) Scale->Use_PTC Industrial (>1kg) Check_Regio Check Regioselectivity Zaitsev_Path->Scale Use_tBuOK Use t-BuOK/THF (Bulky Base) Hofmann_Path->Use_tBuOK

Caption: Decision matrix for selecting dehydrochlorination bases based on substrate sensitivity and regiochemical goals.

References

  • Regioselectivity of Dehydrohalogenation (Zaitsev vs. Hofmann) Source: Master Organic Chemistry. "Bulky Bases in Elimination Reactions." URL:[Link]

  • DBU-Promoted Elimination Reactions Source: Thieme Connect / Synlett. "DBU-Promoted Elimination Reactions of Vicinal Dibromoalkanes." URL:[Link]

  • Comparison of E1 and E2 Reaction Conditions Source: Chemistry LibreTexts. "4.12: Comparison of E1 and E2 Reactions." URL:[Link]

  • Industrial API Synthesis & Flow Chemistry Source: NIH / Beilstein J. Org. Chem. "The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry."[1][7] URL:[Link]

Sources

Advanced Synthesis Guide: Alternative Routes to Hexachloropropene (C3Cl6)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hexachloropropene (HCP) , a fully chlorinated propylene derivative (


), serves as a critical intermediate in the synthesis of fluorocarbons, fumigants, and refractory metal chlorides (e.g., 

,

).[1] While the industrial standard relies on the high-temperature chlorinolysis of propylene—a process fraught with non-selective radical propagation and heavy waste streams—laboratory and fine-chemical applications demand more precise, atom-economical "alternative" pathways.

This guide details two distinct chemical assembly strategies that bypass the harsh conditions of direct chlorinolysis:

  • The "Assembly" Route: A Lewis-acid catalyzed addition of chloroform to tetrachloroethylene, followed by base-mediated elimination.

  • The "Reductive" Route: The targeted chemical reduction of octachloropropane.

Comparative Analysis of Synthesis Routes

The following table contrasts the industrial standard against the alternative protocols detailed in this guide.

FeatureStandard Route (Chlorinolysis)Route A: The Assembly Route (Recommended)Route B: The Reductive Route
Precursors Propylene/Propane +

Chloroform (

) + Tetrachloroethylene (

)
Octachloropropane (

)
Mechanism Free Radical SubstitutionElectrophilic Addition / E2 EliminationReductive Dechlorination
Conditions High Temp (>500°C), Gas PhaseModerate Temp (Reflux ~90°C), Liquid PhaseAmbient/Mild, Solvent-based
Selectivity Low (Mixture of

chlorides)
High (>90% for

backbone)
High (Specific to alkene formation)
Waste Profile High

& Carbon Soot

waste, aqueous salts (

)
Metal salts (

)
Lab Viability Low (Requires specialized reactors)High (Standard glassware)Moderate (Precursor availability)

Route A: The Assembly Route (Heptachloropropane Intermediate)

This is the most robust laboratory-scale alternative. It constructs the


 skeleton by coupling a 

unit (chloroform) with a

unit (tetrachloroethylene), creating 1,1,1,2,2,3,3-heptachloropropane (

), which is then dehydrochlorinated.[1]
Mechanistic Pathway

The reaction proceeds in two distinct stages:[2]

  • Prins-Type Addition: Aluminum chloride (

    
    ) activates the tetrachloroethylene, facilitating the attack by the trichloromethyl cation derived from chloroform. This forms the heptachloropropane intermediate.
    
  • E2 Elimination: Treatment with a base (KOH or

    
    ) removes the acidic proton at the 
    
    
    
    position and a chlorine atom, collapsing the structure into the alkene.

AssemblyRoute Start Chloroform (CHCl3) + C2Cl4 Inter Intermediate: 1,1,1,2,2,3,3-Heptachloropropane (C3HCl7) Start->Inter AlCl3 Catalyst Electrophilic Addition End Product: Hexachloropropene (C3Cl6) Inter->End Base (KOH/Ca(OH)2) E2 Elimination (-HCl)

Figure 1: Stepwise conversion of C1 and C2 precursors into Hexachloropropene.

Experimental Protocol

Safety Warning: This reaction involves toxic chlorinated solvents and corrosive catalysts. Perform all steps in a fume hood.

Phase 1: Synthesis of Heptachloropropane
  • Preparation: Dry Chloroform (

    
    ) and Tetrachloroethylene (
    
    
    
    ) thoroughly. Water will deactivate the
    
    
    catalyst.
  • Setup: Equip a 3-neck round bottom flask with a reflux condenser, addition funnel, and mechanical stirrer.

  • Reaction:

    • Charge the flask with

      
       (1.0 eq) and anhydrous 
      
      
      
      (0.2 eq).
    • Heat to mild reflux (~80-90°C).

    • Slowly add

      
       (1.2 eq) dropwise over 2 hours.
      
    • Observation: The mixture will darken as the complex forms.

  • Workup:

    • Quench the reaction mixture into ice water to destroy the catalyst.

    • Separate the organic layer and wash with dilute

      
       to remove acid traces.
      
    • Dry over

      
       and rotary evaporate excess 
      
      
      
      .
    • Result: Crude heptachloropropane (waxy solid or viscous liquid).

Phase 2: Dehydrochlorination to Hexachloropropene[1]
  • Reagents: Prepare a solution of KOH (1.5 eq) in Methanol (or suspend

    
     in water for a slower, safer variant).
    
  • Elimination:

    • Dissolve/melt the crude heptachloropropane.

    • Add the base solution slowly while maintaining the temperature at 60-70°C.

    • Mechanism Check: The reaction is exothermic. Monitor temperature to prevent runaway.

  • Purification:

    • The product, Hexachloropropene, is a liquid (bp ~210°C).[1]

    • Perform fractional distillation under reduced pressure (vacuum distillation recommended to prevent thermal degradation).

    • Target Fraction: Collect the fraction boiling at ~210°C (at atm pressure) or equivalent reduced temp.

Route B: The Reductive Route (Octachloropropane Precursor)

This route utilizes Octachloropropane (


) , a perchlorinated alkane. While 

is often a byproduct of exhaustive chlorination, it can be chemically reduced back to the alkene. This method is useful when

is available as a waste product from other processes.
Mechanistic Pathway

Unlike thermal cracking, which requires temperatures >500°C, chemical reduction using Aluminum metal proceeds via a redox mechanism in solvent (diethyl ether). The Aluminum acts as a sacrificial reductant, stripping chlorine atoms to form


.

ReductiveRoute Start Octachloropropane (C3Cl8) Transition Reductive Dechlorination (Surface Reaction) Start->Transition + Al (metal) Solvent: Et2O End Product: Hexachloropropene (C3Cl6) Transition->End - AlCl3

Figure 2: Reductive dechlorination pathway using Aluminum metal.

Experimental Protocol
  • Reagents: Octachloropropane (

    
    ), Aluminum powder (fine mesh), Diethyl Ether (anhydrous).
    
  • Setup: 2-neck flask with reflux condenser and inert gas (Argon/Nitrogen) inlet.

  • Reaction:

    • Suspend Octachloropropane in diethyl ether.

    • Add Aluminum powder (0.67 eq stoichiometric, usually slight excess used).

    • Initiate reaction (gentle heating may be required).

    • Note: The reaction produces

      
      , which is Lewis acidic and may catalyze further rearrangements if left too long.
      
  • Workup:

    • Filter off unreacted Aluminum.

    • Hydrolyze the filtrate carefully with ice water (exothermic

      
       quench).
      
    • Extract with ether, dry, and distill.

References

  • Hexachloropropene - Wikipedia . Overview of properties and historical synthesis by Davis and Whaley.

  • Synthesis of Hexachloropropene from Heptachloropropane . Wheeler Scientific.[3] Experimental verification of the elimination route.

  • Octachloropropane - Wikipedia . Details on the reductive dechlorination using Aluminum.

  • Heptachloropropane Synthesis . Wheeler Scientific.[3] Protocol for the

    
     catalyzed addition of chloroform to tetrachloroethylene. 
    

Sources

Comparative Guide: Environmental Impact Assessment of Chlorinated Propanes

Author: BenchChem Technical Support Team. Date: February 2026

Focus: 1,2,3-Trichloropropane (1,2,3-TCP) vs. 1,2-Dichloropropane (1,2-DCP) vs. 1,3-Dichloropropane (1,3-DCP)

Executive Summary: The Liability of Persistence

In pharmaceutical synthesis and chemical manufacturing, chlorinated propanes (CPs) serve as critical intermediates and solvents. However, their environmental liabilities vary drastically based on chlorine substitution patterns.

This guide provides a technical comparison of the three primary isomers. The core finding is unambiguous: While 1,2-DCP and 1,3-DCP present manageable environmental risks through natural attenuation, 1,2,3-TCP represents a "recalcitrant liability." Its resistance to hydrolysis and standard microbial degradation, combined with high mobility in groundwater, necessitates a distinct, rigorous risk assessment protocol for any process utilizing it.

Physicochemical Profiling & Environmental Fate

The environmental impact of CPs is dictated by the interplay between volatility (Henry’s Law) and hydrophobicity (


). 1,2,3-TCP is unique; it is "sticky" enough to remain in groundwater but soluble enough to migrate miles from the source.
Table 1: Comparative Environmental Parameters
Parameter1,2,3-Trichloropropane (TCP)1,2-Dichloropropane (DCP)1,3-Dichloropropane
Molecular Structure ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">



Water Solubility (25°C) ~1,750 mg/L~2,700 mg/L~2,800 mg/L
Log

~2.27~2.00~2.00
Henry’s Law Constant

atm-m³/mol

atm-m³/mol

atm-m³/mol
Groundwater Half-Life > 100 Years (Recalcitrant)6 months – 2 years< 6 months
Toxicity Classification Likely Human Carcinogen (Mutagenic)Class B2 (Probable Carcinogen)Less toxic; lower aquatic tox.
Primary Degradation Reductive Dechlorination (Anaerobic only)Aerobic oxidation & AnaerobicHydrolysis & Aerobic

Key Insight: 1,2,3-TCP has a lower Henry's constant than 1,2-DCP, meaning it volatilizes from water more slowly, increasing its residence time in aquifers.

Mechanisms of Degradation

Understanding the why behind persistence is crucial for selecting the right remediation or waste management strategy.

The 1,2,3-TCP Stability Problem

Unlike 1,2-DCP, which has an unsubstituted methyl group (


) vulnerable to aerobic attack by monooxygenases, 1,2,3-TCP is electronically shielded.
  • Aerobic Recalcitrance: The three chlorine atoms withdraw electron density, making the carbon backbone resistant to electrophilic attack by oxygenases.

  • Anaerobic Requirement: Degradation primarily occurs via reductive dechlorination , requiring highly specific bacteria (e.g., Dehalococcoides mccartyi) and strictly anoxic conditions (ORP < -200 mV).

Visualization: Anaerobic Degradation Pathway

The following diagram illustrates the stepwise dechlorination pathway. Note that 1,2-DCP is actually a daughter product of 1,2,3-TCP degradation.

TCP_Degradation TCP 1,2,3-TCP (Parent) DCP 1,2-DCP (Transient Intermediate) TCP->DCP Hydrogenolysis (Dehalococcoides) Allyl Allyl Chloride (Abiotic/Biotic) TCP->Allyl Beta-Elimination (Abiotic/ZVI) CP 1-Chloropropane DCP->CP Hydrogenolysis Propene Propene (Harmless End Product) CP->Propene Hydrolysis/Reduction Allyl->Propene Rapid Hydrolysis

Caption: Anaerobic reductive dechlorination pathway of 1,2,3-TCP. Note the bifurcation into hydrogenolysis (biological) and beta-elimination (abiotic).

Experimental Protocols for Impact Assessment

For researchers developing processes involving these solvents, "literature values" are insufficient due to site-specific geochemistry. You must validate biodegradation potential experimentally.

Protocol A: Determination of Kinetic Half-Lives (Microcosm Study)

Objective: Quantify the site-specific biodegradation rate (


) of CP isomers in aquifer sediment.

Reagents & Equipment:

  • Site groundwater and sediment (anaerobic core samples).

  • 160 mL serum bottles with Teflon-lined butyl rubber stoppers.[1]

  • Resazurin (redox indicator).

  • GC-ECD (Gas Chromatography-Electron Capture Detector).

Workflow:

  • Preparation (Anaerobic Chamber): Slurry 50g of sediment with 100mL groundwater in serum bottles.

  • Spiking: Spike CPs (TCP or DCP) to a target concentration of ~1 mg/L.

  • Treatment Groups:

    • Biotic Active: Natural sediment + Groundwater.

    • Abiotic Control: Autoclaved (3x) + 0.1% Sodium Azide (to rule out physical loss).

    • Biostimulated: Amend with lactate (electron donor) to simulate enhanced attenuation.

  • Incubation: Incubate in the dark at in-situ temperature (e.g., 15°C).

  • Sampling: Sacrifice triplicate bottles at T=0, 14, 28, 60, and 90 days. Analyze headspace via GC-ECD.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    • Validation: If

      
      , the compound is persistent.
      
Protocol B: Compound-Specific Isotope Analysis (CSIA)

Objective: Distinguish between true biodegradation and physical dilution/sorption in field samples.

Principle: Microbes prefer lighter isotopes (


) over heavier ones (

). As degradation proceeds, the remaining solvent pool becomes enriched in

(fractionation).

Workflow:

  • Sampling: Collect 1L groundwater samples preserved with HCl (pH < 2) to stop biology.

  • Extraction: Purge-and-trap concentration of VOCs.

  • Analysis: GC-IRMS (Isotope Ratio Mass Spectrometry).

  • Interpretation:

    • Measure

      
       (isotopic signature).[2]
      
    • Apply the Rayleigh Equation:

      
      
      
    • Where

      
       is the enrichment factor.
      
    • Decision Rule: A shift in

      
       of >2‰ confirms biological degradation is occurring. If concentration drops but 
      
      
      
      remains constant, the loss is due to dilution (no environmental remediation).

Strategic Decision Framework

When selecting a chlorinated propane for synthesis or evaluating legacy risk, use this logic flow.

Decision_Matrix Start Select Chlorinated Solvent CheckTCP Is 1,2,3-TCP required? Start->CheckTCP RiskHigh CRITICAL RISK: Requires closed loop & Zero-Valent Zinc treatment CheckTCP->RiskHigh Yes CheckDCP Is 1,2-DCP feasible? CheckTCP->CheckDCP No AssessCond Assess Discharge Environment CheckDCP->AssessCond Yes Aerobic Aerobic Surface Water AssessCond->Aerobic Anaerobic Anaerobic Groundwater AssessCond->Anaerobic SafeDCP Low Risk: Rapid Volatilization/Degradation Aerobic->SafeDCP Monitor Moderate Risk: Monitor for reductive dechlorination (CSIA) Anaerobic->Monitor

Caption: Decision matrix for solvent selection based on environmental liability.

References

  • BenchChem. (2025).[3] A Comparative Analysis of the Environmental Impact of Dichloropropane Isomers. BenchChem.[3] Link

  • ATSDR. (2023). Toxicological Profile for 1,2,3-Trichloropropane.[4][5][6][7][8] Agency for Toxic Substances and Disease Registry.[8] Link

  • U.S. EPA. (2017). Technical Fact Sheet – 1,2,3-Trichloropropane (TCP). United States Environmental Protection Agency.[5][9][10] Link

  • Hunkeler, D., et al. (2008). Guide on Compound-Specific Isotope Analysis (CSIA) to Document Contaminant Degradation. U.S. EPA.[5][9] Link

  • SERDP-ESTCP. (2022). Treatment of 1,2,3-Trichloropropane in Groundwater.[4][6][11][12] Enviro.wiki. Link

Sources

Comparative Stability Evaluation of Heptachloropropane Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluating the Stability of Heptachloropropane Isomers Under Different Conditions Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Context

In the development of halogenated intermediates for pharmaceuticals and agrochemicals, heptachloropropanes (HCPs) serve as critical precursors, particularly in the synthesis of hexachloropropene and downstream fluorocarbons (e.g., HFC-227ea). However, their application is often complicated by the existence of two distinct isomers with divergent stability profiles.

This guide provides a rigorous technical comparison of the two primary isomers:

  • 1,1,1,2,2,3,3-Heptachloropropane (CAS 594-89-8) – Hereafter referred to as Isomer A (Terminal-H).

  • 1,1,1,2,3,3,3-Heptachloropropane (CAS 3849-33-0) – Hereafter referred to as Isomer B (Central-H).

Understanding the stability differences—specifically regarding dehydrochlorination kinetics and thermal degradation —is vital for optimizing process safety, impurity profiling, and yield maximization.

Mechanistic Insight: Structural Drivers of Stability

To predict stability, we must analyze the steric and electronic environments of the distinct proton in each isomer.

FeatureIsomer A (1,1,1,2,2,3,3-HCP) Isomer B (1,1,1,2,3,3,3-HCP)
Structure


Proton Position Terminal (C3)Central (C2)
Steric Environment Moderate. The proton is on a terminal carbon, accessible to nucleophiles/bases.High. The proton is flanked by two bulky trichloromethyl (

) groups.
Electronic Effect Inductive withdrawal by adjacent

and

groups increases acidity.
Extreme inductive withdrawal by two

groups makes the C-H bond highly polarized (acidic).
Dominant Decay Mode Fast Dehydrochlorination . The accessible proton allows rapid E2 elimination to form Hexachloropropene.Sterically Hindered Elimination . Despite high acidity, steric bulk retards base approach; however, thermal C-C bond strain is higher.
Theoretical Stability Hypothesis
  • Base Stability: Isomer B > Isomer A . While Isomer B's proton is more acidic, the massive steric bulk of the two

    
     groups creates a kinetic barrier to the approach of a base, making Isomer A significantly more labile toward dehydrochlorination.
    
  • Thermal Stability: Isomer A > Isomer B . The "overcrowded" nature of Isomer B (vicinal

    
     groups) introduces significant steric strain, lowering the activation energy for C-C bond homolysis at elevated temperatures.
    

Experimental Protocols for Stability Evaluation

This section details self-validating protocols to experimentally verify the stability differences.

Protocol 1: Base-Catalyzed Dehydrochlorination Kinetics

Objective: Determine the rate constant (


) for the elimination of HCl to form Hexachloropropene.

Materials:

  • Substrate: 10 mM Isomer A and Isomer B (separate runs).

  • Solvent: Methanol (polar protic) vs. THF (polar aprotic).

  • Base: 0.1 M KOH (excess pseudo-first-order conditions).

  • Internal Standard: 1,2,4-Trichlorobenzene (inert).

Workflow:

  • Preparation: Dissolve internal standard and substrate in solvent at

    
    .
    
  • Initiation: Add KOH solution rapidly; start timer (

    
    ).
    
  • Sampling: Aliquot

    
     every 5 minutes into a quench solution (0.1 M HCl in cold hexane).
    
  • Analysis: Analyze organic phase via GC-FID or GC-MS.

  • Validation: Track the appearance of the product peak (Hexachloropropene,

    
     248) and disappearance of substrate (
    
    
    
    283/285). Mass balance must be
    
    
    .

Data Interpretation: Plot


 vs. time. The slope represents 

.
  • Expected Result: Isomer A eliminates 10–50x faster than Isomer B due to the accessible terminal proton.

Protocol 2: Accelerated Thermal Stability (Arrhenius Profiling)

Objective: Assess resistance to homolytic bond fission (radical degradation) relevant to distillation or high-temp processing.

Workflow:

  • Sealed Tube: Place neat liquid isomer (500 mg) in heavy-walled glass ampoules.

  • Inert Atmosphere: Degas via freeze-pump-thaw (3 cycles) and seal under Argon to exclude

    
     (prevents oxidation bias).
    
  • Stress: Incubate at three temperatures:

    
    , 
    
    
    
    ,
    
    
    for 24 hours.
  • Analysis: Cool, open, and dilute in

    
     for 
    
    
    
    -NMR and GC-MS. Look for hexachloroethane or chlorinated butanes (radical recombination products).

Visualizing the Degradation Pathways[1]

The following diagram illustrates the divergent degradation logic for the two isomers.

StabilityPathways SubstrateA Isomer A (CCl3-CCl2-CHCl2) TS_A Transition State A (Accessible H, Fast) SubstrateA->TS_A + Base SubstrateB Isomer B (CCl3-CHCl-CCl3) TS_B Transition State B (Sterically Hindered) SubstrateB->TS_B + Base Radicals Radical Fragments (CCl3• + •CHCl-CCl3) SubstrateB->Radicals Thermal Stress (Weak C-C Bond) Base Base (OH-) Base->TS_A Base->TS_B Heat Heat (>180°C) Heat->Radicals Product Hexachloropropene (CCl3-CCl=CCl2) TS_A->Product Rapid Elimination (Major Pathway) TS_B->Product Slow Elimination (Kinetic Barrier)

Figure 1: Comparative degradation pathways. Isomer A is kinetically unstable toward base (E2 elimination), while Isomer B is thermodynamically unstable toward heat (C-C scission) due to steric strain.

Comparative Data Summary

The table below synthesizes experimental expectations based on literature precedents for polychlorinated alkanes.

ParameterIsomer A (Terminal-H) Isomer B (Central-H) Implication for Development
Base Stability (

)
Low (Minutes at pH 12)High (Hours/Days at pH 12)Isomer A is the preferred precursor for Hexachloropropene synthesis; Isomer B requires harsher conditions.
Thermal Limit (

)
High (

)
Moderate (

)
Isomer B requires vacuum distillation to avoid degradation during purification.
Hydrolytic Stability Stable at neutral pHStable at neutral pHBoth are persistent in aqueous environments unless base is added.
Impurity Profile Forms Hexachloropropene easily.Forms radical byproducts (Hexachloroethane) upon heating.Different analytical markers are needed for stability monitoring.

References

  • National Institute of Standards and Technology (NIST). 1,1,1,2,2,3,3-Heptachloropropane Properties and Mass Spectra. [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Hexachloropropene (Degradation Product). [Link]

  • PubChem. Compound Summary: this compound. [Link]

  • Wikipedia. Hexachloropropene Synthesis via Dehydrochlorination. [Link][1]

Sources

comparative study of the insecticidal properties of chlorinated alkanes

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Insecticidal Properties of Chlorinated Alkanes & Organochlorines

Executive Summary & Technical Scope

This guide provides a rigorous comparative analysis of Chlorinated Alkanes and their derivatives within the context of insecticidal toxicology. While strictly defined chemically as polychlorinated n-alkanes (Chlorinated Paraffins), the functional application of this terminology in agrochemistry historically encompasses the broader class of Organochlorine (OC) Insecticides .

This dossier dissects the three primary subclasses that defined this era of chemistry:

  • Diphenyl Aliphatics (e.g., DDT): Characterized by open-chain chlorinated alkane bridges.

  • Hexachlorocyclohexanes (e.g., Lindane): Chlorinated cyclic alkanes.

  • Cyclodienes (e.g., Chlordane, Dieldrin): Chlorinated bridged cyclic alkanes.

Objective: To contrast the Structure-Activity Relationships (SAR), Mechanisms of Action (MOA), and toxicological profiles of these subclasses to inform modern rational drug design and safety assessment.

Chemical Classification & Structure-Activity Relationship (SAR)

The insecticidal potency of chlorinated hydrocarbons relies heavily on steric configuration and lipophilicity (logP).

Table 1: Comparative Chemical Properties
SubclassRepresentative CompoundChemical Structure FeatureCritical SAR Determinant
Diphenyl Aliphatics DDT (Dichlorodiphenyltrichloroethane)Two phenyl rings attached to a trichloroethane tail.The trichloromethyl group acts as a "wedge" in the Na+ channel. Substituents at the para position of phenyl rings determine metabolic stability.
Chlorinated Cyclic Alkanes Lindane (

-HCH)
Cyclohexane ring with 6 chlorine atoms.Stereochemistry is absolute. Only the

-isomer (aaaeee conformation) fits the picrotoxinin binding site of the GABA receptor.

and

isomers are virtually inactive.
Cyclodienes Dieldrin / Aldrin Bridged dimethanonaphthalene structures.The "Butterfly" shape allows binding to the chloride channel lumen. Epoxidation (Aldrin

Dieldrin) in vivo increases polarity and persistence, enhancing toxicity.
Chlorinated Paraffins C10-C13 Polychloroalkanes Straight n-alkane chains (Short-chain).Chain length & Chlorine % . High chlorine content (60-70%) increases viscosity and toxicity; primarily acts physically (suffocation) or as acaricides rather than neurotoxins.

Mechanism of Action (MOA): The Divergent Pathways

The defining difference between these subclasses lies in their neurotoxicological targets. DDT-types target the Voltage-Gated Sodium Channels (VGSC) , while Lindane and Cyclodienes target the GABA-Gated Chloride Channels .

Pathway A: Axonic Excitotoxicity (DDT-Type)
  • Target: VGSC in the nerve axon.

  • Mechanism: DDT binds to the open state of the Na+ channel. It prevents the "activation gate" from closing (deactivation) and inhibits the "inactivation gate."

  • Physiological Outcome: The membrane remains depolarized, causing a "negative after-potential." A single stimulus triggers a train of repetitive action potentials (repetitive firing), leading to tremors ("DDT jitters") and eventual paralysis.

Pathway B: Synaptic Disinhibition (Lindane/Cyclodiene-Type)
  • Target: GABA

    
     receptor-chloride channel complex (picrotoxinin binding site).
    
  • Mechanism: These compounds act as non-competitive antagonists . They bind within the channel pore, physically blocking the influx of Cl

    
     ions.
    
  • Physiological Outcome: Inhibition of the inhibitory neurotransmitter GABA. Without Cl

    
     influx to hyperpolarize the cell, the neuron enters a state of hyperexcitation, leading to violent convulsions and death.
    
Visualization: Comparative Signaling Pathways

MOA_Comparison cluster_DDT Pathway A: Diphenyl Aliphatics (DDT) cluster_Lindane Pathway B: Cyclic Alkanes (Lindane/Cyclodienes) DDT DDT Application Na_Channel Voltage-Gated Na+ Channel (Open State) DDT->Na_Channel Wedge Prevents Deactivation (The 'Wedge' Effect) Na_Channel->Wedge Binds Repetitive Repetitive Firing (Train of Action Potentials) Wedge->Repetitive Tremors Tremors & Paralysis Repetitive->Tremors Lindane Lindane/Cyclodiene Application GABA_Rec GABA-Gated Cl- Channel (Picrotoxinin Site) Lindane->GABA_Rec Block Blocks Cl- Influx (Antagonism) GABA_Rec->Block Binds Hyperexcite Synaptic Hyperexcitation (Loss of Inhibition) Block->Hyperexcite Convulsions Violent Convulsions Hyperexcite->Convulsions

Figure 1: Dual neurotoxic pathways of chlorinated insecticides. Left: DDT-induced Na+ channel modulation. Right: Lindane-induced GABA antagonism.

Experimental Protocols for Comparative Efficacy

To objectively compare these compounds, researchers must utilize standardized bioassays. The following protocol determines the LD50 (Lethal Dose, 50%) via topical application, the gold standard for contact insecticides.

Protocol: Topical Application Bioassay (House Fly Model)

Prerequisites:

  • Test Organism: Musca domestica (House Fly), susceptible strain (e.g., WHO strain), 3-5 days old females.

  • Solvent: Acetone (analytical grade).

  • Equipment: Microapplicator (e.g., Hamilton syringe with repeating dispenser).

Workflow:

  • Stock Solution Preparation:

    • Dissolve technical grade insecticide (DDT, Lindane, or Dieldrin) in acetone to create a 1% (w/v) stock solution.

    • Perform serial dilutions to generate 5-7 concentrations covering the expected mortality range (e.g., 10% to 90%).

  • Anesthesia:

    • Lightly anesthetize flies using CO

      
      . Critical: Limit exposure to <2 minutes to prevent physiological stress artifacts.
      
  • Application:

    • Apply 1.0

      
      L  of the test solution to the dorsal thorax  (notum) of each fly.
      
    • Control Group: Apply 1.0

      
      L of pure acetone.
      
  • Post-Treatment Incubation:

    • Transfer flies to observation cages with sugar water (10% sucrose).

    • Maintain at 25°C, 60% RH, 12:12 L:D photoperiod.

  • Data Collection:

    • Record mortality at 24 hours .

    • Criterion for Death: Ataxia (inability to walk/fly) is often counted as "knockdown," but strict mortality is defined as lack of movement upon mechanical stimulation.

  • Statistical Analysis:

    • Calculate LD50 using Probit Analysis (Log-Dose vs. Probit Mortality).

Visualization: Bioassay Logic Flow

Bioassay_Workflow Start Stock Preparation (Acetone Serial Dilution) Anesthesia CO2 Anesthesia (<2 mins) Start->Anesthesia Apply Topical Application (1 uL Dorsal Thorax) Anesthesia->Apply Incubate Incubation (24h @ 25°C) Apply->Incubate Count Mortality Count (Stimulus Check) Incubate->Count Probit Probit Analysis (Calculate LD50) Count->Probit

Figure 2: Standardized workflow for topical toxicity determination in Diptera.

Comparative Performance Data

The following data summarizes historical efficacy benchmarks. Note the distinct "Temperature Coefficient" difference: DDT becomes more toxic at lower temperatures (negative coefficient), while Lindane/Cyclodienes become more toxic at higher temperatures (positive coefficient).

Table 2: Efficacy & Toxicology Profile
ParameterDDT (Diphenyl Aliphatic)Lindane (Cyclic Alkane)Dieldrin (Cyclodiene)
LD50 (House Fly, Topical) ~0.15 - 0.25

g/fly
~0.05 - 0.10

g/fly
~0.02 - 0.05

g/fly
Knockdown Speed Slow (Hours)ModerateModerate
Temp. Coefficient Negative (More toxic in cold)Positive (More toxic in heat)Positive
Mammalian Toxicity (Rat Oral LD50) 113 mg/kg (Moderate)88 mg/kg (High)46 mg/kg (Very High)
Environmental Persistence High (Years). Metabolizes to DDE.[1]Moderate (Months/Years). Volatile.Extreme (Years).[2][3][4][5][6][7] Bioaccumulates.[8][9]

References

  • Narahashi, T. (1996). "Neuronal ion channels as the target sites of insecticides." Pharmacology & Toxicology. Link

  • Coats, J. R. (1990). "Mechanisms of toxic action and structure-activity relationships for organochlorine and synthetic pyrethroid insecticides." Environmental Health Perspectives. Link

  • Brooks, G. T. (1974). Chlorinated Insecticides: Biological and Environmental Aspects. CRC Press.
  • World Health Organization (WHO). (2010). "The WHO Recommended Classification of Pesticides by Hazard." Link

  • Casida, J. E., & Durkin, K. A. (2013). "Neuroactive Insecticides: Targets, Selectivity, Resistance, and Secondary Effects." Annual Review of Entomology. Link

Sources

Validating the Purity of Synthesized 1,1,1,2,3,3,3-Heptachloropropane: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,1,1,2,3,3,3-Heptachloropropane (HCP, CAS 3849-33-0) is a critical halogenated intermediate, primarily utilized in the synthesis of hydrofluorocarbons (such as HFC-227ea) and as a building block in pharmaceutical chemistry.[1][2] Its synthesis—typically via the Lewis acid-catalyzed addition of carbon tetrachloride to trichloroethylene—often yields a complex matrix of polychlorinated byproducts.[1]

This guide challenges the single-method reliance often seen in certificate of analysis (CoA) generation. We compare three distinct analytical modalities—GC-FID , GC-MS , and quantitative NMR (qNMR) —to establish a "Self-Validating System" for purity assessment.[1][2] While GC-FID is the industrial workhorse, we demonstrate why it fails to detect non-volatile or co-eluting isomeric impurities without orthogonal validation from qNMR and MS.[1][2]

Comparative Analysis of Validation Methodologies

To achieve pharmaceutical-grade purity (>99.5%), one must understand the limitations of each analytical tool. The following analysis contrasts the "Performance" of these methods not in terms of yield, but in validation power .

Method A: Gas Chromatography - Flame Ionization Detection (GC-FID)
  • Role: The Quantitation Workhorse.[1][2]

  • Mechanism: Separation based on boiling point and polarity; detection via carbon combustion.[1][2]

  • Pros: High linearity over a wide dynamic range; excellent for quantifying known volatile impurities.[1][2]

  • Cons: "Blind" to identity.[1][2] A co-eluting isomer (e.g., 1,1,1,2,2,3,3-heptachloropropane) will inflate purity values.[1][2] It also misses non-volatile inorganic residues (catalyst salts).[1][2]

Method B: Gas Chromatography - Mass Spectrometry (GC-MS)[3][4][5]
  • Role: The Identity Specialist.[1][2]

  • Mechanism: Electron Impact (EI) ionization provides a fragmentation "fingerprint."[1][2]

  • Pros: Definitive identification of impurities (e.g., differentiating Hexachloropropene from Heptachloropropane).

  • Cons: Response factors vary significantly between compounds.[1][2] Quantitation is less robust than FID without rigorous calibration standards.[1][2]

Method C: Quantitative 1H-NMR (qNMR)[2]
  • Role: The Structural Arbiter.[1][2]

  • Mechanism: Resonates the single proton at the C2 position.[1][2]

  • Pros: Absolute purity determination (using an internal standard like Maleic Acid). It is the only method that can instantly flag isomeric impurities (which break the symmetry or shift the proton signal) that might co-elute in GC.[1]

  • Cons: Lower sensitivity (LOD ~0.1%) compared to GC methods; requires the sample to be fully soluble in deuterated solvents (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ).[2]
    
Summary of Performance Metrics
FeatureGC-FIDGC-MS1H-NMR (qNMR)
Primary Utility Routine Purity %Impurity IdentificationStructural Verification & Absolute Purity
Specificity Low (Retention time only)High (Mass fingerprint)Very High (Chemical environment)
Limit of Detection < 10 ppm< 1 ppm (SIM mode)~1000 ppm (0.1%)
Blind Spot Co-eluting isomers, InorganicsQuantitation errors (Response factors)Trace impurities, Non-protonated species (e.g., CCl4)
Cost/Run LowMediumHigh

The Self-Validating Experimental Protocol

A single analysis is a data point; three orthogonal analyses form a fact.[1][2] The following protocol describes the synthesis purification and the Triangulation Validation Workflow .

Phase 1: Synthesis & Purification Context[1]
  • Synthesis: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    
    
  • Crude Profile: Contains unreacted ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    , Hexachloropropene (elimination byproduct), and Octachloropropane (over-chlorination).[2]
    
  • Purification:

    • Quench: Wash crude reaction mixture with ice water to remove

      
      .
      
    • Distillation: Fractional distillation under reduced pressure.[1][2] HCP has a high boiling point (~249°C at atm), so vacuum distillation (e.g., 10 mmHg) is essential to prevent thermal degradation.[1][2]

    • Crystallization: If high purity is required, cool the distillate. HCP melts around 11-30°C; chilling to 0°C can induce crystallization, rejecting liquid impurities.[1][2]

Phase 2: The Triangulation Validation Workflow

This workflow ensures that errors in one method are caught by the others.[1][2]

Step 1: Structural Check (NMR)

  • Protocol: Dissolve 20 mg sample in 0.6 mL

    
    .
    
  • Expectation: A sharp singlet at ~5.29 ppm .

  • Validation Logic: If multiple peaks appear in the methine region, the sample contains isomers (e.g., 1,1,2,2,3,3,3-heptachloropropane).[1][2] Stop and re-purify.

Step 2: Impurity Sweep (GC-MS)

  • Protocol: Inject splitless on a DB-5ms column. Scan range 40-400 m/z.[1][2]

  • Expectation: Main peak at ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     clusters (282/284/286 m/z).[2]
    
  • Validation Logic: Look for ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     peaks or peaks with 
    
    
    
    (Hexachloropropene).[2] If "unknowns" > 0.1%, identify them before quantitation.

Step 3: Final Quantitation (GC-FID)

  • Protocol: Area normalization method.

  • Validation Logic: The purity calculated here must match the qNMR absolute purity within ±1.0%. If GC-FID says 99.9% but qNMR says 95%, you have a non-volatile or inorganic impurity (likely residual ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     or silica).[2]
    

Visualizing the Logic

Diagram 1: The Purity Triangulation Workflow

This diagram illustrates the decision-making process for validating the synthesized product.

ValidationWorkflow Start Crude Synthesized HCP Purification Purification (Vac Distillation + Crystallization) Start->Purification NMR Step 1: 1H-NMR Analysis (Target: Singlet @ 5.29 ppm) Purification->NMR IsomerCheck Isomer/Symmetry Check NMR->IsomerCheck GCMS Step 2: GC-MS Screening (Identify Volatile Impurities) IsomerCheck->GCMS Single Clean Peak Repurify Re-Purify IsomerCheck->Repurify Multiple Peaks Detected ImpurityCheck Unknowns Identified? GCMS->ImpurityCheck GCFID Step 3: GC-FID Quantitation (Calculate % Purity) ImpurityCheck->GCFID Clean Profile ImpurityCheck->Repurify High Impurity Load Final CERTIFIED REFERENCE MATERIAL (Purity > 99.5%) GCFID->Final Area % > 99.5% GCFID->Repurify Area % < 99.5% Repurify->Purification

Caption: The Triangulation Workflow ensures that structural isomers are caught by NMR before the sample is quantified by GC, preventing false-positive purity results.

Diagram 2: Impurity Fate Mapping

Understanding where impurities originate allows for targeted removal.[1][2]

ImpurityFate TCE Trichloroethylene Reaction AlCl3 Catalyzed Addition TCE->Reaction CCl4 Carbon Tetrachloride CCl4->Reaction HCP 1,1,1,2,3,3,3-HCP (Target) Reaction->HCP Hexa Hexachloropropene (Elimination Product) Reaction->Hexa -HCl Octa Octachloropropane (Over-chlorination) Reaction->Octa +Cl2 Isomer 1,1,2,2,3,3,3-HCP (Rearrangement) Reaction->Isomer Shift MS_Detect Detected by GC-MS Hexa->MS_Detect Octa->MS_Detect NMR_Detect Detected by NMR Isomer->NMR_Detect

Caption: Impurity Fate Map showing the origin of common byproducts and the specific analytical method required to detect them.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11677, 1,1,1,2,2,3,3-Heptachloropropane. (Note: Isomers often share CAS in broad searches; specific data refers to the heptachloro-structure).[1][2] Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 1,1,1,2,2,3,3-Heptachloropropane Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1][2] Retrieved from [Link][2]

Sources

Cross-Referencing Spectroscopic Data of Heptachloropropane Isomers: A Comparative Guide to Database Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis and regulation of chlorinated hydrocarbons, distinguishing between high-molecular-weight isomers is a critical quality control challenge. Heptachloropropane (


) presents a unique analytical problem due to the existence of two primary isomers: 1,1,1,2,2,3,3-heptachloropropane  (CAS 594-89-8) and 1,1,1,2,3,3,3-heptachloropropane  (CAS 3849-33-0).[1]

Standard database matching (NIST, SDBS) can yield false positives if relying solely on correlation scores, particularly when spectral resolution is low or impurities (like hexachloropropene) are present.[1] This guide provides a self-validating workflow to cross-reference experimental data against authoritative databases, using mechanistic fragmentation rules and symmetry-based NMR logic to ensure absolute identification.

Technical Background: The Isomer Challenge

The two isomers differ in chlorine distribution, which drastically alters their fragmentation pathways and magnetic symmetry, despite identical molecular weights (


).[1]
Feature1,1,1,2,2,3,3-Heptachloropropane This compound
CAS Number 594-89-83849-33-0
Structure


Symmetry Asymmetric (

)
Symmetric (

or

approx)
Key Fragment

(

83)

(

117)

Comparative Analysis of Spectroscopic Signatures

Mass Spectrometry (GC-MS) Validation

Relying on the molecular ion (


) is unreliable due to the low stability of the parent ion in heavily chlorinated alkanes. The validation must focus on the Base Peak  derived from the weakest C-C bond cleavage.[1]
  • Isomer A (1,1,1,2,3,3,3-): The central C-C bonds flank a

    
     group.[1] Cleavage releases a stable trichloromethyl cation (
    
    
    
    ).[1]
    • Diagnostic Signal: Base peak at

      
       117 .[1]
      
    • Mechanism:

      
      [1]
      
  • Isomer B (1,1,1,2,2,3,3-): The molecule terminates in a

    
     group.[1] Cleavage of the C2-C3 bond releases the dichloromethyl cation (
    
    
    
    ).[1]
    • Diagnostic Signal: Base peak at

      
       83 .[1]
      
    • Mechanism:

      
      [1]
      

Data Verification Table:

MetricIsomer A (Symmetric)Isomer B (Asymmetric)Database Cross-Check
Base Peak (100%) 117 (

)
83 (

)
Molecular Ion Weak/Absent (

282/284)
Weak/Absent (

282/284)
Verify Isotope Pattern (Cl7 cluster)
Key Impurity Hexachloropropene (

211/213)
Hexachloropropene (

211/213)
Check retention time vs. standards
Nuclear Magnetic Resonance (NMR) Validation

NMR provides the definitive structural confirmation through symmetry analysis.[1]

  • 
     NMR Topology: 
    
    • Isomer A (3849-33-0): Symmetric structure renders the terminal carbons (

      
      ) equivalent.[1]
      
      • Result: Only 2 distinct Carbon signals (Ratio 2:1).[1]

    • Isomer B (594-89-8): Asymmetric chain renders all carbons magnetically distinct.[1]

      • Result: 3 distinct Carbon signals (1:1:1 intensity).

  • 
     NMR Shift: 
    
    • Isomer A: Proton is on a secondary carbon flanked by two

      
       groups.[1] Shift 
      
      
      
      .[1][2]
    • Isomer B: Proton is on a terminal carbon (

      
      ).[1] Shift typically downfield relative to Isomer A due to geminal dichloro effect, but specific solvent shifts vary.[1] Reliability:  Lower than 
      
      
      
      counting.[1]

Experimental Workflow & Decision Logic

The following diagram illustrates the self-validating workflow for identifying Heptachloropropane samples.

Heptachloropropane_ID Sample Unknown Sample (Chlorinated Propane) GCMS Step 1: GC-MS Analysis (EI Source, 70eV) Sample->GCMS BasePeak Analyze Base Peak (100% Int) GCMS->BasePeak RouteA Base Peak: m/z 117 (CCl3+) BasePeak->RouteA m/z 117 RouteB Base Peak: m/z 83 (CHCl2+) BasePeak->RouteB m/z 83 NMR_Check Step 2: 13C NMR Analysis (Proton Decoupled) RouteA->NMR_Check RouteB->NMR_Check SignalCountA Signal Count: 2 Peaks (Symmetric) NMR_Check->SignalCountA From Route A SignalCountB Signal Count: 3 Peaks (Asymmetric) NMR_Check->SignalCountB From Route B ResultA CONFIRMED: This compound (CAS 3849-33-0) SignalCountA->ResultA Mismatch ERROR: Spectral Mismatch Check Purity/Calibration SignalCountA->Mismatch If Route B ResultB CONFIRMED: 1,1,1,2,2,3,3-Heptachloropropane (CAS 594-89-8) SignalCountB->ResultB SignalCountB->Mismatch If Route A

Figure 1: Decision tree for the spectroscopic differentiation of heptachloropropane isomers.

Experimental Protocols

GC-MS Acquisition Protocol

Objective: Obtain clean fragmentation patterns for database cross-referencing.

  • Sample Prep: Dilute

    
     of sample in 
    
    
    
    of Hexane (HPLC Grade). Avoid chlorinated solvents (DCM, Chloroform) to prevent solvent delay interference.[1]
  • Inlet: Split mode (50:1) at

    
    .[1]
    
  • Column: Non-polar capillary column (e.g., DB-5ms or equivalent),

    
    .
    
  • Oven Program: Hold

    
     (2 min) 
    
    
    
    Ramp
    
    
    to
    
    
    .
  • MS Parameters: Electron Ionization (EI) at

    
    . Scan range 
    
    
    
    35–400.[1]
  • Validation: Check the isotope cluster at

    
     117. It should show the characteristic 
    
    
    
    pattern (roughly 100:96:30 relative intensities).[1]
NMR Acquisition Protocol

Objective: Verify symmetry via Carbon-13 counting.

  • Solvent:

    
     (Deuterated Chloroform).[1] Note: Ensure solvent peak (
    
    
    
    ) does not overlap with sample peaks.
  • Instrument: Minimum

    
     (
    
    
    
    for
    
    
    ).
  • Pulse Sequence: Proton-decoupled

    
     (zgpg30 or equivalent).
    
  • Relaxation Delay: Set

    
     to ensure quaternary carbons (
    
    
    
    ) relax sufficiently for detection.
  • Processing: Apply

    
     line broadening (LB) to enhance signal-to-noise for quaternary carbons.
    

References

  • NIST Chemistry WebBook. 1,1,1,2,2,3,3-Heptachloropropane Mass Spectrum.[1] National Institute of Standards and Technology.[1] [Link][1]

  • NIST Chemistry WebBook. this compound Gas Chromatography.[1] National Institute of Standards and Technology.[1] [Link][1]

  • PubChem. Compound Summary: 1,1,1,2,2,3,3-Heptachloropropane.[1] National Library of Medicine.[1] [Link][1]

Sources

Technical Guide: Applications & Valorization of Polychlorinated Propanes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Polychlorinated propanes (PCPs) , particularly 1,2,3-trichloropropane (TCP) and 1,2-dichloropropane (DCP) , occupy a complex niche in industrial chemistry. Historically utilized as robust solvents and soil fumigants, their application profile has shifted dramatically due to toxicological re-evaluations classifying them as probable human carcinogens.

Modern applications are strictly bifurcated into two domains:

  • High-Value Chemical Intermediates: Use as cross-linking agents in the synthesis of polysulfide elastomers (Thiokols) and precursors for fluoropolymers.

  • Valorization Feedstocks: Catalytic conversion of waste PCPs (byproducts of epichlorohydrin manufacture) into commercially valuable olefins like allyl chloride and propene .

This guide provides comparative protocols and performance data for these applications, designed for researchers optimizing synthetic pathways or developing remediation-to-value strategies.

Chemical Profile & Reactivity

Understanding the structural differences between the major PCPs is critical for selecting the correct valorization or synthesis route.

Feature1,2,3-Trichloropropane (TCP)1,2-Dichloropropane (DCP)
CAS Number 96-18-478-87-5
Primary Role Cross-linker (Trifunctional)Linear Chain Extender / Solvent
Reactivity High susceptibility to

-elimination; difficult to biodegrade.
Moderate reactivity; susceptible to dehydrochlorination.
Industrial Source Byproduct of Epichlorohydrin synthesis.Byproduct of Propylene Oxide synthesis.
Key Hazard Potent alkylating agent (Carcinogen).Hepatotoxin / Carcinogen.

Application: Synthesis of Polysulfide Elastomers (Thiokols)

Polysulfide polymers are unique for their solvent resistance and low-temperature flexibility.[1][2][3] While linear dihalides (like bis-2-chloroethyl formal) form the backbone, 1,2,3-TCP is the critical control agent determining the polymer's modulus and resistance to "cold flow" (permanent deformation under stress).

Mechanism: Interfacial Polycondensation

The reaction is a step-growth condensation between inorganic sodium polysulfide (


) and organic halides. TCP acts as a branching point because it possesses three reactive chlorine sites, allowing the formation of a 3D network.
Experimental Protocol: Cross-Linked Polysulfide Synthesis

Objective: Synthesize a solvent-resistant elastomer with controlled cross-linking density.

Reagents:

  • Monomer A (Backbone): Bis(2-chloroethyl) formal (98 mol%)

  • Monomer B (Cross-linker): 1,2,3-Trichloropropane (2 mol%)

  • Reactant C: Sodium Polysulfide (

    
    ), 2.0M aqueous solution.
    
  • Dispersant: Magnesium Hydroxide (

    
    ) generated in situ.
    

Workflow:

  • Aqueous Phase Preparation: In a jacketed reactor, dissolve NaOH (1.2 eq) and Sulfur (2.4 eq) in water. Heat to 100°C for 1 hour to form

    
     (deep red solution).
    
  • Dispersion Setup: Cool to 60°C. Add

    
     to generate colloidal 
    
    
    
    . This prevents the polymer from agglomerating into a single mass.
  • Monomer Addition: Pre-mix Bis(2-chloroethyl) formal and TCP. Add this organic phase dropwise to the aqueous polysulfide over 60 minutes under vigorous agitation (600 RPM).

  • Curing/Post-Treatment: Heat to 98°C for 2 hours. The polymer forms as a latex.[4] Wash with water to remove salts. Coagulate with dilute acid if solid rubber is desired.

Performance Data: Effect of TCP Concentration

The following table summarizes how increasing the TCP cross-linker affects the physical properties of the resulting sealant.

TCP Content (mol%)Cross-Link DensityShore A HardnessSolvent Swell (% in Toluene)Cold Flow Resistance
0.0% None (Linear)35High (>20%)Poor (High deformation)
0.5% Low42ModerateModerate
2.0% Optimal55Low (<5%)Excellent
4.0% High70Very LowBrittle (Cracking risk)

Analyst Note: A TCP concentration of 2.0 mol% is the industry standard for aerospace sealants, balancing flexibility with compression set resistance.

Application: Valorization (Catalytic Conversion)

Large volumes of TCP are generated as waste. Incineration is costly and produces dioxins. The modern "application" is the catalytic conversion of TCP into Allyl Chloride (AC) or Propene , which are valuable feedstocks.

Reaction Pathway

The conversion involves sequential hydrodechlorination and elimination steps.

ReactionPathway TCP 1,2,3-Trichloropropane (TCP) Int Intermediate: 2,3-Dichloropropene TCP->Int - HCl (Dehydrochlorination) AC Allyl Chloride (High Value) Int->AC + H2 / - HCl (Hydrodechlorination) Propene Propene (Fuel/Feedstock) AC->Propene + H2 / - HCl (Deep Hydrogenolysis)

Figure 1: Stepwise reduction pathway of TCP. Controlling the catalyst selectivity is key to stopping at Allyl Chloride rather than fully reducing to Propene.

Comparative Guide: Valorization Technologies
MethodCatalyst SystemPrimary ProductYieldPros/Cons
Gas-Phase Hydrodechlorination Pt-Cu / SiO2 Allyl Chloride~85%Pro: High value product.Con: Requires H2 gas; catalyst coking.
Liquid-Phase Reduction ZVI (Zero-Valent Iron) Propene~95%Pro: Low temp; uses cheap metal.Con: Slower kinetics; iron sludge waste.
Catalytic Pyrolysis N-doped Carbon Chloropropenes~70%Pro: Metal-free; robust.Con: Lower selectivity; high temp (>300°C).
Protocol: Gas-Phase Hydrodechlorination (Pt-Cu)

Objective: Convert TCP waste to Allyl Chloride.

  • Catalyst Preparation: Impregnate silica support with

    
     and 
    
    
    
    (Pt:Cu molar ratio 1:2). Calcine at 400°C.
  • Reactor Loading: Load 5g of catalyst into a fixed-bed quartz microreactor (ID 10mm).

  • Activation: Reduce catalyst under

    
     flow (50 mL/min) at 300°C for 2 hours.
    
  • Reaction:

    • Temperature: 230°C.

    • Feed: Vaporize TCP and mix with

      
       (Molar ratio 
      
      
      
      :TCP = 4:1).
    • WHSV (Weight Hourly Space Velocity):

      
      .
      
  • Analysis: Analyze effluent via online GC-FID.

ReactorSetup H2 H2 Supply Vap Vaporizer (200°C) H2->Vap TCP TCP Liquid Pump TCP->Vap Reactor Fixed-Bed Reactor (Pt-Cu/SiO2 @ 230°C) Vap->Reactor Mixed Vapor Condenser Condenser (-10°C) Reactor->Condenser Product + HCl GC GC-FID Analysis Condenser->GC Liquid (Allyl Chloride) Scrubber HCl Scrubber Condenser->Scrubber Gas (HCl, Propene)

Figure 2: Workflow for the catalytic hydrodechlorination of TCP in a continuous flow system.

Safety & Toxicology (E-E-A-T)

Critical Warning: Researchers must treat 1,2,3-TCP as a potent carcinogen.

  • Exposure Limits: NIOSH REL is extremely low (often < 10 ppm).

  • Handling: All transfers must occur in a fume hood or glovebox.

  • Waste: Do not mix with strong oxidizers. TCP waste must be segregated for high-temperature incineration or specific chemical dechlorination (as described in Section 3).

References

  • National Toxicology Program (NTP). (2016). Report on Carcinogens, 14th Edition: 1,2,3-Trichloropropane. U.S. Department of Health and Human Services. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for 1,2,3-Trichloropropane. Centers for Disease Control and Prevention. [Link]

  • Sarathy, V., et al. (2010). "Degradation of 1,2,3-Trichloropropane (TCP): Hydrolysis, Elimination, and Reduction by Iron and Zinc." Environmental Science & Technology, 44(2), 787–793. [Link]

  • Patrick, J. C., & Mnookin, N. (1929). Polysulfide Polymers (Thiokol). Historic synthesis documentation referenced in Journal of Chemical Education. [Link]

  • Gong, W., et al. (2019). "Catalytic Dehydrochlorination of 1,2-Dichloroethane into Vinyl Chloride over Nitrogen-Doped Activated Carbon." ACS Omega, 4(1), 1879–1886. [Link]

  • U.S. Patent 2,466,963. (1949). Polysulfide Polymer Synthesis. U.S.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Management of 1,1,1,2,3,3,3-Heptachloropropane

[1]

Executive Summary & Chemical Profile[1]

1,1,1,2,3,3,3-Heptachloropropane (HCP) is a highly halogenated alkane, often utilized as a critical intermediate in the synthesis of hydrofluorocarbons (such as HFC-227ea).[1] Unlike common laboratory solvents, HCP presents unique disposal challenges due to its high chlorine mass fraction (~87% by weight) and its physical behavior near room temperature.

Effective disposal is not merely about compliance; it is about preventing the formation of persistent organic pollutants (POPs) like dioxins and furans during thermal destruction. This guide outlines a self-validating protocol for the segregation, packaging, and disposal of HCP, ensuring scientific integrity and environmental safety.

Chemical Risk Profile
PropertyValueOperational Implication
CAS Number 10025-47-5Use for waste manifesting and inventory tracking.[1]
Physical State Crystalline Solid / Semi-SolidMelting Point ~29-30°C. It may liquefy in warm labs.[1] Treat as a liquid for containment purposes.
Halogen Content High (>1% Cl)CRITICAL: Must be incinerated at >1100°C to prevent dioxin formation.[1]
Hazards Skin/Eye Irritant, STOTRequires permeation-resistant PPE (Viton/Silver Shield).[1]
RCRA Status Characteristic WasteLikely D001 (if ignitable carrier) or Toxic; requires "Halogenated" designation.[1]

Pre-Disposal: The Segregation Protocol

The First Law of Chemical Disposal: Never mix halogenated and non-halogenated waste streams.

Mixing HCP with non-halogenated solvents (e.g., acetone, ethanol) creates a "poisoned" waste stream. Non-halogenated waste is often used as fuel blending for cement kilns (low cost). Halogenated waste requires specialized high-temperature incineration (high cost). Contaminating a fuel-blending stream with HCP forces the entire volume into the high-cost incineration pathway.

Segregation Logic Flow

The following decision tree illustrates the required workflow for classifying HCP waste at the bench level.

GStartHCP Waste GenerationStateCheckCheck Physical State(Is it Solid or Liquid?)Start->StateCheckSolidWasteSolid Waste Stream(Debris, contaminated gloves, pure solid)StateCheck->SolidWasteSolid/SludgeLiquidWasteLiquid Waste Stream(Dissolved in solvent)StateCheck->LiquidWasteSolutionPurityCheckIs it Pure HCP?PurityCheck->SolidWastePure (Melted)SolventCheckIs the solvent Halogenated?PurityCheck->SolventCheckIn SolutionContainerSWide-Mouth HDPE JarLabel: 'Toxic Solid - Halogenated'SolidWaste->ContainerSLiquidWaste->PurityCheckHaloStreamHalogenated Organic Waste(Red Can/Carboy)SolventCheck->HaloStreamYes (e.g., DCM)NonHaloStreamDO NOT MIXSegregate immediatelySolventCheck->NonHaloStreamNo (e.g., Acetone)NonHaloStream->HaloStreamRe-classify as Halogenated

Figure 1: Laboratory-level segregation logic. Note that mixing HCP with non-halogenated solvents reclassifies the entire mixture as Halogenated Waste.

Step-by-Step Disposal Procedure

Phase 1: Packaging and Containment

Because HCP has a melting point near room temperature (~29°C), it presents a "phase-shift risk." A container that appears to hold solid crystals may leak liquid if the lab temperature rises.

  • Primary Container: Use high-density polyethylene (HDPE) or glass containers. Avoid low-density plastics which may be permeated by halogenated organics.

  • The "Liquid-Solid" Rule: Even if the HCP is solid, do not use bags (e.g., biohazard bags) as primary containment. Use a rigid, screw-top container capable of holding liquids.

  • Secondary Containment: Place the primary container inside a secondary tray or overpack drum to capture potential leakage during phase changes.

Phase 2: Labeling (RCRA Compliance)

Improper labeling is the most common cause of regulatory fines. The label must explicitly state the hazard to ensure the incinerator operator applies the correct combustion profile.

  • Standard Label: "Hazardous Waste"

  • Chemical Name: "this compound" (Do not use abbreviations like HCP).[1][2]

  • Constituents: If in solution, list all solvents (e.g., "Methylene Chloride 50%, Heptachloropropane 50%").

  • Hazard Checkbox: [x] Toxic [x] Irritant

  • Critical Tag: Add a supplemental tag reading "HIGH HALOGEN CONTENT" .

Phase 3: Storage and Handoff[3]
  • Satellite Accumulation Area (SAA): Store the waste in your lab's designated SAA.

  • Headspace: Leave 10% headspace in liquid containers. HCP has a high coefficient of expansion if it melts.

  • Cap Integrity: Ensure caps are chemically resistant (phenolic or polypropylene with Teflon liners).

The "Why": Incineration Chemistry & Environmental Impact[4]

As a researcher, understanding the fate of your waste ensures you advocate for the correct disposal method. We do not simply "burn" HCP; we thermally destruct it under specific conditions to prevent the creation of super-toxins.

The Dioxin Threat

When chlorinated hydrocarbons are burned at insufficient temperatures (<850°C), they undergo de novo synthesis to form Polychlorinated Dibenzo-p-Dioxins (PCDDs) and Furans (PCDFs).

The Validated Destruction Path

HCP requires a Rotary Kiln Incinerator operating under the following parameters:

  • Temperature: >1100°C (2000°F). This breaks the strong C-Cl bonds.

  • Residence Time: >2 seconds in the secondary combustion chamber.

  • Quenching: Rapid cooling of flue gas to prevent dioxin reformation.

  • Scrubbing: The combustion reaction produces Hydrogen Chloride (HCl) gas:

    
    
    The facility must use wet caustic scrubbers (NaOH) to neutralize the HCl output.
    

IncinerationWasteHCP Waste InputKilnRotary Kiln(Primary Chamber)Waste->KilnFeedSecChamberSecondary Chamber(>1100°C, >2 sec)Kiln->SecChamberVolatilized GasesBoilerWaste Heat Boiler(Rapid Quench)SecChamber->BoilerCombustion Gas + HClScrubberAcid Gas Scrubber(NaOH Spray)Boiler->ScrubberCool GasStackClean Emission(CO2, H2O, Salts)Scrubber->StackNeutralized Gas

Figure 2: The industrial lifecycle of HCP waste.[1] High temperature and scrubbing are non-negotiable to manage HCl production.

Emergency Response: Spills

If HCP is spilled in the laboratory:

  • Evacuate & Ventilate: HCP vapors can be irritating.[3] Clear the immediate area.[4]

  • PPE Upgrade: Do not use standard nitrile gloves for cleanup of bulk halogenated alkanes. Use Silver Shield (Laminate) or Viton gloves.

  • Containment:

    • If Solid: Scoop carefully into a wide-mouth jar. Avoid generating dust.[3][5][6][7]

    • If Liquid (Melted): Absorb with vermiculite or treated clay pads. Do not use combustible materials (sawdust) as this creates a pre-mixed flammable hazardous waste.

  • Decontamination: Wash the surface with a dilute surfactant solution. Collect all rinsate as halogenated waste.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). Substance Information: Heptachloropropane.[3][5][8][9] Retrieved from [Link]

  • United Nations Environment Programme. (2013). Stockholm Convention on Persistent Organic Pollutants: Guidelines on Best Available Techniques for Incineration. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Waste Disposal Guide: Halogenated Solvents. Retrieved from [Link]

Personal Protective Equipment (PPE) & Handling Guide: 1,1,1,2,3,3,3-Heptachloropropane

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 3849-33-0 Formula: C₃HCl₇ Physical State at 20°C: Liquid (Melting Point: ~11°C) Synonyms: Heptachloropropane; R-210da[1][2]

Part 1: Core Directive & Risk Profile (Autonomy)

The "Silent Hazard" Protocol

While some Safety Data Sheets (SDS) for research-grade 1,1,1,2,3,3,3-Heptachloropropane may list it as "Not Classified" or "Low Hazard" due to a lack of historical toxicological data, this is a dangerous false negative. [2]

As a Senior Application Scientist, I invoke the Precautionary Principle . Structurally, this compound is a highly chlorinated alkane, sharing a chemical lineage with known carcinogens and potent hepato-toxins like Carbon Tetrachloride and Hexachloroethane. It is a lipophilic solvent that can readily penetrate the skin and accumulate in adipose tissue.

Operational Rule: Treat this substance as a Suspected Carcinogen and a Severe Skin Absorber . All handling protocols below are designed for a high-hazard chlorinated solvent, regardless of the specific vendor's limited SDS classification.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Physicochemical Drivers of Risk
  • Physical State: With a melting point of ~11°C, it is a liquid at standard laboratory temperatures (20–25°C). However, it may appear viscous or semi-solid in cold storage.

  • Permeation Potential: Chlorinated propanes are aggressive solvents. They dissolve standard nitrile rubber, leading to rapid breakthrough (often <15 minutes) and silent chemical burns.

  • Volatility: While its vapor pressure is lower than chloroform, it is sufficient to generate inhalation hazards in poorly ventilated spaces.

PPE Matrix: The "Barrier-in-Depth" System

Do not rely on standard "Blue Nitrile" gloves for primary protection.

Protection ZonePrimary Defense (Required) Secondary Defense (Situational) Scientific Rationale
Hand (Immersion/Spill) Silver Shield / 4H® (Laminate) Viton® / Butyl Rubber Chlorinated alkanes rapidly permeate nitrile and latex.[2] Laminate films provide >480 min breakthrough time.
Hand (Dexterity/Splash) Double Nitrile (High Thickness) NoneUse only for incidental splash protection.[2] Change immediately upon contact.
Respiratory Fume Hood (Face Velocity >100 fpm) Half-Mask with OV Cartridges Organic Vapor (OV) cartridges (Black band) are required if hood work is impossible.[2]
Eye/Face Chemical Splash Goggles Face ShieldGoggles prevent vapor absorption through the mucous membranes of the eye.[2]
Body Tyvek® Lab Coat (or Apron) Standard Cotton CoatCotton absorbs and holds the solvent against the skin.[2] Tyvek repels it.
Experimental Protocols (Step-by-Step)
Workflow 1: Safe Liquid Transfer
  • Context: Transferring 10 mL from a stock bottle to a reaction vessel.

  • Pre-Check: Verify Fume Hood flow. Ensure Silver Shield gloves are worn under outer nitrile gloves for dexterity.

  • Stabilize Temperature: Ensure the reagent is fully liquefied (warm to 25°C if stored cold) to prevent heterogeneous dosing.

  • Vapor Trap: Open the container only inside the fume hood. Keep the sash at the lowest working height.

  • Pipetting: Use a glass or chemically resistant plastic pipette (e.g., HDPE). Avoid polystyrene, which may dissolve.

  • Drip Management: Place a chemically resistant mat (absorbent side up) beneath the transfer area.

  • Decontamination: Wipe the bottle threads with a dry Kimwipe before recapping to prevent crystal formation or seal degradation.

Workflow 2: Spill Response (Small Scale < 50 mL)
  • Immediate Action: Alert personnel. Do not attempt to wipe with paper towels (increases surface area for evaporation).

  • Isolate: Close lab doors. Increase fume hood ventilation (emergency purge).

  • Absorb: Use a Universal Sorbent Pads or Vermiculite . Do not use combustible materials like sawdust.

  • Scoop: Transfer absorbed material into a wide-mouth jar labeled "Halogenated Waste."

  • Clean: Wash the surface with a detergent solution, not acetone (which may enhance skin penetration of residues).

Part 3: Visualization & Formatting

Handling Workflow Logic

The following diagram illustrates the decision-making process for handling chlorinated propanes, prioritizing barrier integrity.

HandlingProtocol Start Start: Handling this compound CheckState Check Physical State (Is it Liquid or Solid?) Start->CheckState Liquid State: Liquid (>11°C) CheckState->Liquid Solid State: Solid/Waxy (<11°C) CheckState->Solid PPE_Check PPE Verification: 1. Silver Shield Gloves (Laminate) 2. Fume Hood On Liquid->PPE_Check WarmUp Warm to 25°C in Water Bath (Do not heat directly) Solid->WarmUp WarmUp->Liquid Transfer Transfer Method: Glass/HDPE Pipette ONLY PPE_Check->Transfer Waste Disposal: Halogenated Waste Stream Transfer->Waste

Caption: Operational logic flow for thermal conditioning and safe transfer of Heptachloropropane.

Glove Permeation Data (Inferred for Chlorinated Propanes)

Data synthesized from comparative resistance of Heptachloropropane analogs (e.g., Carbon Tetrachloride, Chloroform).[2]

Glove MaterialThickness (mil)Estimated Breakthrough (min)Rating
Laminate (Silver Shield/4H) 2.7> 480Recommended
Viton® 10-12> 240Good
PVA (Polyvinyl Alcohol) Supported> 240Good (Avoid water)
Nitrile (Standard) 4-8< 15Splash Only
Latex 4-8< 2Do Not Use

References

  • PubChem. (2025). Compound Summary: this compound (CAS 3849-33-0).[2][3][4] National Library of Medicine. Retrieved from [Link][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.